Methyl petroselaidate
Description
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Properties
IUPAC Name |
methyl (E)-octadec-6-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h13-14H,3-12,15-18H2,1-2H3/b14-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTVDKVXAFJVRU-BUHFOSPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC=CCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC/C=C/CCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52355-31-4 | |
| Record name | Methyl 6-octadecenoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052355314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
A Technical Guide to the Natural Sources of Petroselaidic Acid for Researchers and Drug Development Professionals
Abstract
Petroselaidic acid (trans-6-octadecenoic acid) is the trans-isomer of the naturally occurring petroselinic acid. While its cis-isomer is abundant in the plant kingdom, particularly within the Apiaceae family, petroselaidic acid is primarily found in products derived from ruminant animals. This technical guide provides an in-depth overview of the natural sources of petroselaidic acid, presenting quantitative data, detailed experimental protocols for its analysis, and insights into its relevant biological pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.
Introduction to Petroselaidic Acid
Petroselaidic acid is a monounsaturated trans fatty acid with the chemical formula C₁₈H₃₄O₂. It is the geometric isomer of petroselinic acid (cis-6-octadecenoic acid), a fatty acid characteristic of the seed oils of the Apiaceae plant family.[1][2] The position of the double bond at the sixth carbon atom distinguishes it from the more common oleic acid (cis-9-octadecenoic acid) and its trans-isomer, elaidic acid (trans-9-octadecenoic acid).
The presence and concentration of trans fatty acids in food and biological systems are of significant interest due to their metabolic effects. While industrially produced trans fatty acids have been linked to adverse health outcomes, naturally occurring trans fatty acids from ruminant sources are being investigated for their distinct biological activities.[3] This guide focuses exclusively on the natural origins of petroselaidic acid.
Natural Sources and Quantitative Data
The primary natural sources of petroselaidic acid are ruminant milk and dairy products. Its presence in these products is a result of the biohydrogenation of polyunsaturated fatty acids by microorganisms in the rumen of animals like cows, goats, and sheep.[4] While the seeds of the Apiaceae family are rich in the cis-isomer, petroselinic acid, the occurrence of petroselaidic acid in these plant sources is not well-documented and is presumed to be negligible.
Ruminant Milk and Dairy Products
Ruminant fat contains a complex mixture of trans-18:1 isomers, with vaccenic acid (trans-11-18:1) being the most abundant.[5] Petroselaidic acid (trans-6-18:1) is one of the positional isomers found in smaller quantities. The fatty acid composition of milk fat can vary depending on factors such as the animal's diet, breed, and lactation stage.[6]
Table 1: Indicative Concentration of trans-6-octadecenoic acid (Petroselaidic Acid) and other trans-18:1 Isomers in Bovine Milk Fat
| Fatty Acid Isomer | Concentration Range ( g/100g of total fatty acids) | Reference |
| trans-6 to trans-10-18:1 | 0.91 - 3.61 (as a group) | [7] |
| trans-11-18:1 (Vaccenic acid) | 0.91 - 3.61 | [7] |
| trans-12-18:1 | < 0.5 - ~1.0 | [7] |
| trans-13/14-18:1 | < 0.5 - ~1.0 | [7] |
| trans-16-18:1 | < 0.5 | [7] |
| Total trans-18:1 | 1.83 - 5.73 | [7] |
Note: Data often groups trans-6 to trans-10 isomers. The concentration of petroselaidic acid is a fraction of this group.
Apiaceae Family Seed Oils (Petroselinic Acid Content)
For context, the following table presents the high concentrations of the cis-isomer, petroselinic acid, in the seed oils of various plants from the Apiaceae family. The presence of petroselaidic acid in these oils is expected to be minimal.
Table 2: Petroselinic Acid (cis-6-octadecenoic acid) Content in Seed Oils of the Apiaceae Family
| Plant Source | Scientific Name | Petroselinic Acid (% of total fatty acids) | Reference |
| Anise | Pimpinella anisum | 10.4 - 75.6 | [1] |
| Caraway | Carum carvi | 28.5 - 57.6 | [1] |
| Celery | Apium graveolens | 49.4 - 75.6 | [1] |
| Coriander | Coriandrum sativum | 65.7 - 81.9 | [1][3] |
| Cumin | Cuminum cyminum | 41.3 - 61.8 | [1] |
| Dill | Anethum graveolens | 79.9 - 87.2 | [1] |
| Fennel | Foeniculum vulgare | 43.1 - 81.9 | [1] |
| Parsley | Petroselinum crispum | 35.0 - 75.1 | [1] |
Experimental Protocols for Analysis
The accurate identification and quantification of petroselaidic acid require specific analytical methodologies to separate it from other fatty acid isomers. The standard approach involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and analysis by gas chromatography.
Lipid Extraction from Dairy Samples
A modified Folch or Bligh-Dyer method is typically employed for the extraction of lipids from milk, butter, or cheese.
Protocol:
-
Homogenize the dairy sample.
-
For milk, a specific protocol involves centrifugation to separate the fat layer.[8]
-
For solid samples like butter and cheese, a direct solvent extraction is used.
-
Extract the lipids using a chloroform:methanol (2:1, v/v) solution.
-
Wash the extract with a 0.9% NaCl or 0.88% KCl solution to remove non-lipid contaminants.
-
Separate the chloroform phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen to obtain the purified lipid extract.
Preparation of Fatty Acid Methyl Esters (FAMEs)
The extracted lipids (triglycerides) are converted to volatile FAMEs for GC analysis. This is a critical step for accurate quantification.
Protocol:
-
Dissolve the lipid extract in a known volume of toluene or hexane.
-
Add an internal standard, such as triheneicosanoin (21:0 TAG), for quantification.[4]
-
Perform a base-catalyzed transesterification by adding 0.5 M sodium methoxide in methanol and heating at 80-85°C.[9][10]
-
Follow with an acid-catalyzed methylation using boron trifluoride (BF₃) in methanol (10-14%) and heating at 100°C.[10]
-
Stop the reaction by adding water and extract the FAMEs with hexane.
-
Wash the hexane layer with water to remove residual acid/base.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
The resulting hexane solution containing FAMEs is ready for GC analysis.
Gas Chromatography (GC) Analysis
The separation of positional and geometric isomers of fatty acids requires high-resolution capillary GC columns.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Capillary Column: A highly polar column is essential. Commonly used columns include:
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: A precise temperature gradient is crucial for separating the isomers. A typical program starts at a lower temperature (e.g., 40-70°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 230-250°C) at a controlled rate.[8][9]
-
Injector and Detector Temperature: Typically set at 250°C.
-
Identification: Peaks are identified by comparing their retention times with those of certified reference standards. GC-MS can be used to confirm the identity of the peaks based on their mass spectra.
Biological Pathways and Significance
While research on petroselaidic acid is less extensive than on its cis-isomer or other trans fatty acids, its biological relevance can be inferred from the pathways involving similar molecules.
Biosynthesis of Petroselinic Acid in Apiaceae
The precursor to petroselaidic acid in terms of its carbon backbone and double bond position is petroselinic acid, which is synthesized in plants of the Apiaceae family. Understanding this pathway is relevant for potential biotechnological production.
Peroxisome Proliferator-Activated Receptor (PPARα) Activation
Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that regulate genes involved in lipid and glucose metabolism. Fatty acids, including trans isomers, are known to be natural ligands for PPARs. PPARα, highly expressed in the liver, heart, and muscle, is a key regulator of fatty acid catabolism. Studies have shown that dietary trans-octadecenoic acids can upregulate the expression of PPARα in the liver.[12] Activation of PPARα is a therapeutic target for dyslipidemia.
Metabolism of trans-Octadecenoic Acids
Dietary trans-octadecenoic acids, including petroselaidic acid, are absorbed and metabolized in a manner similar to saturated fatty acids.[1] They can be activated to their CoA esters, undergo β-oxidation for energy production, or be incorporated into cellular lipids such as phospholipids and triglycerides.[1][13] Some studies suggest that trans fatty acids are oxidized more readily than their cis counterparts.[10] The specific metabolic fate of petroselaidic acid and its comparison to other trans-18:1 isomers is an area for further research.
Conclusion
The primary natural source of petroselaidic acid is ruminant fat, with detectable amounts present in milk, butter, and cheese. In contrast, plant sources from the Apiaceae family are rich in the cis-isomer, petroselinic acid. The accurate quantification of petroselaidic acid requires sophisticated chromatographic techniques capable of resolving complex mixtures of fatty acid isomers. As a trans fatty acid, petroselaidic acid is a potential ligand for PPARα, a key regulator of lipid metabolism and a target for therapeutic intervention in metabolic diseases. Further research into the specific metabolic effects and biological activities of petroselaidic acid is warranted to fully understand its role in human health and its potential applications in drug development.
References
- 1. Metabolism of trans fatty acids with emphasis on the effects of trans, trans-octadecadienoate on lipid composition, essential fatty acid, and prostaglandins: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Petroselinic acid - Wikipedia [en.wikipedia.org]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. scispace.com [scispace.com]
- 5. Fatty acids in bovine milk fat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. bibliotekanauki.pl [bibliotekanauki.pl]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Trans unsaturated fatty acids in natural products and processed foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxidation and esterification of cis- and trans-isomers of octadecenoic and octadecadienoic acids in isolated rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Dietary trans octadecenoic acids upregulate the liver gene encoding peroxisome proliferator-activated receptor-alpha in transition dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methyl Petroselaidate Biosynthesis in Apiaceae: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the biosynthesis of methyl petroselaidate, a derivative of the unusual monounsaturated fatty acid, petroselinic acid, which is abundantly found in the seeds of plants belonging to the Apiaceae family. This document details the metabolic pathway, key enzymes, and regulatory mechanisms involved in its synthesis. Furthermore, it presents a compilation of quantitative data on petroselinic acid content across various Apiaceae species and furnishes detailed experimental protocols for its extraction, quantification, and enzymatic analysis. Visual diagrams of the biosynthetic pathway and a proposed regulatory network are included to facilitate a comprehensive understanding of this unique biochemical process. This guide is intended to be a valuable resource for researchers in the fields of plant biochemistry, natural product chemistry, and drug development.
Introduction
Petroselinic acid (cis-6-octadecenoic acid) is a positional isomer of oleic acid, with the double bond located at the Δ6 position instead of the more common Δ9 position. This unique structural feature makes it a valuable renewable resource for the chemical industry, with potential applications in the production of polymers, lubricants, and surfactants. Its methyl ester, this compound, is often the form utilized in these applications and for analytical purposes. The primary natural sources of petroselinic acid are the seeds of plants in the Apiaceae (or Umbelliferae) family, where it can constitute a significant portion of the total fatty acids.[1][2] Understanding the biosynthesis of this unusual fatty acid is crucial for its potential biotechnological production in engineered oilseed crops.
This guide will provide a detailed overview of the current knowledge on this compound biosynthesis, with a focus on the core biochemical and molecular processes.
The Biosynthetic Pathway of Petroselinic Acid
The biosynthesis of petroselinic acid does not occur through the desaturation of a fatty acid bound to a glycerolipid or via acyl-coenzyme A (CoA) intermediates.[1] Instead, it follows a plastid-localized pathway involving acyl-carrier protein (ACP) thioesters. The key steps are outlined below and illustrated in Figure 1.
-
De Novo Fatty Acid Synthesis: The process begins with the de novo synthesis of fatty acids in the plastids, leading to the formation of palmitoyl-ACP (16:0-ACP).
-
Desaturation by Δ4-Palmitoyl-ACP Desaturase: The pivotal step is the desaturation of palmitoyl-ACP at the Δ4 position by a specific desaturase enzyme, Δ4-palmitoyl-ACP desaturase. This reaction introduces a cis double bond between the 4th and 5th carbons (from the carboxyl end), yielding Δ4-hexadecenoyl-ACP (16:1Δ4-ACP).[3][4] This enzyme is a soluble, non-heme, di-iron enzyme.
-
Elongation: The resulting Δ4-hexadecenoyl-ACP is then elongated by two carbons, a reaction catalyzed by the β-ketoacyl-ACP synthase II (KASII) enzyme. This elongation step converts the 16-carbon fatty acid into an 18-carbon fatty acid, petroselinoyl-ACP (18:1Δ6-ACP).
-
Hydrolysis: The acyl-ACP thioesterase (FatA or FatB) then hydrolyzes petroselinoyl-ACP to release free petroselinic acid and ACP.
-
Export and Triacylglycerol (TAG) Synthesis: The free petroselinic acid is exported from the plastid to the endoplasmic reticulum, where it is activated to petroselinoyl-CoA and subsequently incorporated into triacylglycerols (TAGs), the primary storage form of fatty acids in seeds.
The conversion to This compound is typically not a primary metabolic step in vivo for storage but is commonly performed during analytical procedures for gas chromatography. In an industrial context, petroselinic acid extracted from the seed oil would be subjected to an esterification reaction to produce this compound.
Quantitative Data of Petroselinic Acid in Apiaceae Species
The content of petroselinic acid varies significantly among different species of the Apiaceae family and can also be influenced by factors such as geographical origin, climate, and seed maturity.[1][2] The following table summarizes the reported percentages of petroselinic acid in the seed oils of several Apiaceae plants.
| Plant Species | Common Name | Petroselinic Acid Content (% of total fatty acids) | Reference(s) |
| Coriandrum sativum | Coriander | 60 - 85 | [1][2] |
| Petroselinum crispum | Parsley | 70 - 80 | [2] |
| Anethum graveolens | Dill | 40 - 60 | [2] |
| Foeniculum vulgare | Fennel | 60 - 75 | [2] |
| Pimpinella anisum | Anise | 55 - 70 | [2] |
| Carum carvi | Caraway | 30 - 40 | [2] |
| Cuminum cyminum | Cumin | 40 - 50 | [1] |
Experimental Protocols
Extraction of Total Lipids from Apiaceae Seeds
This protocol is based on a modified Folch method, suitable for the extraction of total lipids from seeds.
Materials:
-
Apiaceae seeds (e.g., coriander, parsley)
-
Mortar and pestle or a spice grinder
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Centrifuge and centrifuge tubes
-
Rotary evaporator or nitrogen stream evaporator
-
Glass vials for storage
Procedure:
-
Sample Preparation: Grind the Apiaceae seeds to a fine powder using a mortar and pestle or a spice grinder.
-
Homogenization: Weigh approximately 1 g of the ground seed powder and transfer it to a glass centrifuge tube. Add 20 mL of a chloroform:methanol (2:1, v/v) solution.
-
Extraction: Homogenize the mixture for 2 minutes using a vortex mixer or a homogenizer. Allow the mixture to stand at room temperature for at least 1 hour to ensure complete extraction.
-
Phase Separation: Add 5 mL of 0.9% NaCl solution to the tube. Vortex the mixture for 30 seconds and then centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Lipid Collection: Carefully collect the lower chloroform phase, which contains the lipids, using a Pasteur pipette and transfer it to a pre-weighed round-bottom flask.
-
Solvent Evaporation: Evaporate the chloroform using a rotary evaporator at 40°C or under a gentle stream of nitrogen.
-
Lipid Quantification: Once the solvent is completely evaporated, weigh the flask to determine the total lipid yield.
-
Storage: Redissolve the lipid extract in a small volume of chloroform or hexane and store in a glass vial at -20°C until further analysis.
Preparation of Fatty Acid Methyl Esters (FAMEs)
This protocol describes the transesterification of the extracted lipids to their corresponding fatty acid methyl esters for GC-MS analysis.
Materials:
-
Lipid extract from section 4.1
-
Hexane
-
2 M KOH in methanol
-
Anhydrous sodium sulfate
-
GC vials
Procedure:
-
Dissolution: Dissolve approximately 10 mg of the lipid extract in 2 mL of hexane in a glass tube.
-
Transesterification: Add 0.2 mL of 2 M KOH in methanol to the tube. Vortex the mixture vigorously for 30 seconds.
-
Phase Separation: Allow the mixture to stand for 5-10 minutes until two distinct phases are formed.
-
FAMEs Collection: Carefully collect the upper hexane layer, which contains the FAMEs, and transfer it to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Sample Preparation for GC-MS: Transfer the dried hexane solution containing the FAMEs to a GC vial for analysis.
Quantification of this compound by GC-MS
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for FAMEs analysis (e.g., DB-23, HP-88)
GC-MS Parameters (example):
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp to 180°C at 10°C/min
-
Ramp to 240°C at 5°C/min, hold for 10 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-550
Quantification:
-
Identification: Identify the this compound peak in the chromatogram based on its retention time and mass spectrum compared to a pure standard.
-
Quantification: The relative percentage of this compound is calculated by dividing the peak area of this compound by the total peak area of all identified fatty acid methyl esters and multiplying by 100. For absolute quantification, an internal standard (e.g., methyl heptadecanoate) of a known concentration should be added to the sample before transesterification.
In Vitro Assay for Δ4-Palmitoyl-ACP Desaturase Activity
This protocol provides a general framework for assaying the activity of Δ4-palmitoyl-ACP desaturase from a crude plant extract.
Materials:
-
Developing coriander endosperm (or other Apiaceae seed tissue)
-
Extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM DTT)
-
[1-14C]Palmitoyl-ACP (substrate)
-
Ferredoxin and ferredoxin-NADP+ reductase
-
NADPH
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5)
-
Scintillation cocktail and counter
Procedure:
-
Enzyme Extraction: Homogenize developing coriander endosperm in ice-cold extraction buffer. Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. The supernatant contains the crude enzyme extract.
-
Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, NADPH, ferredoxin, ferredoxin-NADP+ reductase, and the crude enzyme extract.
-
Initiation of Reaction: Start the reaction by adding [1-14C]palmitoyl-ACP.
-
Incubation: Incubate the reaction mixture at 25°C for a defined period (e.g., 30 minutes).
-
Termination and Saponification: Stop the reaction by adding methanolic KOH. Saponify the mixture by heating at 80°C for 1 hour.
-
Fatty Acid Extraction: Acidify the mixture with HCl and extract the fatty acids with hexane.
-
Analysis: Analyze the radiolabeled fatty acids by reverse-phase thin-layer chromatography or HPLC with a radioactivity detector to separate and quantify the product, [14C]Δ4-hexadecenoic acid.
-
Activity Calculation: Calculate the enzyme activity based on the amount of product formed per unit time per milligram of protein.
Regulation of Petroselinic Acid Biosynthesis
The biosynthesis of petroselinic acid is tightly regulated, primarily at the transcriptional level, and is influenced by developmental and environmental cues.
Genetic Regulation
The expression of the gene encoding the key enzyme, Δ4-palmitoyl-ACP desaturase , is highly specific to the developing seeds of Apiaceae plants. Studies in coriander have identified several cis-regulatory elements in the promoter region of this gene that are responsible for its seed-specific expression.
Proposed Signaling Network
While a detailed signaling pathway specifically for petroselinic acid biosynthesis is not fully elucidated, it is known to be integrated with the broader network of fatty acid synthesis regulation in plants. This network involves hormonal and metabolic signals. The expression of the genes for Δ4-palmitoyl-ACP desaturase and other related enzymes is generally upregulated during seed development. Plant hormones such as abscisic acid (ABA) are known to play a major role in seed maturation and storage compound accumulation, although some studies suggest that the expression of the coriander Δ4-palmitoyl-ACP desaturase might be ABA-independent.[2] Sugars, as the primary source of carbon and energy, also play a crucial signaling role in regulating fatty acid biosynthesis.
Conclusion
The biosynthesis of this compound in the Apiaceae family is a specialized metabolic pathway centered around the unique activity of Δ4-palmitoyl-ACP desaturase. This guide has provided a comprehensive overview of this pathway, from the initial desaturation event in the plastid to the incorporation of petroselinic acid into storage lipids. The quantitative data presented highlights the richness of Apiaceae seeds as a source of this valuable fatty acid. The detailed experimental protocols offer a practical resource for researchers aiming to isolate, quantify, and study this compound and its biosynthetic enzymes. Further research into the specific signaling pathways that regulate this process will be crucial for metabolic engineering efforts to produce high levels of petroselinic acid in conventional oilseed crops, thereby unlocking its full potential for various industrial applications.
References
The Cellular Odyssey of Methyl Petroselaidate: A Technical Guide to its Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl petroselaidate, the methyl ester of petroselaidic acid (trans-6-octadecenoic acid), is a monounsaturated fatty acid of interest in various research domains. Understanding its cellular metabolism is crucial for elucidating its biological roles and potential therapeutic applications. This technical guide provides a comprehensive overview of the hypothesized metabolic fate of this compound within the cell, drawing upon established principles of fatty acid metabolism. Due to a lack of direct research on this compound, this guide extrapolates from the known metabolic pathways of similar fatty acid methyl esters. We present detailed experimental protocols for investigating its cellular uptake, oxidation, and incorporation into complex lipids, and provide structured tables for the presentation of potential quantitative data. Furthermore, we utilize graphical representations to delineate the key metabolic pathways and experimental workflows.
Introduction
Fatty acids and their derivatives are fundamental molecules in cellular biology, serving as energy sources, structural components of membranes, and signaling molecules.[1][2] The metabolism of fatty acids is a complex and highly regulated process.[3] Methyl esters of fatty acids, such as this compound, are common laboratory forms and can be found in various natural products. While the metabolism of common fatty acids like oleic acid is well-documented, the specific cellular processing of this compound remains largely unexplored. This guide aims to bridge this knowledge gap by proposing a metabolic pathway for this compound based on the metabolism of analogous compounds.[4]
Hypothesized Cellular Metabolism of this compound
The cellular metabolism of this compound is likely initiated by its hydrolysis, followed by the entry of the resulting free fatty acid into canonical metabolic pathways.
Cellular Uptake and Hydrolysis
Long-chain fatty acid methyl esters can be transported into the cell.[5] Once inside the cytoplasm, it is hypothesized that intracellular esterases hydrolyze this compound into petroselaidic acid and methanol.
Caption: Initial cellular uptake and hydrolysis of this compound.
Activation and Mitochondrial Transport
Before entering catabolic or anabolic pathways, petroselaidic acid must be activated to its coenzyme A (CoA) derivative, petroselaidoyl-CoA, a reaction catalyzed by acyl-CoA synthetase. For subsequent β-oxidation in the mitochondria, petroselaidoyl-CoA is converted to petroselaidoyl-carnitine by carnitine palmitoyltransferase I (CPT I), transported across the inner mitochondrial membrane by carnitine-acylcarnitine translocase (CACT), and then converted back to petroselaidoyl-CoA by carnitine palmitoyltransferase II (CPT II).[6]
Caption: Activation and transport of petroselaidic acid into the mitochondria.
β-Oxidation
In the mitochondrial matrix, petroselaidoyl-CoA undergoes β-oxidation. As a monounsaturated fatty acid, its complete oxidation requires an additional isomerase enzyme to handle the trans-double bond. The process generates acetyl-CoA, which can enter the citric acid cycle, and reducing equivalents (NADH and FADH2) for ATP production via the electron transport chain.[6]
Caption: Mitochondrial β-oxidation of petroselaidoyl-CoA.
Incorporation into Complex Lipids
Alternatively, petroselaidoyl-CoA can be incorporated into various complex lipids, such as phospholipids and triacylglycerols, for membrane synthesis or energy storage.[5] This process is crucial for maintaining membrane fluidity and cellular signaling.[7][8]
Caption: Incorporation of petroselaidoyl-CoA into complex lipids.
Quantitative Data Presentation
While specific quantitative data for this compound metabolism is not available, the following tables provide a template for how such data could be structured, using hypothetical values for illustrative purposes. These tables are based on methodologies used for studying other fatty acids.[5]
Table 1: Cellular Uptake of [¹⁴C]-Methyl Petroselaidate in Various Cell Lines
| Cell Line | Incubation Time (hours) | Uptake (nmol/mg protein) |
| HepG2 | 1 | 5.2 ± 0.4 |
| 4 | 18.7 ± 1.1 | |
| 24 | 45.3 ± 2.5 | |
| MCF-7 | 1 | 4.8 ± 0.3 |
| 4 | 15.9 ± 0.9 | |
| 24 | 38.1 ± 2.1 | |
| 3T3-L1 | 1 | 6.1 ± 0.5 |
| 4 | 22.4 ± 1.5 | |
| 24 | 53.2 ± 3.0 |
Table 2: Metabolic Fate of [¹⁴C]-Petroselaidic Acid (as % of total uptake)
| Cell Line | β-Oxidation (to CO₂) | Incorporation into Phospholipids | Incorporation into Triacylglycerols |
| HepG2 | 35.2 ± 2.8 | 40.1 ± 3.1 | 24.7 ± 1.9 |
| MCF-7 | 42.5 ± 3.5 | 35.8 ± 2.9 | 21.7 ± 1.8 |
| 3T3-L1 | 28.9 ± 2.2 | 25.3 ± 2.0 | 45.8 ± 3.7 |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the cellular metabolism of this compound.
Radiolabeling Study of Cellular Uptake and Metabolism
This protocol uses a radiolabeled form of this compound to trace its uptake and metabolic fate.
Materials:
-
[¹⁴C]-Methyl petroselaidate
-
Cell line of interest
-
Culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvent (e.g., Hexane:Isopropanol, 3:2 v/v)
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
TLC developing solvent (e.g., Heptane:Diethyl Ether:Acetic Acid, 60:40:1 v/v/v)
-
Lipid standards (e.g., this compound, petroselaidic acid, triolein, phosphatidylcholine)
-
Iodine chamber for visualization
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Culture and Treatment: Culture cells to near confluency. Incubate cells with a known concentration of [¹⁴C]-Methyl petroselaidate complexed to fatty acid-free BSA in serum-free medium for desired time points (e.g., 1, 4, 24 hours).
-
Lipid Extraction: Wash cells three times with ice-cold PBS. Scrape cells and pellet by centrifugation. Add lipid extraction solvent, vortex, and incubate for 30 minutes. Centrifuge to pellet debris and collect the lipid-containing supernatant. Dry the extract under nitrogen.
-
Thin-Layer Chromatography (TLC): Resuspend the dried lipid extract. Spot the extract onto a silica TLC plate alongside lipid standards. Develop the plate in the appropriate solvent. Visualize standards in an iodine chamber.
-
Quantification: Scrape the silica spots corresponding to different lipid classes into scintillation vials. Add scintillation fluid and quantify the radioactivity using a scintillation counter.
Caption: Workflow for radiolabeling studies.
Measurement of β-Oxidation
This protocol measures the rate of β-oxidation by quantifying the production of radiolabeled CO₂ from [¹⁴C]-petroselaidic acid.
Materials:
-
[1-¹⁴C]-Petroselaidic acid
-
Cell line of interest
-
Sealed incubation flasks with a center well
-
Filter paper
-
1M Perchloric acid
-
Phenylethylamine (CO₂ trapping agent)
-
Scintillation fluid and counter
Procedure:
-
Cell Treatment: Incubate cells with [1-¹⁴C]-Petroselaidic acid in serum-free medium in sealed flasks. Place a piece of filter paper soaked in phenylethylamine in the center well.
-
Stopping the Reaction: After the desired incubation time, inject 1M perchloric acid into the medium to lyse the cells and release dissolved CO₂.
-
CO₂ Trapping: Incubate for an additional hour to allow the released ¹⁴CO₂ to be trapped by the phenylethylamine on the filter paper.
-
Quantification: Transfer the filter paper to a scintillation vial, add scintillation fluid, and measure the radioactivity.
Caption: Workflow for β-oxidation measurement.
Conclusion
While direct experimental evidence for the cellular metabolism of this compound is currently lacking, this technical guide provides a robust, hypothesis-driven framework for its investigation. Based on established principles of fatty acid metabolism, it is proposed that this compound is hydrolyzed to petroselaidic acid, which can then undergo β-oxidation for energy production or be incorporated into complex lipids. The provided experimental protocols offer a clear path for researchers to validate this proposed metabolic pathway and to generate the quantitative data necessary to fully understand the biological significance of this unique fatty acid. Further research in this area will be invaluable for drug development professionals and scientists interested in the diverse roles of fatty acids in health and disease.
References
- 1. The expanded role of fatty acid metabolism in cancer: new aspects and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty Acid Metabolism and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emerging roles of fatty acid metabolism in cancer and their targeted drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of topically applied fatty acid methyl esters in BALB/C mouse epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Membrane fluidity - Wikipedia [en.wikipedia.org]
- 8. Khan Academy [khanacademy.org]
A Technical Guide to the Synthesis of Methyl Petroselaidate from Petroselinic Acid
Abstract: This document provides a comprehensive technical guide for the synthesis of methyl petroselaidate, the trans isomer of methyl petroselinate, starting from petroselinic acid. The synthesis involves a two-step process: an initial acid-catalyzed esterification of petroselinic acid to yield methyl petroselinate, followed by a catalyzed cis-trans isomerization to produce the final product, this compound. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and process visualizations to ensure reproducibility and clarity.
Synthesis Overview
The conversion of petroselinic acid to this compound is achieved through two primary chemical transformations:
-
Esterification: The carboxylic acid group of petroselinic acid is converted into a methyl ester, forming methyl petroselinate. This is typically accomplished through acid-catalyzed esterification in the presence of methanol.
-
Isomerization: The cis double bond at the C6 position of methyl petroselinate is isomerized to a trans configuration, yielding this compound (also known as petroselaidic acid methyl ester).[1][2]
Petroselinic acid (cis-6-octadecenoic acid) is a monounsaturated omega-12 fatty acid and a positional isomer of oleic acid.[1][3] It is naturally abundant in the seed oils of plants from the Apiaceae family, such as parsley (Petroselinum crispum) and coriander (Coriandrum sativum).[1][3][4] The overall synthesis pathway is illustrated below.
Step 1: Esterification of Petroselinic Acid
The first step involves the conversion of petroselinic acid to its corresponding fatty acid methyl ester (FAME), methyl petroselinate. Acid-catalyzed esterification is a widely used and efficient method for this purpose.[5][6] The reaction is typically performed by refluxing the fatty acid in a large excess of methanol with a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[7]
Experimental Protocol: Acid-Catalyzed Esterification
-
Reagent Preparation: Prepare a solution of 1-2% (v/v) concentrated sulfuric acid in anhydrous methanol.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve petroselinic acid in the acidic methanol solution. A typical ratio is 1:15 to 1:30 (w/v) of fatty acid to methanol.
-
Reaction: Heat the mixture to reflux (approximately 65°C) with constant stirring under a nitrogen atmosphere to prevent oxidation. The reaction is typically complete within 1-2 hours.
-
Workup and Extraction:
-
Cool the reaction mixture to room temperature.
-
Add distilled water to the mixture and transfer it to a separatory funnel.
-
Extract the methyl petroselinate with an organic solvent such as hexane or diethyl ether. Perform the extraction three times.
-
Combine the organic layers and wash sequentially with a 5% sodium bicarbonate solution (to neutralize the acid) and then with distilled water until the washings are neutral.
-
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent using a rotary evaporator to obtain the crude methyl petroselinate.
Quantitative Data: Esterification
The following table summarizes typical reaction parameters for the acid-catalyzed esterification of fatty acids.
| Parameter | Value/Condition | Purpose |
| Catalyst | Sulfuric Acid (H₂SO₄) | Proton source to activate the carboxyl group. |
| Catalyst Conc. | 1-2% (v/v) in Methanol | Ensures sufficient catalytic activity. |
| Solvent | Anhydrous Methanol | Serves as both reactant and solvent. |
| Reactant Ratio | >10:1 (Methanol:Fatty Acid) | Drives the equilibrium towards product formation.[7] |
| Temperature | 60 - 70°C (Reflux) | Increases reaction rate. |
| Reaction Time | 1 - 2 hours | Typical time for near-complete conversion.[7] |
| Expected Yield | >95% | High conversion is expected under these conditions. |
Workflow for Esterification
Step 2: Cis-Trans Isomerization of Methyl Petroselinate
The second step is the geometric isomerization of the cis-double bond in methyl petroselinate to the more thermodynamically stable trans configuration. Various catalysts can facilitate this reaction, including nitrous acid, selenium, and sulfur-containing compounds.[8][9] A modern, efficient, and simple method utilizes p-toluenesulfinic acid as the catalyst, which can achieve high conversion rates under relatively mild conditions.[10][11]
Experimental Protocol: Isomerization with p-Toluenesulfinic Acid
-
Reaction Setup: Place the purified methyl petroselinate in a round-bottom flask.
-
Catalyst Addition: Add p-toluenesulfinic acid to the flask. The mass ratio of the methyl ester to the catalyst is a key parameter, with ratios around 250:20 (w/w) being effective.[10]
-
Reaction: Heat the mixture to 100-120°C under a nitrogen atmosphere with vigorous stirring. The reaction progress can be monitored by taking aliquots over time and analyzing them via GC.
-
Purification: After the desired conversion is reached (typically 90-120 minutes), the product can be purified. Since the catalyst is a solid acid, the product mixture can be purified by column chromatography on silica gel or by simple filtration and washing if the catalyst precipitates upon cooling.
Quantitative Data: Isomerization
The table below outlines the conditions for the isomerization of unsaturated fatty acids using p-toluenesulfinic acid, which can be adapted for methyl petroselinate.[10][11]
| Parameter | Value/Condition | Rationale |
| Catalyst | p-Toluenesulfinic Acid | Efficiently generates radical intermediates for isomerization.[10] |
| Catalyst Loading | ~8% (w/w of oil) | Optimal ratio for high conversion without side reactions.[10] |
| Temperature | 100 - 120°C | Provides sufficient energy for catalyst activation and reaction.[10] |
| Reaction Time | 90 - 120 minutes | Sufficient time to reach equilibrium or high conversion.[10] |
| Atmosphere | Inert (Nitrogen) | Prevents oxidation of the unsaturated fatty acid. |
| Conversion to Trans | ~80% | Reported yield for the conversion of cis to trans isomers.[11] |
Workflow for Isomerization
Analytical Characterization
Gas chromatography (GC) is the standard technique for the analysis of FAMEs.[12][13] It allows for the separation and quantification of both the starting material and the final product, and critically, the resolution of cis and trans isomers.
Experimental Protocol: GC Analysis
-
Sample Preparation: Dilute a small aliquot of the reaction mixture or purified product in a suitable solvent (e.g., hexane) to a concentration of approximately 1 mg/mL.
-
Internal Standard: For accurate quantification, an internal standard (e.g., methyl heptadecanoate, C17:0) can be added to the sample before injection.
-
Injection: Inject 1 µL of the prepared sample into the GC system.
-
Analysis: The FAMEs are separated based on their boiling points and polarity. The trans isomer (this compound) will typically have a slightly shorter retention time than the cis isomer (methyl petroselinate) on a polar capillary column.
-
Detection: A Flame Ionization Detector (FID) is commonly used for quantification due to its linear response over a wide range of concentrations.[14][15] Mass Spectrometry (MS) can be used for definitive identification of the compounds based on their mass spectra.[16]
Quantitative Data: GC Parameters
| Parameter | Specification | Purpose |
| Instrument | Gas Chromatograph with FID/MS | Separation and detection of FAMEs. |
| Column | Highly-polar capillary column (e.g., SP-2560, BPX70) | Essential for resolving cis and trans isomers.[13][17] |
| Carrier Gas | Helium or Hydrogen | Mobile phase for analyte transport. |
| Injector Temp. | 250°C | Ensures rapid volatilization of the sample. |
| Detector Temp. | 260°C | Maintains analytes in the gas phase for detection. |
| Oven Program | Temperature gradient (e.g., 140°C to 240°C at 4°C/min) | Optimizes separation of different FAMEs. |
Biological Context: A Note on Signaling
Petroselinic acid and its derivatives are not merely chemical curiosities; they possess biological activity. Research has indicated that petroselinic acid can act as an anti-inflammatory agent. For instance, in fibroblast cell models, it has been shown to inhibit the production of prostaglandin E2 (PGE2) and Intercellular Adhesion Molecule 1 (ICAM-1), both of which are key mediators in inflammatory responses.[18] This suggests a potential role in modulating inflammatory signaling pathways.
References
- 1. Petroselinic acid - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. aocs.org [aocs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Petroselinic acid | Cyberlipid [cyberlipid.gerli.com]
- 9. Cis-Trans isomerization of oleic acid by nitrous acid | Semantic Scholar [semanticscholar.org]
- 10. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]
- 11. <em>Cis-trans</em> isomerization of unsaturated fatty acids in edible oils to prepare <em>trans</em> fat | Grasas y Aceites [grasasyaceites.revistas.csic.es]
- 12. shimadzu.com [shimadzu.com]
- 13. eurofinsus.com [eurofinsus.com]
- 14. Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Determination of fatty acid methyl esters by GC-triple quadrupole MS using electron and chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fatty acid isomerism: analysis and selected biological functions - Food & Function (RSC Publishing) DOI:10.1039/D3FO03716A [pubs.rsc.org]
- 18. US6365175B1 - Petroselinic acid and its use in food - Google Patents [patents.google.com]
The Petroselinic Acid Pathway in Coriander Seeds: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Coriander (Coriandrum sativum L.) seeds are a unique and abundant source of petroselinic acid (cis-6-octadecenoic acid, 18:1Δ⁶), a positional isomer of oleic acid with significant potential in the pharmaceutical, nutraceutical, and chemical industries. Petroselinic acid can constitute up to 80% of the total fatty acids in coriander seed oil.[1][2][3] This technical guide provides an in-depth overview of the biosynthetic pathway of petroselinic acid in coriander seeds, detailing the key enzymes, genetic regulation, and relevant experimental protocols. It is intended for researchers, scientists, and drug development professionals interested in leveraging this unusual fatty acid for various applications.
Introduction
Petroselinic acid's unique double bond position at the Δ⁶ position makes it a valuable precursor for the production of lauric acid (12:0) and adipic acid (6:0), which are used in the manufacturing of detergents, polymers, and plasticizers. Furthermore, emerging research has highlighted its potential biological activities, including anti-inflammatory, antibacterial, and antifungal properties, making it a compound of interest for drug development.[4][5] This guide will explore the molecular machinery responsible for the high accumulation of petroselinic acid in coriander seeds.
The Biosynthetic Pathway of Petroselinic Acid
The biosynthesis of petroselinic acid in coriander seeds is a plastid-localized process that involves a modification of the conventional fatty acid synthesis pathway. The key steps involve the desaturation of a 16-carbon fatty acid followed by elongation.
Key Enzymes and Biochemical Steps
The currently accepted pathway for petroselinic acid biosynthesis is as follows:
-
De novo fatty acid synthesis: The process begins with the standard de novo synthesis of fatty acids in the plastid, leading to the formation of palmitoyl-acyl carrier protein (16:0-ACP).[6][7]
-
Desaturation of Palmitoyl-ACP: A specialized acyl-ACP desaturase, a Δ⁴-palmitoyl-ACP desaturase (Cs-ACPD), introduces a double bond at the Δ⁴ position of palmitoyl-ACP, forming Δ⁴-hexadecenoyl-ACP (16:1Δ⁴-ACP).[5] This is the key committing step that differentiates this pathway from the synthesis of more common fatty acids like oleic acid, which involves a Δ⁹-stearoyl-ACP desaturase.
-
Elongation: The Δ⁴-hexadecenoyl-ACP is then elongated by a 3-ketoacyl-ACP synthase I (KAS I) enzyme to produce petroselinoyl-ACP (18:1Δ⁶-ACP).[3][8]
-
Thioesterase Activity: A fatty acyl-ACP thioesterase B (FATB) hydrolyzes petroselinoyl-ACP to release free petroselinic acid and ACP.[3][8]
-
Triacylglycerol Assembly: The free petroselinic acid is then exported from the plastid, activated to petroselinoyl-CoA, and incorporated into triacylglycerols (TAGs) in the endoplasmic reticulum by enzymes such as diacylglycerol acyltransferase 2 (DGAT2) for storage in oil bodies.[3][8]
Genetic Regulation
Transcriptome analyses of developing coriander fruits have identified several candidate genes that are highly expressed during the rapid accumulation of petroselinic acid.[9] These include genes encoding the key enzymes mentioned above:
-
Cs-ACPD1/3: Genes encoding the Δ⁴-palmitoyl-ACP desaturase.
-
Cs-KAS I-1: A gene encoding the 3-ketoacyl-ACP synthase I.
-
Cs-FATB-1/3: Genes encoding the acyl-ACP thioesterase B.
-
Cs-DGAT2: A gene encoding diacylglycerol acyltransferase 2.
Tissue-specific quantitative PCR (q-PCR) has validated the high expression of these genes in developing coriander seeds, suggesting their crucial role in petroselinic acid biosynthesis.[9][10]
Quantitative Data on Fatty Acid Composition
The fatty acid composition of coriander seed oil can vary depending on the cultivar, growing conditions, and developmental stage of the seed. However, petroselinic acid is consistently the most abundant fatty acid.
| Fatty Acid | Abbreviation | Content Range (%) in Coriander Seed Oil | Reference(s) |
| Petroselinic acid | C18:1Δ⁶ | 64.4 - 84.8 | [1][11][12] |
| Linoleic acid | C18:2Δ⁹,¹² | 13.0 - 22.37 | [11][12] |
| Oleic acid | C18:1Δ⁹ | 3.21 - 7.0 | [12] |
| Palmitic acid | C16:0 | 3.5 - 9.22 | [11][12] |
| Stearic acid | C18:0 | 0.7 - 2.16 | [11][12] |
Changes in fatty acid composition during coriander fruit maturation have been documented, showing a significant increase in petroselinic acid and a decrease in saturated and polyunsaturated fatty acids as the seed develops.[11][13]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of the petroselinic acid pathway.
Fatty Acid Profile Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify the fatty acid composition of coriander seeds.
Protocol:
-
Lipid Extraction:
-
Grind 100 mg of coriander seeds to a fine powder.
-
Extract total lipids using a 2:1 (v/v) chloroform:methanol solvent system.
-
Evaporate the solvent under a stream of nitrogen.
-
-
Transesterification to Fatty Acid Methyl Esters (FAMEs):
-
Add 2 mL of 0.5 M sodium methoxide in methanol to the extracted lipids.
-
Incubate at 50°C for 10 minutes.
-
Neutralize the reaction by adding 0.1 mL of glacial acetic acid.
-
Add 5 mL of distilled water and extract the FAMEs with 2 mL of hexane.
-
Collect the upper hexane layer containing the FAMEs.
-
-
GC-MS Analysis:
-
Inject 1 µL of the FAMEs solution into a GC-MS system equipped with a suitable capillary column (e.g., DB-23 or SP-2560).
-
Use a temperature program that allows for the separation of C16 to C18 fatty acid methyl esters. A typical program starts at 150°C, holds for 1 minute, then ramps to 220°C at 4°C/min, and holds for 10 minutes.
-
Identify individual FAMEs by comparing their mass spectra and retention times with those of known standards.
-
Quantify the fatty acids by integrating the peak areas and expressing them as a percentage of the total fatty acids.
-
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
Objective: To quantify the expression levels of genes involved in the petroselinic acid pathway in developing coriander seeds.
Protocol:
-
RNA Extraction:
-
Isolate total RNA from developing coriander seeds at different stages using a plant RNA extraction kit or a CTAB-based method.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) primers.
-
-
qRT-PCR:
-
Design primers specific to the target genes (e.g., Cs-ACPD1, Cs-KAS I-1, Cs-FATB-1, Cs-DGAT2) and a reference gene (e.g., actin or ubiquitin).
-
Perform the qRT-PCR reaction using a SYBR Green-based master mix in a real-time PCR system.
-
Use a thermal cycling program typically consisting of an initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
Calculate the relative gene expression levels using the 2-ΔΔCt method, normalizing to the expression of the reference gene.[14]
-
In Vitro Acyl-ACP Desaturase Assay
Objective: To measure the activity of the Δ⁴-palmitoyl-ACP desaturase from coriander endosperm.
Protocol:
-
Preparation of Crude Protein Extract:
-
Homogenize developing coriander endosperm in an extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 2 mM DTT).
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the soluble enzymes.
-
-
Assay Reaction:
-
Prepare a reaction mixture containing the crude protein extract, [¹⁴C]-labeled palmitoyl-ACP as the substrate, a source of reducing equivalents (e.g., ferredoxin and NADPH), and catalase.
-
Incubate the reaction at 30°C for a defined period (e.g., 15-30 minutes).
-
-
Product Analysis:
-
Stop the reaction by adding a solution of acetic acid in isopropanol.
-
Saponify the acyl-ACPs with potassium hydroxide.
-
Acidify the mixture and extract the free fatty acids with hexane.
-
Separate the saturated and unsaturated fatty acids using argentation thin-layer chromatography (Ag-TLC).
-
Quantify the amount of radiolabeled Δ⁴-hexadecenoic acid produced using a scintillation counter.
-
Visualization of Pathways and Workflows
Petroselinic Acid Biosynthesis Pathway
Caption: Biosynthetic pathway of petroselinic acid in coriander seeds.
Experimental Workflow for Fatty Acid Analysis
Caption: Workflow for GC-MS analysis of fatty acids.
Applications in Drug Development
The unique properties of petroselinic acid make it an attractive molecule for various applications in the pharmaceutical industry.
Anti-inflammatory Properties
Preclinical studies have suggested that petroselinic acid and its derivatives possess anti-inflammatory properties.[2] It has been shown to reduce the production of pro-inflammatory mediators.[2] This suggests its potential use in the development of topical or oral formulations for inflammatory skin conditions or other inflammatory disorders.
Drug Delivery Systems
Lipid-based drug delivery systems (LBDDS) are widely used to enhance the solubility, bioavailability, and stability of poorly water-soluble drugs.[15][16][17] As a major component of a readily available and biocompatible oil, petroselinic acid and its triglyceride form can be explored as excipients in the formulation of:
-
Self-emulsifying drug delivery systems (SEDDS): To improve the oral absorption of lipophilic drugs.[18]
-
Lipid nanoparticles: For targeted drug delivery.[15]
-
Topical formulations: As a penetration enhancer and emollient.
Further research is warranted to fully explore the potential of petroselinic acid as a key component in novel drug delivery platforms.
Conclusion
The petroselinic acid pathway in coriander seeds represents a highly efficient and specialized metabolic route for the production of an unusual and valuable fatty acid. Understanding the key enzymes and their genetic regulation provides a foundation for metabolic engineering efforts to further enhance its production or to transfer this pathway to other oilseed crops. The detailed experimental protocols provided in this guide offer a starting point for researchers to investigate this pathway and to explore the diverse applications of petroselinic acid in drug development and other industries. The unique chemical structure and biological activities of petroselinic acid position it as a promising renewable resource with significant future potential.
References
- 1. VARIATION OF FATTY ACID COMPOSITIONS IN CORIANDRUM(CORIANDRUM SATIVUM L. ) CULTIVAR GROWN IN TWO DIFFERENT ECOLOGY [gcris.artuklu.edu.tr]
- 2. US6365175B1 - Petroselinic acid and its use in food - Google Patents [patents.google.com]
- 3. Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Petroselinic Acid from Apiaceae Family Plants Ameliorates Autoimmune Disorders Through Suppressing Cytosolic-Nucleic-Acid-Mediated Type I Interferon Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acyl–Acyl Carrier Protein Desaturases and Plant Biotic Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Plant Unsaturated Fatty Acids: Biosynthesis and Regulation [frontiersin.org]
- 7. Plant Unsaturated Fatty Acids: Biosynthesis and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Transcriptome Analysis Reveals Candidate Genes for Petroselinic Acid Biosynthesis in Fruits of Coriandrum sativum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Petroselinic acid | CAS:593-39-5 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Lipid-Based Drug Delivery Systems in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. EXCIPIENT TECHNOLOGY - Driving Oral Drug Delivery Innovation With Safe, Reliable Lipid Excipients [drug-dev.com]
The Function of Petroselinic Acid in Plant Lipids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Petroselinic acid (cis-6-octadecenoic acid, 18:1Δ6) is a distinctive positional isomer of oleic acid, predominantly found as a major component of triacylglycerols (TAGs) in the seeds of plants belonging to the Apiaceae family (e.g., coriander, carrot, parsley) and a few other plant families.[1][2] Its unique Δ6 double bond position confers specific physicochemical properties and makes it a valuable renewable resource for the chemical industry. This technical guide provides an in-depth overview of the function of the petroselinoyl moiety in plant lipids, focusing on its biosynthesis, incorporation into complex lipids, and physiological significance. It includes a compilation of quantitative data, detailed experimental protocols for its analysis, and visualizations of its metabolic pathways. While the topic mentions methyl petroselaidate, it is important to note that petroselinic acid is the naturally occurring cis-isomer in plants. Its methyl ester, methyl petroselinate, is the derivative commonly analyzed, for instance by gas chromatography. This compound refers to the methyl ester of the trans-isomer, petroselaidic acid, which is not the common natural form.
Introduction: The Significance of Petroselinic Acid in Plant Lipids
Unusual fatty acids, such as petroselinic acid, are fatty acids that differ from the common saturated and unsaturated fatty acids found in most plant and animal lipids.[3] Petroselinic acid's primary function in plants is as a stored form of carbon and energy in seed triacylglycerols, providing nourishment for the developing embryo upon germination.[2] Unlike oleic acid (18:1Δ9), which is ubiquitous in plant lipids, petroselinic acid is concentrated in the seed oils of specific plant families, suggesting a specialized metabolic pathway and potentially unique functional roles.[1][2] Its presence is a key chemotaxonomic marker for the Apiaceae family.[1] Beyond its role as a storage lipid, research into the broader physiological effects of unusual fatty acids is ongoing, with some thought to have roles in defense against pests.[3]
Biosynthesis and Metabolism of Petroselinic Acid
The biosynthesis of petroselinic acid is a well-characterized pathway that diverges from the synthesis of common fatty acids like oleic acid. It occurs primarily in the plastids of developing seeds.
The Biosynthetic Pathway
The synthesis of petroselinoyl-ACP involves two key enzymatic steps that differentiate it from the oleic acid pathway:
-
Δ4-Desaturation: The pathway begins with palmitoyl-ACP (16:0-ACP). A specific Δ4-acyl-ACP desaturase introduces a cis double bond at the Δ4 position, forming hexadecenoyl-ACP (16:1Δ4-ACP).[2]
-
Elongation: The 16:1Δ4-ACP is then elongated by a specialized 3-ketoacyl-ACP synthase (KAS) enzyme, which adds a two-carbon unit to produce petroselinoyl-ACP (18:1Δ6-ACP).[2]
Following its synthesis in the plastid, petroselinic acid is released from its ACP carrier by a thioesterase, exported to the cytoplasm, and activated to petroselinoyl-CoA for incorporation into glycerolipids at the endoplasmic reticulum.[2][3]
Caption: Biosynthesis of Petroselinic Acid and its incorporation into Triacylglycerol.
Incorporation into Triacylglycerols: The Role of Phosphatidylcholine
While petroselinic acid is predominantly found in TAGs, studies using radiolabeling with [1-¹⁴C]acetate in developing carrot and coriander endosperm have revealed a dynamic role for phosphatidylcholine (PC) in its metabolism.[4][5] Although petroselinic acid only constitutes a minor fraction of the fatty acids in PC at steady state, it is rapidly and heavily incorporated into PC during its synthesis.[4][5] This suggests a high turnover of petroselinoyl groups in PC, with a subsequent flux into the TAG pool.[4][5] This metabolic trafficking through PC may be a crucial step in the assembly of TAGs rich in petroselinic acid.[4][5]
Caption: Experimental workflow showing the flux of petroselinic acid through PC to TAG.
Quantitative Data on Petroselinic Acid Distribution
The concentration of petroselinic acid varies significantly among different plant species and is predominantly located in the seed oil. It is found in much lower concentrations, if at all, in other parts of the plant like leaves and stems.[2]
Table 1: Petroselinic Acid Content in Seed Oils of Various Apiaceae Species
| Plant Species | Common Name | Petroselinic Acid Content (% of total fatty acids) |
| Coriandrum sativum | Coriander | 1 - 81.9% |
| Petroselinum crispum | Parsley | 35 - 75.1% |
| Anethum graveolens | Dill | 79.9 - 87.2% |
| Foeniculum vulgare | Fennel | 43.1 - 81.9% |
| Pimpinella anisum | Anise | 10.4 - 75.6% |
| Carum carvi | Caraway | 28.5 - 57.6% |
| Daucus carota | Carrot | 70 - 75% (in TAGs) |
Data compiled from multiple sources.[2][6]
Table 2: Distribution of Petroselinic Acid in Glycerolipids of Developing Umbelliferae Endosperm
| Lipid Class | Coriander (Coriandrum sativum) | Carrot (Daucus carota) |
| (mol % of total fatty acids) | (mol % of total fatty acids) | |
| Triacylglycerol (TAG) | 75% | 70% |
| Phosphatidylcholine (PC) | 9% | 20% |
| Phosphatidylethanolamine (PE) | 10% | 12% |
Data from Cahoon & Ohlrogge, 1994.[4][5] This table highlights the significant enrichment of petroselinic acid in storage lipids (TAGs) compared to membrane phospholipids (PC and PE).
Experimental Protocols
The analysis of petroselinic acid in plant lipids typically involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and chromatographic separation and quantification.
Protocol for Lipid Extraction and Fatty Acid Analysis
This protocol provides a general framework for the analysis of petroselinic acid from plant seeds.
1. Lipid Extraction:
- Homogenize a known weight of seed tissue in a solvent mixture of chloroform:methanol (2:1, v/v).
- Filter the homogenate to remove solid debris.
- Add 0.2 volumes of a 0.9% NaCl solution to the filtrate to induce phase separation.
- Collect the lower chloroform phase containing the lipids.
- Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.
2. Transesterification to Fatty Acid Methyl Esters (FAMEs):
- Resuspend the lipid extract in a known volume of toluene.
- Add a solution of 1% sulfuric acid in methanol.
- Heat the mixture at 85°C for 1 hour in a sealed vial.
- After cooling, add a saturated solution of sodium chloride and hexane to extract the FAMEs.
- Collect the upper hexane layer containing the FAMEs.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
- Column: Use a polar capillary column (e.g., DB-WAX or equivalent).
- Injector Temperature: 250°C.
- Oven Program: Start at a low temperature (e.g., 150°C), hold for 1 minute, then ramp to a higher temperature (e.g., 240°C) at a rate of 4°C/min.
- Carrier Gas: Helium.
- Detection: Use a mass spectrometer to identify FAMEs based on their mass spectra and a flame ionization detector (FID) for quantification against a known internal standard (e.g., methyl heptadecanoate). Methyl petroselinate will have a characteristic retention time and mass spectrum.
Alternative Derivatization for Isomer Separation
For challenging separations of positional isomers like petroselinic and oleic acids, alternative methods can be employed:
-
Silver Ion Thin-Layer Chromatography (Ag-TLC): Fatty acids can be converted to phenacyl esters, which allows for baseline separation on TLC plates impregnated with silver nitrate.[7]
-
Picolinyl Esters for GC-MS: Derivatization to picolinyl esters provides characteristic mass spectra that can help determine the double bond position.[8]
Conclusion
The presence of a petroselinoyl moiety, primarily in the form of petroselinic acid, is a defining feature of the seed lipids of the Apiaceae family. Its main function is as a dense storage form of energy and carbon for the embryo. The biosynthesis of petroselinic acid follows a unique pathway involving a Δ4-desaturase and a specific elongase. Its incorporation into triacylglycerols is a dynamic process that appears to involve trafficking through the phosphatidylcholine pool. The high concentration of this unusual fatty acid in certain seed oils makes them a valuable resource for various industrial applications. Further research may yet uncover additional, more subtle physiological roles for petroselinic acid or its derivatives within the plant.
References
- 1. Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. aocs.org [aocs.org]
- 4. Apparent Role of Phosphatidylcholine in the Metabolism of Petroselinic Acid in Developing Umbelliferae Endosperm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Petroselinic, cis‐Vaccenic and Oleic Acids in Some Seed Oils of the Umbelliferae by Silver Ion Thin Layer Chromatography of their Phenacyl Esters | Semantic Scholar [semanticscholar.org]
- 8. koreascience.kr [koreascience.kr]
Discovery and isolation of petroselinic acid.
An In-depth Technical Guide to the Discovery, Isolation, and Analysis of Petroselinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Petroselinic acid (cis-6-octadecenoic acid), a positional isomer of the common oleic acid, is a monounsaturated omega-12 fatty acid of significant interest for the chemical, cosmetic, and pharmaceutical industries.[1][2] Its unique double bond position at the 6th carbon imparts distinct physicochemical properties and makes it a valuable precursor for various oleochemicals.[3][4] This technical guide provides a comprehensive overview of the history of its discovery, its primary natural sources, and detailed protocols for its extraction, isolation, purification, and characterization. Furthermore, it explores its biological activities, including a recently elucidated role in modulating innate immune signaling pathways.
Discovery and Historical Context
Petroselinic acid was first discovered and isolated in 1909 by Vongerichten and Köhler from the seed oil of parsley (Petroselinum crispum), from which its name is derived.[1][2][3][5][6] Subsequent research established its presence in the seed oils of other plants within the Apiaceae (or Umbelliferae) family, such as fennel and anise.[3][5] Chemically, it is a C18:1 monounsaturated fatty acid with a cis double bond between carbons 6 and 7 (C18:1 cis-Δ6).[3] This structure distinguishes it from its more common isomer, oleic acid (C18:1 cis-Δ9).[3] This difference in double bond placement significantly affects their physical properties; for instance, petroselinic acid has a higher melting point (30 °C) compared to oleic acid (14 °C).[3] The prevalence of petroselinic acid as the major fatty acid in certain plant families is also utilized in chemosystematics to establish evolutionary relationships.[1][2]
Natural Sources of Petroselinic Acid
Petroselinic acid is predominantly found in the seed oils of plants belonging to the Apiaceae family, where it can constitute up to 87% of the total fatty acids.[2][3][6] It is largely absent in other parts of these plants, such as the leaves.[3] The concentration of petroselinic acid varies depending on the plant species, geographical origin, and stage of seed maturity.[3][7] Key plant sources are detailed in Table 1.
Table 1: Petroselinic Acid Content in Seed Oils of Various Apiaceae Species
| Plant Species | Common Name | Petroselinic Acid Content (%) | Reference(s) |
| Anethum graveolens | Dill | 79.9 - 87.2 | [3][7][8] |
| Coriandrum sativum | Coriander | 1.0 - 81.9 | [3][7][8] |
| Foeniculum vulgare | Fennel | 43.1 - 81.9 | [3][7][8] |
| Petroselinum crispum | Parsley | 35.0 - 75.1 | [3][7][8] |
| Apium graveolens | Celery | 49.4 - 75.6 | [3][7][8] |
| Pimpinella anisum | Anise | 10.4 - 75.6 | [3][7][8] |
| Carum carvi | Caraway | 28.5 - 57.6 | [3][7][8] |
| Ducrosia anethifolia | Ducrosia | 58.8 | [9][10] |
Experimental Protocols: Isolation and Purification
The isolation of high-purity petroselinic acid from plant seeds is a multi-step process involving oil extraction followed by hydrolysis and purification of the resulting free fatty acid.
Step 1: Oil Extraction from Seeds
The initial step is the extraction of triglyceride-rich oil from the seeds. Several methods can be employed, each with distinct advantages regarding yield, solvent use, and scalability.
-
Solvent Extraction : This is a high-yield method.
-
Protocol :
-
Grind the seeds (e.g., coriander, parsley) to a fine powder.
-
Extract the powder with n-hexane or a 2:1 chloroform/methanol mixture at room temperature with continuous stirring for several hours.[4]
-
Filter the mixture to remove solid plant material.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude vegetable oil.
-
-
-
Supercritical Fluid Extraction (SFE) : This method uses non-toxic CO₂ and is considered a "green" alternative.
-
Protocol :
-
Place ground seeds into the extraction vessel of a supercritical fluid extractor.
-
Pressurize the vessel with CO₂ to a supercritical state (e.g., >73.8 bar, >31.1 °C).
-
The supercritical CO₂ acts as a solvent, extracting the oil.
-
De-pressurize the fluid, causing the CO₂ to return to a gaseous state and the oil to precipitate for collection.[4] This method can yield up to 90% of the oil obtained through solvent extraction.[4]
-
-
-
Mechanical Pressing : A solvent-free method suitable for large-scale production.
-
Protocol :
-
Feed the seeds into a single-screw or twin-screw extruder.
-
The mechanical pressure expels the oil, which is collected. This method typically results in lower yields compared to solvent extraction.[4]
-
-
Step 2: Saponification (Alkaline Hydrolysis)
The extracted oil consists primarily of triacylglycerols. To isolate petroselinic acid, these esters must be hydrolyzed to release the free fatty acids.[1]
-
Protocol :
-
Dissolve the crude vegetable oil in an excess of an alcoholic solution of a strong base (e.g., 3 N sodium hydroxide in ethanol).
-
Reflux the mixture for approximately 20-30 minutes to ensure complete saponification.[11]
-
The reaction mixture now contains the sodium or potassium salts of the fatty acids (soaps).
-
Step 3: Purification by Crystallization
Petroselinic acid can be purified from the mixture of fatty acids based on its differential solubility and higher melting point.
-
Protocol :
-
After saponification, cool the reaction mixture and acidify it with a strong acid (e.g., concentrated HCl) to a pH of ~5.[11] This protonates the fatty acid salts, causing the free fatty acids to precipitate.
-
Filter the precipitate and wash it with water to remove salts.
-
Dissolve the fatty acid mixture in hot absolute ethanol.
-
Cool the solution slowly (e.g., to 4 °C) to induce crystallization.[4][11] Petroselinic acid will crystallize out of the solution while more unsaturated fatty acids like linoleic acid remain in the ethanolic mother liquor.
-
Collect the petroselinic acid crystals by filtration. The process can be repeated to increase purity. This method has been reported to achieve a yield of 80% from coriander oil.[4]
-
Caption: Experimental workflow for the isolation and purification of petroselinic acid.
Analytical Characterization
Accurate identification and quantification of petroselinic acid require specialized analytical techniques, primarily due to the challenge of separating it from its positional isomer, oleic acid.[5]
Gas Chromatography (GC)
GC is a standard method for fatty acid analysis.[12]
-
Derivatization : Fatty acids are typically converted to more volatile fatty acid methyl esters (FAMEs) prior to analysis.[12] However, separating petroselinic and oleic acid methyl esters is notoriously difficult.[5] Improved resolution can be achieved by preparing other derivatives:
-
Detection : A Flame Ionization Detector (FID) is commonly used for quantification.[5] For structural confirmation, GC is coupled with Mass Spectrometry (GC-MS).[14]
High-Performance Liquid Chromatography (HPLC)
HPLC is another powerful technique for fatty acid analysis.[15]
-
Method : Reversed-phase HPLC can be used. To enhance detection, fatty acids can be derivatized with UV-active labels like p-methoxyphenacyl bromide.[5]
-
Silver Ion HPLC : Argentation chromatography, either in HPLC or thin-layer chromatography (TLC) format, is particularly effective for separating unsaturated isomers based on the interaction of silver ions with the double bonds.[1][5]
Spectroscopic Methods
For unambiguous structure elucidation, spectroscopic techniques are essential.
-
Nuclear Magnetic Resonance (NMR) : Both ¹H- and ¹³C-NMR spectroscopy provide detailed structural information. Specific signals for the olefinic protons and carbons, as well as the carbons adjacent to the double bond (C-5, C-8), allow for the definitive identification of the double bond at the Δ6 position.[9][14]
-
Infrared (IR) Spectroscopy : The presence of a cis-configurational double bond can be confirmed by characteristic absorption peaks around 3010 cm⁻¹ and 720 cm⁻¹.[14]
Table 2: Summary of Analytical Techniques for Petroselinic Acid
| Technique | Principle | Derivatization | Key Application | Reference(s) |
| GC-FID | Separation by volatility and polarity | Methyl, Butyl, or 2-Methoxyethyl Esters | Quantification | [5][9][12] |
| GC-MS | Separation plus mass-based identification | Picolinyl Esters, FAMEs | Structure Confirmation | [14] |
| Silver Ion HPLC | Separation based on double bond interaction | p-Methoxyphenacyl Esters | Isomer Separation (cis-Δ6 vs cis-Δ9) | [5] |
| ¹³C-NMR | Nuclear spin in a magnetic field | None | Definitive double bond positioning | [9][14] |
| IR Spectroscopy | Absorption of infrared radiation | None | Confirmation of cis-double bond | [14] |
Biological Activity and Signaling Pathways
Petroselinic acid is not merely an industrial building block; it also possesses a range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[3][7][8][16] Recent research has uncovered its role as a modulator of the innate immune system.
Specifically, petroselinic acid has been identified as an inhibitor of the cytosolic nucleic acid sensing pathway, which is crucial for triggering Type I Interferon (IFN-I) responses to viral and bacterial infections.[17] Overactivation of this pathway is linked to autoimmune disorders.[17] Petroselinic acid was found to suppress the production of IFN-I and interferon-stimulated genes (ISGs) by inhibiting the phosphorylation of key signaling proteins TBK1 and IRF3.[17][18]
Caption: Petroselinic acid's inhibition of the Type I Interferon signaling pathway.
References
- 1. Petroselinic acid - Wikipedia [en.wikipedia.org]
- 2. Human Metabolome Database: Showing metabocard for Petroselinic acid (HMDB0002080) [hmdb.ca]
- 3. Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties [mdpi.com]
- 6. Human Metabolome Database: Showing metabocard for Petroselinic acid (HMDB0002080) [hmdb.ca]
- 7. researchgate.net [researchgate.net]
- 8. Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. researchgate.net [researchgate.net]
- 12. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. koreascience.kr [koreascience.kr]
- 15. hplc.eu [hplc.eu]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. Petroselinic Acid from Apiaceae Family Plants Ameliorates Autoimmune Disorders Through Suppressing Cytosolic-Nucleic-Acid-Mediated Type I Interferon Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. discovery.researcher.life [discovery.researcher.life]
Methyl Petroselaidate as a Biomarker in Metabolic Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methyl petroselaidate as an emerging biomarker in the field of metabolic studies. It details the analytical methodologies for its quantification, summarizes available quantitative data, and elucidates its role in metabolic and signaling pathways. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development who are interested in leveraging this biomarker in their work.
Introduction
Petroselaidic acid (trans-6-octadecenoic acid) is a trans monounsaturated fatty acid. In metabolic research, it is commonly analyzed as its methyl ester, this compound, to enhance its volatility for gas chromatography. While its cis-isomer, petroselinic acid, is naturally abundant in certain plant sources, petroselaidic acid is found in milk fat from cows, goats, and ewes, as well as in human breast milk.[1] The interest in this compound as a biomarker stems from the growing understanding of the diverse roles of different fatty acid isomers in metabolic health and disease, including metabolic syndrome and insulin resistance.
Analytical Methodologies for this compound Quantification
The gold-standard for the quantitative analysis of fatty acids, including this compound, in biological samples is gas chromatography-mass spectrometry (GC-MS) following a derivatization step to convert the fatty acids into their more volatile fatty acid methyl esters (FAMEs).
Detailed Experimental Protocol: Analysis of Plasma Fatty Acid Methyl Esters by GC-MS
This protocol provides a step-by-step guide for the analysis of this compound in human plasma.
1. Lipid Extraction:
-
A 50 µL aliquot of plasma is mixed with a chloroform:methanol (2:1 v/v) solution.
-
An internal standard, such as C17:0 free fatty acid, is added for quantification.
-
The mixture is flushed with nitrogen gas and stored overnight at 4°C to allow for complete lipid extraction.
-
A double extraction is then performed to isolate the lipid-containing organic phase.[2]
2. Transesterification to Fatty Acid Methyl Esters (FAMEs):
-
The extracted lipids are subjected to transmethylation. A common method involves using 0.5 M KOH in methanol at 37°C for 60 minutes. This process converts the fatty acids in various lipid classes (triglycerides, phospholipids, etc.) into their corresponding methyl esters.
3. GC-MS Analysis:
-
Instrumentation: An Agilent 7890A gas chromatograph coupled to an Agilent 5975C mass-selective detector, or a similar system, is typically used.
-
Column: A capillary column suitable for FAME analysis, such as a FactorFour VF-5 MS capillary column (60 m x 0.25 mm i.d., 0.25 µm film thickness), is employed.
-
Injector and Carrier Gas: The injector temperature is set to 250°C, and helium is used as the carrier gas at a constant flow rate.
-
Oven Temperature Program: A programmed temperature gradient is used to separate the different FAMEs. For example, an initial temperature of 80°C held for a few minutes, followed by a ramp of 4°C/min to 350°C.
-
Mass Spectrometry: The mass spectrometer is operated in electron impact (EI) mode at 70 eV. Data can be acquired in both full scan mode for compound identification and selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
Identification and Quantification: this compound is identified by its retention time and mass spectrum compared to a certified reference standard. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.
Experimental Workflow Diagram
Caption: Workflow for this compound Analysis.
Quantitative Data Presentation
Table 1: Plasma Fatty Acid Concentrations in Healthy Adults and Associations with Metabolic Syndrome
| Fatty Acid | Concentration in Healthy Young Adults (µmol/L)[2] | Association with Metabolic Syndrome |
| Petroselaidic acid (18:1 t6-8) | 7.5 ± 5.9 | Data not available |
| Palmitic acid (16:0) | 0.3 - 4.1 mmol/L | Higher levels associated with increased risk[3] |
| Oleic acid (18:1c9) | 0.03 - 3.2 mmol/L | Higher levels of monounsaturated fats associated with increased risk |
| Elaidic acid (18:1t9) | 16.5 ± 11.3 | Higher levels of trans fats associated with increased risk |
| Linoleic acid (18:2n6) | 0.2 - 5.0 mmol/L | Lower levels of n-6 PUFAs observed in metabolic syndrome[3] |
| Eicosapentaenoic acid (EPA, 20:5n3) | 12.0 - 186.9 | Higher levels associated with a lower risk |
| Docosahexaenoic acid (DHA, 22:6n3) | 7.2 - 237.5 | Lower levels of n-3 PUFAs observed in metabolic syndrome[3] |
Note: The data for petroselaidic acid is from a study on healthy individuals and is not a direct comparison to a metabolic syndrome cohort. The associations for other fatty acids are based on separate studies.
Signaling Pathways
Recent research has begun to uncover the specific molecular pathways influenced by petroselaidic acid and its isomers.
Modulation of Inflammatory Signaling by Petroselinic Acid
The cis-isomer of petroselaidic acid, petroselinic acid, has been shown to suppress the type I interferon (IFN) signaling pathway, a key component of the innate immune response that can contribute to chronic inflammation when dysregulated.
Mechanism of Action: Petroselinic acid inhibits the phosphorylation of two key downstream signaling proteins: TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3). This inhibition prevents the production of type I interferons and downstream inflammatory genes.
Signaling Pathway Diagram
Caption: Petroselinic Acid Signaling Pathway.
Conclusion
This compound is a promising biomarker for metabolic research, reflecting both dietary intake and endogenous fatty acid metabolism. Standardized GC-MS protocols allow for its reliable quantification in plasma. While more research is needed to establish its precise concentration changes in metabolic diseases, initial data on related fatty acids suggest its potential relevance. Furthermore, the discovery of the immunomodulatory effects of its cis-isomer opens up new avenues for investigating the role of these specific fatty acids in inflammation-related metabolic disorders. Future studies should focus on large-scale cohort comparisons of this compound levels and further elucidation of the signaling pathways directly modulated by petroselaidic acid to fully validate its utility as a clinical biomarker and potential therapeutic target.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Comprehensive Profiling of Plasma Fatty Acid Concentrations in Young Healthy Canadian Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serum levels of polyunsaturated fatty acids are low in Chinese men with metabolic syndrome, whereas serum levels of saturated fatty acids, zinc, and magnesium are high - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Gas Chromatography Method for the Analysis of Methyl Petroselaidate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive gas chromatography (GC) method for the quantitative analysis of methyl petroselaidate, a fatty acid methyl ester (FAME). The protocol outlines sample preparation through transesterification, optimized GC-FID conditions for separation and detection, and method validation parameters. This method is crucial for researchers in lipidomics, food science, and pharmaceutical development requiring accurate and precise quantification of this specific fatty acid.
Introduction
Petroselinic acid (cis-6-octadecenoic acid) is a positional isomer of oleic acid, and its methyl ester, this compound, is of significant interest in various industrial and research applications. Gas chromatography with flame ionization detection (GC-FID) is a robust and widely used technique for the analysis of FAMEs due to its high resolution and sensitivity.[1][2][3] The critical step in this analysis is the conversion of the parent fatty acid or lipid into its corresponding methyl ester to enhance volatility for GC analysis.[4][5] This document provides a detailed protocol for this conversion and subsequent GC-FID analysis.
Experimental Protocols
Sample Preparation: Base-Catalyzed Transesterification
This protocol describes the conversion of lipids containing petroselinic acid into this compound.
Materials:
-
Lipid sample (up to 50 mg)
-
Dry toluene
-
0.5 M sodium methoxide in anhydrous methanol
-
Glacial acetic acid
-
Hexane
-
Anhydrous sodium sulfate
-
Test tubes with screw caps
-
Vortex mixer
-
Water bath or heating block
Procedure:
-
Dissolve the lipid sample in 1 mL of dry toluene in a screw-capped test tube.[3]
-
Add 2 mL of 0.5 M sodium methoxide in anhydrous methanol.[3]
-
Tightly cap the tube and vortex thoroughly.
-
Incubate the reaction mixture at 50°C for 10 minutes in a water bath or heating block.[3]
-
Cool the tube to room temperature.
-
Neutralize the reaction by adding 0.1 mL of glacial acetic acid.[3]
-
Add 5 mL of water and 5 mL of hexane to the tube for extraction of the FAMEs.[3]
-
Vortex the tube vigorously for 1 minute to ensure thorough mixing and extraction.
-
Allow the layers to separate. The upper hexane layer contains the this compound.
-
Carefully transfer the upper hexane layer to a clean test tube.
-
Repeat the extraction of the aqueous layer with another 5 mL of hexane and combine the hexane fractions.
-
Dry the combined hexane extract over anhydrous sodium sulfate to remove any residual water.[3]
-
Filter the solution to remove the sodium sulfate.
-
The resulting hexane solution containing this compound is now ready for GC analysis. The sample can be concentrated under a gentle stream of nitrogen if necessary and redissolved in a known volume of hexane.[6]
Gas Chromatography (GC-FID) Analysis
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an appropriate capillary column is required.
Chromatographic Conditions: The following table summarizes the recommended GC-FID conditions for the analysis of this compound. These conditions are based on typical FAME analysis protocols and may require optimization for specific instruments and applications.[7][8]
| Parameter | Value |
| Column | Highly polar capillary column (e.g., DB-Wax, Omegawax, or cyanopropyl-based) |
| 30 m x 0.25 mm ID, 0.25 µm film thickness | |
| Carrier Gas | Helium or Hydrogen[7] |
| Flow Rate | 1 mL/min (constant flow) |
| Injector Temperature | 250 °C[7] |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on sample concentration)[7] |
| Oven Temperature Program | Initial temperature: 120°C, hold for 1 min |
| Ramp 1: 10°C/min to 175°C, hold for 10 min | |
| Ramp 2: 5°C/min to 230°C, hold for 5 min[7] | |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C[7] |
| Hydrogen Flow | 40 mL/min[7] |
| Air Flow | 450 mL/min[7] |
| Makeup Gas (Helium) | 30 mL/min[7] |
Data Presentation
Quantitative analysis of this compound should be performed using a calibration curve generated from standards of known concentration. The results should be summarized in a table for clarity and easy comparison.
Table 1: Method Validation Parameters for FAME Analysis
| Parameter | Result | Reference |
| Linearity (r²) | > 0.99 | |
| Precision (RSD%) | < 5% | |
| Accuracy (%) | 99.8% - 101.3% | |
| LOD (µg/mL) | 0.21 - 0.54 | [9] |
| LOQ (µg/mL) | 0.63 - 1.63 | [9] |
Visualization
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of this compound by gas chromatography.
Caption: Workflow for this compound Analysis.
Logical Relationship of GC-FID System
The following diagram illustrates the logical relationship between the components of the gas chromatography system.
Caption: Gas Chromatography-FID System Components.
References
- 1. gcms.cz [gcms.cz]
- 2. FAME - Fatty Acid Methyl Ester analysis [scioninstruments.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. m.youtube.com [m.youtube.com]
- 6. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 7. agilent.com [agilent.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. mdpi.com [mdpi.com]
Application Note: Fatty Acid Profiling by Fatty Acid Methyl Ester (FAME) Analysis Using Gas Chromatography-Flame Ionization Detection (GC-FID)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fatty acid analysis is crucial in various fields, including food science, clinical diagnostics, and drug development, to characterize lipids and fats.[1][2] Gas chromatography (GC) is a primary technique for this analysis, but the direct analysis of free fatty acids can be challenging due to their high polarity and low volatility, which can lead to poor peak shape and adsorption issues on the GC column.[3][4]
To overcome these challenges, fatty acids are chemically derivatized into fatty acid methyl esters (FAMEs).[5] This process involves the esterification of free fatty acids or the transesterification of glycerides (e.g., triglycerides) by cleaving fatty acyl chains from the glycerol backbone and methylating them.[6] The resulting FAMEs are more volatile, less polar, and more thermally stable, making them ideal for separation and quantification using a GC system equipped with a Flame Ionization Detector (FID).[2][5] The FID is a robust and widely used detector that provides excellent sensitivity and a linear response for the quantitative analysis of FAMEs.[7] This protocol details the complete workflow from sample preparation to data analysis for comprehensive fatty acid profiling.
Experimental Protocols
This section provides detailed methodologies for the conversion of lipids to FAMEs and their subsequent analysis by GC-FID.
2.1. FAME Preparation: Acid-Catalyzed Esterification/Transesterification
This protocol is a robust method suitable for a wide range of lipid samples. The use of a catalyst like Boron Trifluoride (BF₃) or methanolic HCl facilitates the reaction.[3][8]
Materials and Reagents:
-
Lipid sample (e.g., oil, fat, lipid extract)
-
Boron trifluoride-methanol solution (10-14% w/w) or 3M Methanolic HCl[3][9]
-
n-Heptane or Hexane, GC grade[10]
-
Saturated Sodium Chloride (NaCl) solution or 6% (w/v) Na₂CO₃ solution[10]
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Screw-cap glass test tubes with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge (optional)
-
Glass Pasteur pipettes
-
Autosampler vials with inserts
Procedure:
-
Sample Preparation: Weigh approximately 10-25 mg of the lipid sample directly into a screw-cap glass tube.[3][10]
-
Reaction: Add 2 mL of Boron Trifluoride (BF₃)-methanol reagent to the sample tube.[3] Seal the tube tightly.
-
Incubation: Heat the mixture at 80-100°C for 20-60 minutes using a heating block or water bath to ensure complete derivatization.[8][10] For samples containing sterol esters, a longer reaction time may be necessary.[8]
-
Cooling: Allow the reaction tube to cool to room temperature.
-
FAME Extraction: Add 1-2 mL of n-heptane (or hexane) and 1-2 mL of saturated NaCl solution (or water) to the tube.[3][8][10] The heptane serves as the extraction solvent for the non-polar FAMEs.
-
Mixing & Phase Separation: Cap the tube and vortex vigorously for 30-60 seconds to ensure thorough mixing.[9] Allow the mixture to stand until two distinct layers separate. Centrifugation at a low speed (e.g., 1500 x g) for 5-10 minutes can aid in this separation.[9][11]
-
Collection: The upper layer is the organic phase (heptane) containing the FAMEs.[10] Carefully transfer this upper layer using a glass Pasteur pipette to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[3]
-
Final Sample: Transfer the dried heptane layer to a GC autosampler vial. The sample is now ready for injection.
2.2. GC-FID Analysis of FAMEs
The prepared FAMEs are separated based on their chain length, degree of unsaturation, and isomer configuration on a polar capillary column and detected by an FID.
Procedure:
-
Instrument Setup: Configure the GC-FID system according to the parameters outlined in Table 1. A highly polar "wax" type or biscyanopropylpolysiloxane stationary phase column is recommended for good resolution of FAMEs, including cis/trans isomers.[5][6]
-
Standard Preparation: Prepare a FAME reference standard mix (e.g., Supelco® 37 Component FAME Mix) at a known concentration in heptane. This standard is crucial for peak identification based on retention time.[1][6]
-
Sequence Run: Set up a sequence in the chromatography data system (CDS) software. Run a solvent blank (heptane) first, followed by the FAME reference standard, and then the prepared samples.
-
Injection: Inject 1 µL of the FAME sample from the autosampler vial into the GC inlet.[10][12]
Data Presentation: GC-FID Parameters
The following table summarizes the typical quantitative parameters for a GC-FID analysis of FAMEs. These may need to be optimized depending on the specific sample matrix and desired separation.
| Parameter | Typical Value |
| GC System | Agilent 7890 GC or similar with FID |
| Column | Highly Polar Capillary Column (e.g., Agilent DB-FastFAME, Supelco Omegawax, PerkinElmer Elite-2560) 30-100 m x 0.25 mm ID, 0.20-0.25 µm film thickness[1][6] |
| Carrier Gas | Helium or Hydrogen[10] |
| Constant Flow Rate | 1.0 - 1.5 mL/min |
| Inlet Temperature | 250 °C[13] |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 to 100:1[10][13] |
| Oven Program | Initial 70-120°C, hold 1-2 min, ramp 5-10°C/min to 240°C, hold 5-10 min[10][14] |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C[10] |
Data Analysis and Quantification
-
Peak Identification: FAMEs in the sample chromatogram are identified by comparing their retention times to the peaks in the chromatogram of the known FAME reference standard.[6]
-
Quantification: The amount of each fatty acid is typically expressed as a relative percentage of the total fatty acids. This is calculated by dividing the peak area of an individual FAME by the total area of all identified FAME peaks and multiplying by 100.[13] For absolute quantification, an internal standard (such as C15:0 or C21:0) of a known concentration is added to the sample before derivatization, and the peak area of each FAME is compared to the peak area of the internal standard.[9][15]
Visualization: Experimental Workflow
The following diagram illustrates the complete workflow for FAME analysis.
Caption: Workflow for Fatty Acid Profiling via GC-FID.
References
- 1. agilent.com [agilent.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. GC-FID: Fast and Accurate Analysis of Fatty Acid Methyl Esters (FAMEs) In Edible Oils and Food [perkinelmer.com]
- 5. gcms.cz [gcms.cz]
- 6. s4science.at [s4science.at]
- 7. Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 10. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 11. avantiresearch.com [avantiresearch.com]
- 12. static.igem.org [static.igem.org]
- 13. 2.2. Fatty Acid Methyl Ester (FAME) Analysis [bio-protocol.org]
- 14. Complete fatty acid analysis data of flaxseed oil using GC-FID method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dmoserv3.whoi.edu [dmoserv3.whoi.edu]
Application Note: Derivatization of Petroselinic Acid to Methyl Petroselaidate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Petroselinic acid (cis-6-octadecenoic acid) is a monounsaturated fatty acid found in various plant sources. Its conversion to the trans-isomer, methyl petroselaidate (methyl trans-6-octadecenoic acid), is of significant interest in lipid research and for the development of novel therapeutic agents, as the stereochemistry of the double bond can greatly influence its biological activity. This application note provides a detailed protocol for the two-step derivatization of petroselinic acid to this compound. The process involves an initial acid-catalyzed esterification to produce methyl petroselinate (the cis-isomer), followed by a catalyzed cis-trans isomerization to yield the desired this compound.
Overall Workflow
The conversion of petroselinic acid to this compound is achieved through a two-stage process. The first stage is the esterification of the carboxylic acid to its methyl ester. The second stage involves the isomerization of the cis-double bond to a trans-configuration.
Caption: Workflow for the derivatization of petroselinic acid to this compound.
Experimental Protocols
Materials
-
Petroselinic Acid (≥98% purity)
-
Methanol (anhydrous)
-
Acetyl Chloride or concentrated Hydrochloric Acid
-
p-Toluenesulfinic acid
-
Hexane (HPLC grade)
-
Diethyl ether
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Stage 1: Esterification of Petroselinic Acid to Methyl Petroselinate
This protocol describes the conversion of petroselinic acid to its methyl ester, methyl petroselinate, using an acid-catalyzed esterification method.
Procedure:
-
Preparation of Methanolic HCl: Prepare a 5% (w/v) solution of HCl in anhydrous methanol. This can be achieved by slowly adding acetyl chloride to ice-cold anhydrous methanol or by bubbling HCl gas through anhydrous methanol.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve petroselinic acid in the prepared methanolic HCl solution (e.g., 1 g of petroselinic acid in 20 mL of 5% methanolic HCl).
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TTC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the residue, add diethyl ether and a saturated solution of sodium bicarbonate to neutralize the excess acid.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl petroselinate.
-
Stage 2: Isomerization of Methyl Petroselinate to this compound
This protocol details the isomerization of the cis-double bond in methyl petroselinate to the trans-configuration to yield this compound, using p-toluenesulfinic acid as a catalyst.[1][2]
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve the crude methyl petroselinate in a minimal amount of a suitable solvent (e.g., hexane).
-
Catalyst Addition: Add p-toluenesulfinic acid as a catalyst. The catalyst loading can be optimized, but a starting point is typically 1-5 mol% relative to the methyl petroselinate.
-
Isomerization Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 100-140°C.[1] The reaction time will vary depending on the temperature and catalyst loading, typically ranging from 30 minutes to a few hours. Monitor the reaction progress by Gas Chromatography (GC) to determine the ratio of cis to trans isomers.
-
Workup and Purification:
-
Once the desired level of isomerization is achieved, cool the reaction mixture.
-
Dilute the mixture with hexane and wash with a saturated sodium bicarbonate solution to remove the catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by silica gel column chromatography, eluting with a hexane/diethyl ether gradient to separate the trans-isomer from any remaining cis-isomer and other impurities.
-
Data Presentation
The following table summarizes the expected quantitative data for the derivatization process. Please note that the yields are indicative and may vary based on reaction scale and optimization.
| Parameter | Stage 1: Esterification | Stage 2: Isomerization | Overall |
| Product | Methyl Petroselinate | This compound | This compound |
| Typical Yield | >95% | 70-85% | 65-80% |
| Purity (after purification) | >98% (as cis-isomer) | >98% (as trans-isomer) | >98% |
Characterization of this compound
The final product should be characterized to confirm its identity and purity.
Gas Chromatography-Flame Ionization Detector (GC-FID)
GC-FID is a standard technique for analyzing fatty acid methyl esters. The separation of cis and trans isomers is typically achieved using a highly polar capillary column. Under typical GC conditions, this compound (trans-isomer) will have a slightly shorter retention time than methyl petroselinate (cis-isomer).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the final product. Key distinguishing features between the cis and trans isomers are observed in the chemical shifts of the olefinic protons and carbons.
Expected ¹H NMR Chemical Shifts for this compound (CDCl₃):
-
~5.4 ppm: Multiplet, olefinic protons (-CH=CH-). The coupling constant for trans-protons is typically larger (around 15 Hz) compared to cis-protons (around 11 Hz).
-
3.67 ppm: Singlet, methyl ester protons (-OCH₃).
-
2.28 ppm: Triplet, methylene protons alpha to the carbonyl group (-CH₂-COO-).
-
~2.0 ppm: Multiplet, allylic protons (-CH₂-CH=).
-
1.2-1.4 ppm: Broad multiplet, methylene protons of the fatty acid chain.
-
0.88 ppm: Triplet, terminal methyl protons (-CH₃).
Expected ¹³C NMR Chemical Shifts for this compound (CDCl₃):
-
~174 ppm: Carbonyl carbon (-COO-).
-
~130 ppm: Olefinic carbons (-CH=CH-).
-
~51 ppm: Methyl ester carbon (-OCH₃).
-
~34 ppm: Methylene carbon alpha to the carbonyl group.
-
~32 ppm: Allylic carbons.
-
22-30 ppm: Methylene carbons in the fatty acid chain.
-
~14 ppm: Terminal methyl carbon.
Conclusion
This application note provides a comprehensive and detailed protocol for the successful derivatization of petroselinic acid to this compound. The two-step process of acid-catalyzed esterification followed by p-toluenesulfinic acid-catalyzed isomerization offers an effective route to obtaining the desired trans-isomer in good yield and high purity. The provided analytical data expectations will aid researchers in the characterization of the final product. This methodology is valuable for scientists in lipid research and drug development who require high-purity this compound for their studies.
References
Application Note: HPLC-UV Analysis of Unsaturated Fatty Acid Methyl Esters
Audience: Researchers, scientists, and drug development professionals.
Introduction
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust and reliable method for the quantitative analysis of unsaturated fatty acid methyl esters (FAMEs). This technique is particularly valuable in food science, biofuel analysis, and pharmaceutical research where the composition of fatty acids is critical. Reversed-phase HPLC is commonly employed, separating FAMEs based on their hydrophobicity, which is influenced by chain length and degree of unsaturation. UV detection is typically performed at low wavelengths, around 205-210 nm, where the ester functional group absorbs light.[1] This application note provides a detailed protocol for the analysis of unsaturated FAMEs by HPLC-UV, including sample preparation, chromatographic conditions, and data analysis.
Quantitative Data Summary
The following table summarizes the quantitative performance of HPLC-UV methods for the analysis of various fatty acids and their methyl esters.
| Analyte | Limit of Quantification (LOQ) (mg/mL) | Linearity Range (mg/L) | Correlation Coefficient (r²) | Reference |
| Fatty Acids (Underivatized) | ||||
| Palmitoleic Acid | 0.039 | Not Specified | Not Specified | [2][3][4][5] |
| Oleic Acid | 0.068 | Not Specified | Not Specified | [2][3][4][5] |
| Linoleic Acid | 0.004 | Not Specified | Not Specified | [2][3][4][5] |
| Linolenic Acid | 0.0005 | Not Specified | Not Specified | [2][3][4][5] |
| Erucic Acid | 0.067 | Not Specified | Not Specified | [2][3][4][5] |
| Fatty Acid Methyl Esters (FAMEs) | ||||
| Methyl Oleate | 0.0054% (mass) | Not Specified | ≥ 0.995 | [6][7] |
| Methyl Linoleate | 0.0007% (mass) | Not Specified | ≥ 0.995 | [6][7] |
| Methyl Linolenate | 0.0004% (mass) | 3.4 - 952.0 | > 0.99 | [6][7][8] |
| Methyl Linoleate (18:2) | Not Specified | 5.4 - 68411.1 | > 0.99 | [8] |
| Methyl Oleate (18:1, cis) | Not Specified | 161.2 - 131316.0 | > 0.99 | [8] |
| Methyl Oleate (18:1, trans) | Not Specified | 159.9 - 24950.2 | > 0.99 | [8] |
Experimental Protocols
This section details the methodologies for the preparation and analysis of unsaturated FAMEs.
1. Sample Preparation: Transesterification of Fatty Acids to FAMEs
This protocol describes a common method for the conversion of fatty acids in lipid samples (e.g., oils, tissues) to their corresponding methyl esters.
-
Reagents:
-
Chloroform
-
Internal Standard (e.g., C19:0 fatty acid in chloroform, ~2 mg/mL)
-
Methylation Reagent: 1.5% (v/v) concentrated sulfuric acid in anhydrous methanol (prepare fresh).
-
1 M Sodium Chloride (NaCl) solution
-
Heptane
-
-
Procedure:
-
To a reaction vial, add the lipid sample (in chloroform) and 20 µL of the internal standard solution.[9]
-
Add 800 µL of the freshly prepared methylation reagent.[9]
-
Add heptane to a final volume of 1 mL.[9]
-
Firmly cap the vial, vortex to mix, and heat at 100°C for 1 hour in a heating block.[9]
-
Allow the vial to cool to room temperature.
-
Add 300 µL of 1 M NaCl and 300 µL of heptane.[9]
-
Vortex the vial to mix the phases thoroughly.
-
Allow the phases to separate.
-
Carefully transfer the upper organic phase (containing the FAMEs) to an amber GC/HPLC vial.[9]
-
For samples with low FAME content, the heptane extraction can be repeated twice, and the organic fractions pooled and concentrated under a gentle stream of nitrogen.[9]
-
Store the prepared FAME samples at -20°C until analysis.[9]
-
2. HPLC-UV Analysis Protocol
This protocol provides a general method for the separation and quantification of unsaturated FAMEs. Optimization may be required depending on the specific sample matrix and target analytes.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile is commonly used as the mobile phase for isocratic elution.[8][10] For gradient elution, mixtures of methanol and a solution of 2-propanol-hexane (5:4 v/v) can be employed.[8][10]
-
Elution Mode: Isocratic elution with 100% acetonitrile is a simple and effective method for separating many common FAMEs.[8][10] A gradient elution may be necessary for more complex samples. An example of a gradient program is: 100% Methanol at 0 min, transitioning to 50% Methanol and 50% 2-propanol-hexane over 10 minutes, followed by a 10-minute isocratic hold.[8][10]
-
Flow Rate: 1.0 mL/min.[8]
-
Injection Volume: 10 µL.[8]
-
-
Procedure:
-
Prepare a series of standard solutions of the target unsaturated FAMEs in acetonitrile at known concentrations to create a calibration curve.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions, starting with the lowest concentration, followed by the prepared samples.
-
Identify the FAME peaks in the sample chromatograms by comparing their retention times with those of the standards.
-
Quantify the amount of each FAME in the samples by using the calibration curve generated from the standard solutions.
-
Visualizations
Caption: Experimental workflow for HPLC-UV analysis of FAMEs.
References
- 1. aocs.org [aocs.org]
- 2. Quantification of underivatized fatty acids from vegetable oils by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Quantification of underivatized fatty acids from vegetable oils by HPLC with UV detection. | Semantic Scholar [semanticscholar.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 10. Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID – ScienceOpen [scienceopen.com]
Application Notes and Protocols: The Use of Methyl Petroselaidate as an Internal Standard in Lipidomics
Introduction
Lipidomics, the comprehensive analysis of lipids in biological systems, is essential for understanding cellular physiology, discovering biomarkers, and developing new therapeutic agents.[1][2][3] The accuracy and reproducibility of quantitative lipidomics heavily rely on the use of internal standards to correct for variations during sample preparation, extraction, and instrumental analysis.[3][4] An ideal internal standard is chemically similar to the analytes of interest but is not naturally present in the sample, allowing for precise normalization.[4][5]
Methyl petroselaidate, the methyl ester of petroselaidic acid (trans-6-octadecenoic acid), is an excellent candidate for an internal standard, particularly in the analysis of fatty acid methyl esters (FAMEs) by Gas Chromatography-Mass Spectrometry (GC-MS).[6][7] Petroselaidic acid is a positional isomer of the common oleic acid and is not abundant in most mammalian tissues, minimizing the risk of endogenous interference.[8][9] These application notes provide detailed protocols for the use of this compound as an internal standard to ensure robust and reliable quantification in your lipidomics workflow.
Properties and Applications
This compound is a C18:1 fatty acid methyl ester. Its distinct double bond position (trans-6) allows for chromatographic separation from more common C18:1 isomers like methyl oleate (cis-9) or methyl elaidate (trans-9).
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Synonyms | Methyl trans-6-octadecenoate, Petroselaidic acid methyl ester |
| CAS Number | 14620-36-1[6][7][10] |
| Molecular Formula | C₁₉H₃₆O₂[7][10] |
| Molecular Weight | 296.49 g/mol [7][10] |
| Physical State | Solid[7] |
| Purity | Typically >98%[7] |
| Storage | -20°C or lower in a tightly sealed container[7] |
Primary Application:
-
Internal Standard for FAME Analysis: It is primarily used as an internal standard for the quantitative analysis of fatty acid profiles in complex biological samples (e.g., plasma, tissues, cell cultures) using GC-MS. This involves a transesterification step to convert all fatty acids from complex lipids into their corresponding methyl esters.[11][12]
Experimental Workflow and Protocols
The overall workflow for using this compound as an internal standard involves sample preparation, lipid extraction with the addition of the standard, derivatization of all lipids to FAMEs, and subsequent analysis by GC-MS.
Protocol 1: Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable organic solvent (e.g., hexane or chloroform/methanol 2:1, v/v) in a volumetric flask. Store at -20°C.
-
Working Solution (e.g., 10 µg/mL): Dilute the stock solution 1:100 with the appropriate solvent for your extraction method (e.g., methanol for the MTBE extraction protocol). This working solution will be used to spike the samples. The optimal concentration may vary depending on the expected concentration of analytes in the samples.
Protocol 2: Lipid Extraction with Internal Standard (MTBE Method)
This protocol is adapted for a 20 µL plasma sample. Volumes should be scaled accordingly for other sample types.[5]
-
In a clean glass tube, add 20 µL of the biological sample (e.g., plasma).
-
Add 225 µL of ice-cold methanol containing the this compound internal standard working solution. For example, add a pre-determined amount to achieve a final concentration in the range of the endogenous analytes.
-
Vortex vigorously for 1 minute to mix and precipitate proteins.
-
Add 750 µL of methyl-tert-butyl ether (MTBE) and vortex for 10 minutes at 4°C.
-
Induce phase separation by adding 188 µL of LC-MS grade water and vortexing for 1 minute.
-
Centrifuge at 14,000 x g for 5 minutes to separate the layers.
-
Carefully collect the upper organic layer (containing the lipids and the internal standard) and transfer it to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen or using a vacuum concentrator.
Protocol 3: Base-Catalyzed Transesterification to FAMEs
This protocol efficiently converts esterified fatty acids into FAMEs.[11]
-
Reconstitute the dried lipid extract from Protocol 2 in 50 µL of MTBE.
-
Add 100 µL of 2 M sodium methoxide in methanol.
-
Vortex vigorously for 3 minutes at room temperature.
-
Quench the reaction by adding 150 µL of isooctane (or hexane) followed by 100 µL of 2 M hydrochloric acid.
-
Vortex thoroughly to mix.
-
Centrifuge briefly to separate the phases.
-
Carefully transfer the upper organic layer (containing the FAMEs) to a GC vial with an insert for analysis.
Protocol 4: GC-MS Analysis
The FAMEs are analyzed using a gas chromatograph coupled to a mass spectrometer. The parameters below are a starting point and should be optimized for your specific instrument and column.
Table 2: Example GC-MS Parameters for FAME Analysis
| Parameter | Suggested Setting |
| GC Column | DB-225, 30 m x 0.25 mm, 0.25 µm film thickness (or similar)[13] |
| Injection Volume | 1 µL |
| Injector Temp. | 250°C[13] |
| Split Ratio | 20:1 |
| Carrier Gas | Helium at 1 mL/min[13] |
| Oven Program | Initial 100°C, hold 2 min; ramp to 220°C at 5°C/min; hold 10 min |
| MS Interface Temp. | 250°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-500 |
Data Analysis and Quantification
Quantification is achieved by normalizing the peak area of each analyte FAME to the peak area of the this compound internal standard (IS).
Calculation Steps:
-
Generate a Calibration Curve: Prepare a series of calibration standards containing known concentrations of the fatty acid analytes of interest and a constant concentration of the this compound internal standard.
-
Calculate Response Factor (RF):
-
RF = (AreaAnalyte / AreaIS) / (Conc.Analyte / Conc.IS)
-
-
Quantify Analyte in Sample:
-
Conc.Analyte = (AreaAnalyte / AreaIS) * (Conc.IS / RF)
-
Table 3: Example Quantification Data
| Sample | Analyte (Methyl Oleate) Peak Area | IS (this compound) Peak Area | Response Ratio (Analyte/IS) | Calculated Concentration (µg/mL) |
| Calibrant 1 | 50,000 | 100,000 | 0.50 | 5.0 |
| Calibrant 2 | 105,000 | 102,000 | 1.03 | 10.0 |
| Calibrant 3 | 210,000 | 99,000 | 2.12 | 20.0 |
| Unknown Sample | 155,000 | 101,000 | 1.53 | 14.8 |
| Based on a calibration curve derived from the calibrant data. |
Biological Context: Petroselaidic Acid Signaling
While this compound serves as an analytical standard, its parent fatty acid, petroselinic acid, has been shown to possess biological activity. Recent studies have identified petroselinic acid as a potential modulator of innate immune responses. Specifically, it has been shown to inhibit the cytosolic nucleic acid sensing pathway, thereby suppressing the production of type I interferons.[14] This pathway is crucial in antiviral defense but its overactivation can lead to autoimmune disorders.[14]
Conclusion
This compound is a robust and reliable internal standard for the quantitative analysis of fatty acids in a lipidomics workflow. Its non-endogenous nature in most biological systems makes it an ideal choice to control for variability during sample processing and analysis. The detailed protocols and application notes provided here offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this standard, thereby enhancing the accuracy and reproducibility of their lipidomics data.
References
- 1. Tutorial on Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ez.restek.com [ez.restek.com]
- 7. larodan.com [larodan.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Human Metabolome Database: Showing metabocard for Petroselinic acid (HMDB0002080) [hmdb.ca]
- 10. 6-octadecenoic acid, methyl ester (this compound) [webbook.nist.gov]
- 11. A New, Validated GC-PICI-MS Method for the Quantification of 32 Lipid Fatty Acids via Base-Catalyzed Transmethylation and the Isotope-Coded Derivatization of Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gcms.labrulez.com [gcms.labrulez.com]
- 13. lipidmaps.org [lipidmaps.org]
- 14. Petroselinic Acid from Apiaceae Family Plants Ameliorates Autoimmune Disorders Through Suppressing Cytosolic-Nucleic-Acid-Mediated Type I Interferon Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Uptake Studies of Fatty Acid Methyl Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Methyl Esters (FAMEs) are important molecules in various biological and industrial processes. While the cellular uptake of free fatty acids (FFAs) is extensively studied, the mechanisms and kinetics of FAME uptake are less characterized. Understanding how cells absorb and process FAMEs is crucial for fields ranging from nutrition and metabolic research to drug delivery, where FAMEs can be used as prodrugs or formulation excipients. These application notes provide detailed protocols for conducting cellular uptake studies of FAMEs using both label-free and fluorescence-based methods. The protocols are designed for common cell lines used in metabolic research, such as Caco-2 (intestinal epithelium), HepG2 (liver), and 3T3-L1 (adipocytes).
Mechanisms of Lipid Uptake
The cellular uptake of fatty acids is a complex process involving both passive diffusion and protein-mediated transport.[1] Long-chain fatty acids can traverse the plasma membrane via a "flip-flop" mechanism, but this process is often facilitated by a number of membrane-associated proteins to meet the high metabolic demand of cells.[1] Key proteins involved in fatty acid transport include CD36, Fatty Acid Transport Proteins (FATPs), and plasma membrane-associated Fatty Acid-Binding Proteins (FABPpm).[1][2] It is hypothesized that FAMEs may utilize similar pathways. One study has shown that albumin-bound long-chain FAMEs are taken up by various mammalian cells.[3] A significant portion of the uptaken FAME is then hydrolyzed to free fatty acids for subsequent metabolic processes, such as incorporation into phospholipids and neutral lipids.[3] The uptake of FAMEs appears to be an energy-independent process.[3]
Experimental Protocols
Two primary methodologies are presented for quantifying FAME uptake: a label-free approach using Gas Chromatography-Mass Spectrometry (GC-MS) and a fluorescence-based method for higher throughput screening.
Protocol 1: Label-Free Quantification of FAME Uptake by GC-MS
This protocol is the gold standard for accurately quantifying the uptake of specific, unlabeled FAMEs.
Materials
-
Cell lines (e.g., Caco-2, HepG2, 3T3-L1)
-
Cell culture medium (e.g., DMEM, EMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Fatty Acid Methyl Esters of interest (e.g., methyl oleate, methyl palmitate)
-
Internal Standard (e.g., heptadecanoic acid methyl ester)
-
Solvents: Hexane, Chloroform, Methanol (GC grade)
-
Reagents for lipid extraction (e.g., Bligh-Dyer or Folch extraction reagents)
-
Reagents for transesterification (if analyzing total fatty acid profile, e.g., methanolic HCl)
Procedure
-
Cell Culture and Seeding:
-
Culture cells in appropriate medium supplemented with 10% FBS.
-
Seed cells in 6-well or 12-well plates at a density that allows them to reach ~80-90% confluency on the day of the experiment. For Caco-2 cells, allow for differentiation into a polarized monolayer (typically 14-21 days post-confluency).
-
-
Preparation of FAME-BSA Complex:
-
Prepare a stock solution of the FAME in ethanol.
-
In a sterile tube, prepare a solution of fatty acid-free BSA in serum-free medium (e.g., 1-2% w/v).
-
Slowly add the FAME stock solution to the BSA solution while gently vortexing to facilitate binding. The final molar ratio of FAME to BSA should be optimized, but a starting point of 2:1 to 4:1 is common for fatty acids.
-
Incubate at 37°C for 30 minutes to allow for complex formation.
-
-
FAME Uptake Assay:
-
Wash the confluent cell monolayers twice with warm PBS.
-
Aspirate the PBS and add serum-free medium to the cells. Incubate for 1-2 hours to serum-starve the cells.
-
Remove the serum-free medium and add the FAME-BSA complex solution.
-
Incubate at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes) to determine uptake kinetics.
-
-
Stopping the Uptake and Cell Lysis:
-
To terminate the uptake, aspirate the FAME-BSA solution and immediately wash the cells three times with ice-cold PBS containing 0.5% BSA to remove unbound FAMEs.
-
Perform a final wash with ice-cold PBS.
-
Lyse the cells by adding a chloroform:methanol (2:1, v/v) solution directly to the wells. Scrape the cells and collect the lysate.
-
-
Lipid Extraction:
-
Perform a total lipid extraction using a modified Bligh-Dyer or Folch method.
-
Add the internal standard (e.g., heptadecanoic acid methyl ester) to the lysate at the beginning of the extraction to control for sample loss.
-
Separate the organic and aqueous phases by centrifugation.
-
Collect the lower organic phase containing the lipids.
-
-
Sample Preparation for GC-MS:
-
Evaporate the solvent from the organic phase under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a known volume of hexane.
-
Optional: If analyzing the incorporation of the FAME-derived fatty acid into different lipid classes, a transesterification step would be performed here to convert all fatty acids to FAMEs. However, for measuring the direct uptake of the intact FAME, this step is omitted.
-
-
GC-MS Analysis:
-
Inject the sample into a gas chromatograph equipped with a mass spectrometer.
-
Use an appropriate capillary column (e.g., a polar column like those with a polyethylene glycol stationary phase) for FAME separation.
-
Develop a temperature gradient program to resolve the FAMEs of interest.
-
Quantify the amount of each FAME by comparing its peak area to that of the internal standard and a standard curve of known FAME concentrations.
-
Protocol 2: Fluorescence-Based FAME Uptake Assay
This protocol is suitable for higher-throughput screening and provides a more rapid assessment of FAME uptake. It requires a fluorescently-labeled FAME analog.
Materials
-
Cell lines (e.g., Caco-2, HepG2, 3T3-L1)
-
Cell culture medium and supplements
-
Black, clear-bottom 96-well plates
-
Fluorescently-labeled FAME analog (e.g., BODIPY-labeled FAME)
-
Fatty acid-free BSA
-
Quenching solution (optional, for real-time assays)
-
Fluorescence microplate reader, fluorescence microscope, or flow cytometer
Procedure
-
Cell Seeding:
-
Seed cells in a black, clear-bottom 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
-
Preparation of Fluorescent FAME-BSA Complex:
-
Prepare a stock solution of the fluorescently-labeled FAME in DMSO or ethanol.
-
Prepare the FAME-BSA complex as described in Protocol 1, Step 2, protecting the fluorescent probe from light.
-
-
FAME Uptake Assay:
-
Wash cells twice with warm PBS.
-
Serum-starve the cells in serum-free medium for 1-2 hours.
-
Remove the medium and add the fluorescent FAME-BSA complex solution to each well.
-
Incubate at 37°C for the desired time period (e.g., 30-60 minutes for endpoint assays, or monitor kinetically).
-
-
Quantification of Uptake:
-
Endpoint Assay:
-
Stop the uptake by aspirating the probe solution and washing the cells with ice-cold PBS containing 0.5% BSA.
-
Add PBS or a suitable assay buffer to the wells.
-
Measure the fluorescence intensity using a microplate reader (bottom-read mode is often preferred).
-
-
Real-Time Kinetic Assay:
-
If using a quenching agent that cannot enter the cell, add it to the fluorescent FAME-BSA solution.
-
Measure the increase in intracellular fluorescence over time in a plate reader capable of kinetic reads at 37°C. The quencher will reduce the fluorescence of the probe in the medium, so only the internalized probe will fluoresce.
-
-
Microscopy/Flow Cytometry:
-
After washing, cells can be fixed and imaged with a fluorescence microscope to visualize the subcellular localization of the FAME.
-
Alternatively, cells can be detached and analyzed by flow cytometry to quantify uptake on a per-cell basis.
-
-
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between different conditions, cell lines, or FAMEs.
Table 1: Hypothetical Kinetic Parameters for Methyl Oleate Uptake in Different Cell Lines
| Cell Line | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) |
| Caco-2 | 5.2 | 150.8 |
| HepG2 | 8.9 | 210.4 |
| 3T3-L1 Adipocytes | 3.5 | 350.2 |
Note: These are illustrative values. Actual parameters must be determined experimentally.
Table 2: Comparison of Cellular Uptake of Oleic Acid vs. Methyl Oleate in HepG2 Cells
| Compound | Uptake after 30 min (nmol/mg protein) |
| Oleic Acid | 12.5 ± 1.8 |
| Methyl Oleate | 8.2 ± 1.1 |
Note: This table serves as a template for presenting comparative uptake data.
Visualizations
Diagram 1: General Workflow for FAME Cellular Uptake Assay (GC-MS Method)
Caption: Workflow for label-free FAME uptake analysis.
Diagram 2: Signaling Pathways in Cellular Lipid Metabolism
Caption: Key pathways regulating cellular lipid metabolism.
References
Application Notes and Protocols for the Quantification of Methyl Petroselaidate in Seed Oils
For Researchers, Scientists, and Drug Development Professionals
Introduction
Petroselinic acid (cis-6-octadecenoic acid) is a positional isomer of oleic acid and a significant component of seed oils from plants belonging to the Apiaceae family, such as parsley, coriander, and fennel, as well as the Araliaceae family.[1][2] Its unique chemical structure offers potential applications in the chemical and pharmaceutical industries. Accurate quantification of its methyl ester, methyl petroselaidate, is crucial for quality control, product development, and research into its biological activities.
This document provides detailed application notes and protocols for the quantification of this compound in seed oils using Gas Chromatography with Flame Ionization Detection (GC-FID), a widely adopted and robust analytical technique for fatty acid analysis.[3][4][5] The protocols cover sample preparation through transesterification to form fatty acid methyl esters (FAMEs) and subsequent chromatographic analysis.
Quantitative Data Summary
The content of petroselinic acid, and consequently this compound after derivatization, varies significantly among different seed oils. The following table summarizes the reported quantitative data for petroselinic acid in several seed oils from the Apiaceae family.
| Seed Oil | Petroselinic Acid Content (%) | Reference |
| Anise | 10.4 - 75.6 | [1] |
| Caraway | 28.5 - 61.8 | [1] |
| Celery | 49.4 - 75.6 | [1] |
| Coriander | 1.0 - 81.9 | [1] |
| Cumin | 41.3 - 61.8 | [1][6] |
| Dill | 79.9 - 87.2 | [1] |
| Fennel | 43.1 - 81.9 | [1][7] |
| Parsley | 35.0 - 75.1 | [1] |
Note: The wide range in percentages can be attributed to factors such as plant species, geographical origin, extraction method, and seed maturity.[1]
Experimental Protocols
Accurate quantification of this compound requires the conversion of triacylglycerols in the seed oil to their corresponding fatty acid methyl esters (FAMEs). This is typically achieved through acid- or base-catalyzed transesterification.
Protocol 1: Acid-Catalyzed Transesterification
This method is suitable for the esterification of both free fatty acids and fatty acids bound in glycerolipids.[8]
Materials:
-
Seed oil sample
-
Methanolic HCl (e.g., 1.2% HCl in methanol or 3M methanolic HCl)[8][9]
-
Deionized water
-
Anhydrous sodium sulfate
-
Screw-capped glass tubes
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
GC vials with inserts
Procedure:
-
Weigh approximately 25-50 mg of the seed oil sample into a screw-capped glass tube.[3]
-
Add 2 mL of methanolic HCl reagent to the tube.
-
Securely cap the tube and vortex to mix the contents.
-
Heat the mixture at 80-100°C for 1-2 hours.[8][9] A reaction time of 90 minutes at 100°C is recommended for complete reaction, especially if sterol esters are present.[8]
-
Allow the tube to cool to room temperature.
-
Add 1 mL of hexane and 1 mL of deionized water to the tube for FAME extraction.[8]
-
Vortex the tube vigorously for 1 minute to ensure thorough mixing and extraction.
-
Centrifuge the tube at a low speed (e.g., 1500 x g) for 5-10 minutes to separate the layers.[9]
-
Carefully transfer the upper hexane layer, containing the FAMEs, to a clean tube.
-
Dry the hexane extract over anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried extract to a GC vial for analysis.
Protocol 2: Base-Catalyzed Transesterification
This is a rapid method that proceeds under mild conditions but is not suitable for esterifying free fatty acids.[10][11]
Materials:
-
Seed oil sample
-
Hexane or Heptane[4]
-
Methanolic potassium hydroxide (KOH) solution (e.g., 2N)[3]
-
Deionized water or 0.9% NaCl solution[9]
-
Screw-capped glass tubes
-
Vortex mixer
-
Centrifuge
-
GC vials with inserts
Procedure:
-
Weigh approximately 100 mg of the oil sample into a screw-capped test tube.[4]
-
Add 2 mL of hexane and shake to dissolve the oil.[4]
-
Cap the tube tightly and shake vigorously for 30 seconds.[4]
-
Allow the layers to separate. The upper hexane layer containing the FAMEs should become clear.
-
Carefully transfer the upper hexane layer to a clean tube.
-
Wash the hexane layer by adding 1-2 mL of deionized water, vortexing, and allowing the layers to separate.
-
Transfer the washed hexane layer to a GC vial for analysis. It is advisable to analyze the sample within 12 hours.[4]
Gas Chromatography (GC-FID) Analysis
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column suitable for FAME analysis (e.g., a polar biscyanopropyl or poly(ethylene glycol) column).[12]
Typical GC-FID Parameters:
-
Injector Temperature: 250°C[12]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).[12]
-
Injection Volume: 1 µL
-
Split Ratio: 50:1[12]
-
Oven Temperature Program:
-
Initial temperature: 70-100°C, hold for 1-5 minutes.[10][12]
-
Ramp at 10°C/min to 170°C.[12]
-
Ramp at 1°C/min to 250°C, hold for 1 minute.[12] (Note: The temperature program should be optimized to achieve good separation of all fatty acid methyl esters, particularly the C18:1 isomers, oleate and petroselaidate.)
-
Quantification:
-
Identification: Identify the this compound peak by comparing its retention time with that of a certified reference standard.
-
Internal Standard: For absolute quantification, add a known amount of an internal standard (e.g., methyl heptadecanoate or tridecanoic acid) to the sample before transesterification.[13]
-
Calibration: Prepare a calibration curve using a series of standard solutions of this compound of known concentrations.
-
Calculation: Calculate the concentration of this compound in the sample by relating its peak area to the peak area of the internal standard and using the calibration curve. The results are typically expressed as a percentage of the total fatty acids.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound in seed oils.
Caption: Workflow for this compound Quantification.
References
- 1. mdpi.com [mdpi.com]
- 2. Petroselinic acid - Wikipedia [en.wikipedia.org]
- 3. gcms.labrulez.com [gcms.labrulez.com]
- 4. internationaloliveoil.org [internationaloliveoil.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Oil Content, Fatty Acid Composition and Distributions of Vitamin-E-Active Compounds of Some Fruit Seed Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 10. perlan.com.pl [perlan.com.pl]
- 11. agilent.com [agilent.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Methyl Petroselaidate in Biofuel Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of methyl petroselaidate, the primary component of coriander seed oil methyl esters (CSME), as a promising biodiesel fuel. The information compiled from recent research highlights its favorable fuel properties, which align with international standards, and outlines a detailed protocol for its synthesis.
Application Notes
This compound, a C18:1 monounsaturated fatty acid methyl ester, is the principal constituent of biodiesel derived from coriander (Coriandrum sativum L.) seed oil.[1][2] Research has shown that biodiesel rich in this compound exhibits a unique and advantageous balance of fuel properties, meeting the specifications outlined in both ASTM D6751 and EN 14214 standards for biodiesel.[1][2] This makes it a compelling candidate for a sustainable and high-performance alternative to conventional petroleum diesel.
The fatty acid profile of coriander seed oil is distinguished by a high concentration of petroselinic acid, often ranging from 60% to over 80%.[1][3][4][5][6] This high monounsaturated content contributes to excellent oxidative stability, a critical factor for fuel storage and longevity.[1][2] Furthermore, CSME demonstrates superior low-temperature properties compared to other common biodiesels, such as soybean oil methyl esters (SME), which is a significant advantage for use in colder climates.[2]
Key Advantages of this compound-Rich Biodiesel:
-
High Oxidative Stability: Reduces the likelihood of fuel degradation and sediment formation during storage.[1][2]
-
Excellent Low-Temperature Performance: Improved cloud point and pour point values enhance fuel flow in cold weather.[1][2]
-
Compliance with International Standards: Meets the stringent requirements of ASTM D6751 and EN 14214 without the need for performance-enhancing additives.[1][2]
-
Renewable Feedstock: Derived from a non-food crop, offering a sustainable fuel source.
Data Presentation
The fuel properties of Coriander Seed Oil Methyl Esters (CSME), which is primarily composed of this compound, are summarized in the table below. The data is compared against the widely recognized biodiesel standards, ASTM D6751 and EN 14214.
| Fuel Property | Test Method | CSME (this compound) | ASTM D6751 Specification | EN 14214 Specification |
| Cetane Number | ASTM D613 | 53.3 | 47 min | 51 min |
| Kinematic Viscosity @ 40°C (mm²/s) | ASTM D445 | 4.21 | 1.9 - 6.0 | 3.5 - 5.0 |
| Oxidative Stability @ 110°C (hours) | EN 14112 | 14.6 | 3 min | 8 min |
| Cloud Point (°C) | ASTM D2500 | -15 | Report | Report |
| Pour Point (°C) | ASTM D97 | -19 | Report | Report |
| Acid Value (mg KOH/g) | ASTM D664 | < 0.50 | 0.50 max | 0.50 max |
| Free Glycerol (% wt) | ASTM D6584 | < 0.020 | 0.020 max | 0.020 max |
| Total Glycerol (% wt) | ASTM D6584 | < 0.240 | 0.240 max | 0.250 max |
| Flash Point (°C) | ASTM D93 | > 120 | 93 min | 101 min |
| Sulfur (ppm) | ASTM D5453 | 4 | 15 max (S15) | 10 max |
| Phosphorus (ppm) | ASTM D4951 | < 1 | 10 max | 4 max |
| Iodine Value (g I₂/100g) | EN 14111 | < 120 | - | 120 max |
| Heat of Combustion (MJ/kg) | ASTM D240 | 40.10 | Report | Report |
Data sourced from a comprehensive study on coriander seed oil methyl esters.[1][2]
Experimental Protocols
The following protocols detail the methodology for the production of this compound (CSME) from coriander seed oil, including oil extraction and a two-stage transesterification process.
Oil Extraction from Coriander Seeds
Objective: To extract the crude oil from coriander seeds.
Materials:
-
Coriander seeds
-
Grinder (e.g., coffee grinder)
-
Soxhlet apparatus
-
Hexane
-
Rotary evaporator
Procedure:
-
Grind the coriander seeds into a fine powder.
-
Transfer the ground seeds to a porous thimble.
-
Place the thimble inside the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with hexane and connect it to the Soxhlet extractor and a condenser.
-
Heat the hexane to its boiling point. The solvent vapor will travel up into the condenser, where it will cool and drip down onto the ground seeds.
-
The hexane will extract the oil from the seeds and the mixture will be siphoned back into the round-bottom flask.
-
Continue the extraction process for approximately 24 hours.
-
After extraction, remove the hexane from the oil using a rotary evaporator to obtain the crude coriander seed oil.
Two-Stage Transesterification for this compound Production
A two-stage process is often necessary to first reduce the free fatty acid (FFA) content of the oil (acid-catalyzed esterification) before converting the triglycerides to methyl esters (base-catalyzed transesterification).[1]
Stage 1: Acid-Catalyzed Pretreatment (Esterification)
Objective: To reduce the acid value of the coriander seed oil by converting free fatty acids into methyl esters.
Materials:
-
Crude coriander seed oil
-
Methanol
-
Sulfuric acid (H₂SO₄)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
Procedure:
-
Determine the acid value of the crude coriander oil. If it is above a certain threshold (e.g., 1 mg KOH/g), an acid pretreatment is recommended.
-
Set up the reaction apparatus consisting of a three-neck round-bottom flask, a reflux condenser, and a magnetic stirrer with a hotplate.
-
Add a measured amount of coriander oil (e.g., 224 g) and methanol (e.g., 70.72 g) to the flask.[1]
-
Slowly add a catalytic amount of sulfuric acid (e.g., 2.50 mL) to the mixture while stirring.[1]
-
Heat the mixture to reflux (approximately 60-65°C) with continuous stirring (e.g., 1200 rpm) for 1 hour.[1]
-
After the reaction, allow the mixture to cool and transfer it to a separatory funnel.
-
Allow the layers to separate. The top layer is the esterified oil, and the bottom layer is a mixture of methanol, sulfuric acid, and water.
-
Drain the bottom layer. The remaining oil is now ready for the second stage.
Stage 2: Base-Catalyzed Transesterification
Objective: To convert the triglycerides in the pretreated oil into this compound.
Materials:
-
Pretreated coriander seed oil
-
Methanol
-
Sodium methoxide (CH₃ONa) or another suitable base catalyst (e.g., KOH, NaOH)
-
Reaction apparatus (as in Stage 1)
-
Separatory funnel
-
Warm deionized water
-
Anhydrous sodium sulfate
Procedure:
-
Ensure the pretreated oil has a low water content.
-
In the reaction flask, heat the pretreated oil to the desired reaction temperature (e.g., 60°C).
-
In a separate container, prepare the catalyst solution by dissolving sodium methoxide in methanol. The amount of catalyst is typically around 1% by weight of the oil.
-
Add the catalyst-methanol solution to the heated oil while stirring vigorously.
-
Maintain the reaction at the set temperature with continuous stirring for the specified reaction time (e.g., 1-2 hours).
-
After the reaction is complete, turn off the heat and stop stirring.
-
Transfer the mixture to a separatory funnel and allow it to settle for several hours (or overnight). Two distinct layers will form: the upper layer is the crude this compound (biodiesel), and the lower layer is glycerol.
-
Carefully drain the glycerol layer from the bottom.
-
Wash the crude biodiesel by adding warm deionized water (approximately 20% of the biodiesel volume) to the separatory funnel. Gently shake the funnel and then allow the layers to separate. Drain the water layer. Repeat this washing step 2-3 times until the wash water is clear.
-
Dry the washed biodiesel by passing it through a column of anhydrous sodium sulfate or by heating it under a vacuum to remove any residual water.
-
The resulting product is purified this compound (CSME), ready for fuel property analysis.
Visualizations
Experimental Workflow for this compound Production
Caption: Workflow for the production of this compound from coriander seeds.
Logical Relationship of Transesterification
Caption: The core chemical reaction for biodiesel production.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of French Coriander Oil as Source of Petroselinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fsai.ie [fsai.ie]
- 6. Fatty acid composition and oil content during coriander fruit development - PubMed [pubmed.ncbi.nlm.nih.gov]
Methyl Petroselaidate: Application Notes and Protocols for Cosmetic and Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl petroselaidate, the methyl ester of petroselaidic acid (trans-6-octadecenoic acid), is a long-chain fatty acid ester with emerging potential in cosmetic and pharmaceutical applications.[1] Its molecular structure imparts properties that make it a valuable ingredient for skin conditioning, as an emollient, and as a potential vehicle for topical drug delivery. This document provides detailed application notes and experimental protocols to guide researchers in evaluating and utilizing this compound in their formulations.
Fatty acid methyl esters, in general, are recognized for their emollient properties, helping to soften and smooth the skin by forming a protective barrier that prevents water loss and maintains hydration.[2][3] Furthermore, certain fatty acids and their derivatives have been shown to possess anti-inflammatory properties and can act as penetration enhancers for active pharmaceutical ingredients (APIs).[4][5]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for formulation development. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference(s) |
| Synonyms | Methyl trans-6-octadecenoate, Petroselaidic Acid Methyl Ester | [6][7] |
| Molecular Formula | C₁₉H₃₆O₂ | [1][6] |
| Molecular Weight | 296.49 g/mol | [6] |
| Appearance | Colorless to almost colorless clear liquid | |
| Melting Point | 18 - 20 °C | |
| Boiling Point | 164 - 166 °C at 3 mmHg | |
| Solubility | Soluble in DMF (33 mg/ml), DMSO (14 mg/ml), and Ethanol (33 mg/ml). Insoluble in water. | [1] |
| Storage | Store at -20°C for long-term stability. | [1] |
Cosmetic Applications: Skin Moisturization and Emollience
This compound's ester structure makes it an effective emollient and skin-conditioning agent. It can be incorporated into various cosmetic formulations to improve skin texture and hydration.
Application Notes:
-
Moisturizers and Lotions: this compound can be included in the oil phase of emulsions to provide a smooth, non-greasy feel and enhance the skin's moisture barrier.
-
Cleansing Oils and Balms: Its ability to dissolve other oils makes it a suitable component in makeup removers and cleansers, leaving the skin feeling soft and conditioned.[3]
-
Hair Conditioners: In hair care, it can help to improve manageability and impart a healthy shine.
Experimental Protocol: Evaluation of Skin Hydration
This protocol describes an in-vivo study to assess the effect of a formulation containing this compound on skin hydration using a corneometer.
Objective: To quantify the change in skin surface hydration after topical application of a cream containing this compound.
Materials:
-
Test formulation: Cream with 5% (w/w) this compound.
-
Placebo formulation: Cream without this compound.
-
Corneometer (e.g., Corneometer® CM 825).
-
Volunteer subjects with dry skin on their forearms.
Procedure:
-
Subject Recruitment: Recruit healthy volunteers with self-perceived dry skin. Subjects should avoid using moisturizers on their forearms for 24 hours before the study.
-
Baseline Measurement: Acclimatize subjects to the room conditions (22°C, 50% relative humidity) for 30 minutes. Measure baseline skin hydration on two designated 2x2 cm areas on the volar forearm of each subject.
-
Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the test formulation to one designated area and the placebo to the other.
-
Hydration Measurements: Measure skin hydration at predetermined time points (e.g., 1, 2, 4, 6, and 8 hours) after product application.
-
Data Analysis: Calculate the mean change in corneometer units from baseline for both the test and placebo formulations at each time point. Statistical analysis (e.g., t-test) can be used to determine the significance of the results.
Pharmaceutical Applications: Drug Delivery and Anti-Inflammatory Potential
This compound holds promise in pharmaceutical formulations as a penetration enhancer for transdermal drug delivery and may possess inherent anti-inflammatory properties.
Application Notes:
-
Penetration Enhancer: Fatty acid esters can disrupt the highly organized structure of the stratum corneum, the main barrier to percutaneous absorption, thereby facilitating the penetration of APIs.[4] this compound could be incorporated into topical formulations to enhance the delivery of drugs for local or systemic effects.
-
Anti-Inflammatory Agent: Some fatty acids and their esters have demonstrated anti-inflammatory activity. The potential of this compound to modulate inflammatory pathways could be beneficial in dermatological formulations for conditions like eczema or psoriasis.
Experimental Protocol: In Vitro Skin Permeation Study
This protocol outlines a method to evaluate the potential of this compound to enhance the penetration of a model drug (e.g., ibuprofen) through a skin model using Franz diffusion cells.
Objective: To determine the effect of this compound on the in vitro skin permeation of a model drug.
Materials:
-
Franz diffusion cells.
-
Excised human or porcine skin.
-
Model drug (e.g., ibuprofen).
-
Test formulation: 2% (w/v) ibuprofen in a vehicle containing 5% (w/v) this compound.
-
Control formulation: 2% (w/v) ibuprofen in the vehicle without this compound.
-
Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent).
-
HPLC system for drug quantification.
Procedure:
-
Skin Preparation: Excise full-thickness skin and remove subcutaneous fat. Mount the skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.
-
Equilibration: Equilibrate the skin with the receptor solution for 1 hour.
-
Formulation Application: Apply a finite dose of the test or control formulation to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw samples from the receptor compartment and replace with fresh receptor solution.
-
Drug Quantification: Analyze the concentration of the model drug in the collected samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time. Determine the steady-state flux (Jss) and the enhancement ratio (ER), where ER = Jss (with enhancer) / Jss (without enhancer).
Experimental Protocol: In Vitro Anti-Inflammatory Assay
This protocol details an in vitro assay to assess the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Objective: To evaluate the ability of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide.
Materials:
-
RAW 264.7 macrophage cell line.
-
Dulbecco's Modified Eagle Medium (DMEM) with supplements.
-
This compound.
-
Lipopolysaccharide (LPS).
-
Griess Reagent.
-
96-well cell culture plates.
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no this compound) and a positive control (LPS only).
-
Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader. The nitrite concentration is proportional to the absorbance and reflects the NO production.
-
Data Analysis: Calculate the percentage of NO inhibition by this compound compared to the LPS-only control. Determine the IC₅₀ value if applicable.
Signaling Pathways
The potential anti-inflammatory effects of fatty acid esters may involve the modulation of key signaling pathways, such as the NF-κB and MAPK pathways, which are activated by stimuli like LPS.
Conclusion
This compound presents a promising profile for use in both cosmetic and pharmaceutical formulations. Its emollient and skin-conditioning properties are valuable for a wide range of personal care products. Furthermore, its potential as a penetration enhancer and an anti-inflammatory agent warrants further investigation for dermatological and transdermal applications. The protocols provided herein offer a framework for researchers to systematically evaluate the efficacy and mechanisms of action of this compound.
References
- 1. Studies on the efficacy of methyl esters of n-alkyl fatty acids as penetration enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. scispace.com [scispace.com]
- 4. docsdrive.com [docsdrive.com]
- 5. Efficiency of Fatty Acids as Chemical Penetration Enhancers: Mechanisms and Structure Enhancement Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Metabolic Tracing with Stable Isotope-Labeled Methyl Petroselaidate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying the flux of metabolites through these pathways. The use of non-radioactive heavy isotopes, such as ¹³C, allows for the safe tracing of molecules in biological systems, from cell cultures to in vivo models. This application note provides a detailed overview and protocols for the use of stable isotope-labeled methyl petroselaidate in metabolic tracing studies. This compound, the methyl ester of petroselaidic acid (trans-6-octadecenoic acid), is a trans fatty acid that is an isomer of oleic acid. Understanding its metabolic fate is crucial for research in nutrition, metabolic diseases, and drug development.
Synthesis of [1-¹³C]-Methyl Petroselaidate
A proposed synthetic route for [1-¹³C]-methyl petroselaidate is outlined below. This method is based on established organic chemistry principles for the synthesis of isotopically labeled fatty acids.
Proposed Synthetic Pathway
A plausible synthetic route for [1-¹³C]-petroselaidic acid involves a Wittig reaction to introduce the trans double bond at the C6 position, followed by esterification to yield the methyl ester.
Caption: Proposed synthetic workflow for [1-¹³C]-Methyl Petroselaidate.
Experimental Protocol: Synthesis of [1-¹³C]-Methyl Petroselaidate
Materials:
-
[¹³C]-Potassium cyanide (K¹³CN)
-
1-Bromopentane
-
Hydrochloric acid (HCl)
-
Diisobutylaluminium hydride (DIBAL-H)
-
Triphenylphosphine (PPh₃)
-
Methyl 12-bromododecanoate
-
Anhydrous solvents (e.g., THF, DMF)
-
Standard laboratory glassware and purification equipment (e.g., chromatography columns)
Procedure:
-
Synthesis of [1-¹³C]-Hexanenitrile: React [¹³C]-potassium cyanide with 1-bromopentane in a suitable solvent like DMF. The reaction is heated to facilitate the nucleophilic substitution.
-
Synthesis of [1-¹³C]-Hexanoic Acid: The resulting [1-¹³C]-hexanenitrile is hydrolyzed using a strong acid, such as concentrated HCl, under reflux to yield [1-¹³C]-hexanoic acid.
-
Synthesis of [1-¹³C]-Hexanal: The [1-¹³C]-hexanoic acid is reduced to the corresponding aldehyde, [1-¹³C]-hexanal, using a mild reducing agent like DIBAL-H at low temperature.
-
Preparation of the Wittig Reagent: The Wittig reagent is prepared by reacting methyl 12-bromododecanoate with triphenylphosphine to form the phosphonium salt, which is then treated with a strong base to generate the ylide.
-
Wittig Reaction: The [1-¹³C]-hexanal is reacted with the prepared Wittig ylide. The Wittig reaction will form the carbon-carbon double bond, yielding a mixture of cis and trans isomers of [1-¹³C]-methyl petroselaidate.
-
Purification: The product mixture is purified using column chromatography to isolate the desired trans isomer, [1-¹³C]-methyl petroselaidate.
Metabolic Tracing Protocols
In Vitro Metabolic Tracing in Cell Culture
This protocol describes the use of [1-¹³C]-methyl petroselaidate to trace its metabolism in a cell culture model.
Caption: Workflow for in vitro metabolic tracing.
Protocol:
-
Cell Culture: Plate cells (e.g., HepG2 for liver metabolism, 3T3-L1 for adipocyte metabolism) in appropriate growth medium and allow them to reach the desired confluency.
-
Tracer Administration: Prepare a stock solution of [1-¹³C]-methyl petroselaidate complexed to bovine serum albumin (BSA). Replace the culture medium with a fresh medium containing the labeled fatty acid at a final concentration typically ranging from 50 to 200 µM.
-
Incubation: Incubate the cells for various time points (e.g., 1, 4, 12, 24 hours) to monitor the time-dependent incorporation of the tracer.
-
Cell Harvesting and Lipid Extraction: At each time point, wash the cells with cold PBS, then harvest them. Extract total lipids from the cell pellet using a suitable method, such as the Folch extraction.
-
Sample Preparation and Analysis: The extracted lipids are then saponified and methylated to form fatty acid methyl esters (FAMEs). The FAMEs are analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the incorporation of the ¹³C label into different fatty acids and complex lipids.
In Vivo Metabolic Tracing in Animal Models
This protocol outlines a general procedure for tracing the metabolism of [1-¹³C]-methyl petroselaidate in a rodent model.
Protocol:
-
Animal Acclimation and Diet: Acclimate the animals (e.g., mice or rats) to the experimental conditions and provide them with a controlled diet.
-
Tracer Administration: Administer [1-¹³C]-methyl petroselaidate to the animals, typically via oral gavage or intravenous injection. The dosage will depend on the specific research question and animal model.
-
Sample Collection: Collect blood samples at various time points post-administration. At the end of the experiment, euthanize the animals and collect tissues of interest (e.g., liver, adipose tissue, heart, brain).
-
Lipid Extraction and Analysis: Extract lipids from plasma and tissues as described for the in vitro protocol. Analyze the incorporation of the ¹³C label into various lipid fractions using GC-MS or LC-MS/MS.
Data Presentation
The quantitative data obtained from metabolic tracing experiments can be summarized in tables to facilitate comparison and interpretation. The following tables provide examples of how to present such data, based on expected outcomes from the metabolism of a labeled fatty acid.
Table 1: Incorporation of [1-¹³C]-Petroselaidic Acid into Major Lipid Classes in Cultured Hepatocytes (nmol/mg protein)
| Time (hours) | Triacylglycerols (TAG) | Phosphatidylcholine (PC) | Phosphatidylethanolamine (PE) | Cholesteryl Esters (CE) |
| 1 | 5.2 ± 0.8 | 2.1 ± 0.3 | 0.9 ± 0.1 | 0.4 ± 0.1 |
| 4 | 25.8 ± 3.1 | 8.5 ± 1.2 | 3.6 ± 0.5 | 1.8 ± 0.3 |
| 12 | 68.4 ± 7.5 | 15.2 ± 2.0 | 6.8 ± 0.9 | 4.1 ± 0.6 |
| 24 | 95.1 ± 10.2 | 18.9 ± 2.5 | 8.2 ± 1.1 | 5.5 ± 0.8 |
Data are presented as mean ± standard deviation and are hypothetical, representing expected trends.
Table 2: Distribution of ¹³C-Label in Tissue Lipids of Mice 6 Hours After Oral Administration of [1-¹³C]-Methyl Petroselaidate (% of total administered dose per gram of tissue)
| Tissue | Triacylglycerols (TAG) | Phospholipids (PL) | Total Lipids |
| Liver | 15.3 ± 2.2 | 5.1 ± 0.7 | 20.4 ± 2.9 |
| Adipose Tissue | 28.9 ± 4.1 | 1.2 ± 0.2 | 30.1 ± 4.3 |
| Heart | 3.5 ± 0.5 | 2.8 ± 0.4 | 6.3 ± 0.9 |
| Skeletal Muscle | 2.1 ± 0.3 | 1.5 ± 0.2 | 3.6 ± 0.5 |
Data are presented as mean ± standard deviation and are hypothetical, representing expected trends.
Proposed Metabolic Pathway of Petroselaidic Acid
Based on the known metabolism of other trans fatty acids, a proposed metabolic pathway for petroselaidic acid is presented below. The unique position of the trans double bond at the delta-6 position may influence its interaction with enzymes involved in fatty acid metabolism.[1]
Caption: Proposed metabolic pathways for petroselaidic acid.
Dietary trans-octadecenoic acids are generally absorbed and activated to their CoA esters similarly to saturated fatty acids.[1] Once activated, petroselaidyl-CoA can be directed towards several metabolic fates:
-
Incorporation into Complex Lipids: It can be esterified into triacylglycerols for energy storage, or into phospholipids and cholesteryl esters as structural components of membranes and lipoproteins.[2]
-
β-oxidation: Petroselaidyl-CoA can undergo mitochondrial β-oxidation to generate acetyl-CoA for energy production.
-
Elongation and Desaturation: It may also be a substrate for elongase and desaturase enzymes, potentially leading to the formation of longer-chain fatty acids. However, trans fatty acids have been shown to inhibit the activity of delta-6 and delta-5 desaturases, which could have implications for the metabolism of essential fatty acids.[1]
Conclusion
The use of stable isotope-labeled this compound provides a valuable tool for investigating the metabolic fate of this specific trans fatty acid. The protocols and information provided in this application note offer a framework for researchers to design and execute metabolic tracing studies in both in vitro and in vivo systems. The data generated from such studies will contribute to a better understanding of the role of dietary trans fatty acids in health and disease.
References
Troubleshooting & Optimization
How to prevent isomerization of methyl petroselaidate during methylation.
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the isomerization of methyl petroselaidate during methylation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is preventing its isomerization important?
Q2: What are the primary causes of isomerization during the methylation of petroselaidic acid?
The main factors that can induce isomerization during the methylation of unsaturated fatty acids like petroselaidic acid include:
-
Acidic Conditions: Acid-catalyzed methylation methods, particularly those using strong acids like boron trifluoride (BF₃), hydrochloric acid (HCl), or sulfuric acid (H₂SO₄), are known to cause significant isomerization.[1][2]
-
High Temperatures: Elevated reaction temperatures promote the migration of double bonds and can lead to the formation of various isomers.[1][2] The extent of isomerization is often dependent on both the temperature and the duration of heat exposure.[1][2]
-
Oxidation: The presence of oxygen can initiate free-radical chain reactions, leading to the formation of different isomers.[1]
-
Water Contamination: The presence of water in reagents or samples can contribute to side reactions and degradation, which may include isomerization.[1]
Q3: Which methylation method is recommended to minimize the isomerization of this compound?
Base-catalyzed transesterification is the most recommended method for methylating unsaturated fatty acids when isomerization is a concern.[1] Reagents such as sodium methoxide (NaOCH₃) in anhydrous methanol are effective and are less likely to cause isomerization of the double bonds compared to acid-catalyzed methods.[1][2]
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| Unexpected peaks in GC/HPLC analysis suggesting isomerization. | Use of acid-catalyst (e.g., BF₃, HCl). | Switch to a base-catalyzed methylation method using sodium methoxide in anhydrous methanol.[1][2] |
| High reaction temperature. | Lower the reaction temperature. For base-catalyzed methods, heating at 50°C for a short duration (e.g., 10 minutes) is often sufficient.[1][2] For some acid-catalyzed methods, if they must be used, lower temperatures (e.g., 40°C) and shorter reaction times (e.g., 10 minutes) should be tested.[2] | |
| Prolonged reaction time. | Optimize the reaction time to ensure complete methylation without allowing significant time for isomerization to occur.[2] | |
| Presence of oxygen. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[3] | |
| Water contamination in reagents. | Use anhydrous solvents and reagents. Store reagents properly to prevent moisture absorption.[1] | |
| Low yield of this compound. | Incomplete reaction. | Ensure the catalyst is active and used in the correct concentration. For base-catalyzed methods, ensure the absence of significant amounts of free fatty acids, which can consume the catalyst. |
| Loss of sample during workup. | Handle the sample carefully during extraction and phase separation steps. | |
| Broad or tailing peaks in chromatogram. | Acidic residue in the final sample injected into the GC. | Neutralize the reaction mixture before injection. For base-catalyzed reactions, adding a small amount of glacial acetic acid can neutralize the catalyst.[1] For acid-catalyzed reactions, washing the organic extract with a mild base solution (e.g., dilute sodium bicarbonate) can remove residual acid. |
Quantitative Data Summary
The choice of catalyst and reaction conditions significantly impacts the degree of isomerization. The following table summarizes findings on the effect of different catalysts on fatty acid methylation, highlighting the benefits of base-catalyzed methods in minimizing isomerization.
| Catalyst | Substrate Form | Temperature | Time | Isomerization Potential | Reference |
| BF₃/Methanol | Free Fatty Acids | High | Long | High | [2] |
| H₂SO₄/Methanol | Free Fatty Acids | 40°C | 10 min | Low | [2] |
| NaOMe/Methanol | Triacylglycerol | 40°C | 10 min | Minimal | [2] |
| NaOMe/Methanol | Esterified Lipids | 50°C | 10 min | Minimal | [1] |
Experimental Protocol: Base-Catalyzed Methylation to Minimize Isomerization
This protocol describes a base-catalyzed method for the methylation of petroselaidic acid from a lipid sample, designed to minimize isomerization.
Materials:
-
Lipid sample containing petroselaidic acid
-
Anhydrous Methanol (CH₃OH)
-
Sodium Methoxide (NaOCH₃), 0.5 M in anhydrous methanol
-
Hexane
-
Toluene (optional, for dissolving lipid sample)
-
Glacial Acetic Acid (CH₃COOH)
-
Deionized Water
-
Screw-cap test tubes
-
Vortex mixer
-
Centrifuge (optional)
-
Pasteur pipettes
Procedure:
-
Sample Preparation: Place the lipid sample (up to 50 mg) in a screw-cap test tube. If the sample is not readily soluble in methanol, dissolve it in 1 mL of dry toluene.
-
Methylation Reaction: Add 2 mL of 0.5 M sodium methoxide in anhydrous methanol to the test tube.
-
Tightly cap the tube and vortex to mix thoroughly.
-
Place the tube in a heating block or water bath at 50°C for 10 minutes.
-
Neutralization: Cool the tube to room temperature. Add 0.1 mL of glacial acetic acid to neutralize the sodium methoxide catalyst. Vortex briefly.
-
Extraction: Add 5 mL of deionized water and vortex.
-
Add 5 mL of hexane to the tube, cap it, and vortex thoroughly for 1 minute to extract the fatty acid methyl esters (FAMEs).
-
Allow the layers to separate. Centrifugation can be used to facilitate phase separation.
-
Collection of FAMEs: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial using a Pasteur pipette.
-
Re-extraction (Optional but Recommended): Repeat the extraction (steps 7-9) with another 5 mL of hexane and combine the hexane extracts to maximize the recovery of FAMEs.
-
Sample Analysis: The combined hexane extract containing the this compound is now ready for analysis by gas chromatography (GC) or other analytical techniques.
Experimental Workflow Diagram
Caption: Workflow for minimizing isomerization during methylation.
References
Technical Support Center: Optimizing GC Column Temperature for FAME Isomer Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography (GC) column temperature for the separation of Fatty Acid Methyl Ester (FAME) isomers.
Frequently Asked Questions (FAQs)
Q1: Why is temperature optimization crucial for FAME isomer separation?
A1: Temperature optimization is critical in GC analysis of FAMEs because many isomers have very similar boiling points and polarities. The column temperature directly influences the vapor pressure of the analytes and their interaction with the stationary phase. An optimized temperature program, which involves controlling the initial temperature, ramp rates, and final temperature, is essential to achieve baseline separation of closely eluting isomers, such as cis and trans isomers or positional isomers.[1][2] Without proper temperature control, peaks can co-elute, leading to inaccurate identification and quantification.
Q2: What is the difference between isothermal and temperature-programmed GC analysis for FAMEs?
A2: Isothermal analysis is conducted at a single, constant column temperature. This method is simpler but often insufficient for complex mixtures of FAMEs with a wide range of boiling points. Shorter chain FAMEs may elute too quickly with poor resolution, while longer chain FAMEs can have long retention times and broad peaks. Temperature-programmed analysis involves increasing the column temperature during the run.[3][4] This allows for the separation of a wider range of FAMEs in a single analysis, providing better resolution for both early and late-eluting compounds. A time-temperature program has been shown to improve the separation of cis/trans isomers of C14:1, C16:1, C18:1, C18:2, and C18:3 fatty acids compared to isothermal programs.[2]
Q3: Which type of GC column is best for separating FAME isomers?
A3: The choice of GC column is critical and depends on the specific FAME isomers being analyzed.
-
Polar Columns (e.g., Polyethylene Glycol - WAX-type): These columns are effective for general FAME analysis, separating isomers based on carbon chain length and degree of unsaturation.[5][6][7]
-
Highly Polar Columns (e.g., Cyanopropylsiloxane): These are the columns of choice for resolving geometric (cis/trans) and positional isomers.[1][5][6] Columns with a high cyanopropyl content, such as SP-2560, HP-88, and Rt-2560, provide the necessary selectivity for these challenging separations.[5][6] On these columns, trans isomers typically elute before their corresponding cis isomers.[6][7]
-
Non-Polar Columns: These columns separate FAMEs primarily by boiling point and are generally not suitable for isomer-specific analysis of unsaturated fatty acids.[1][8]
Troubleshooting Guide
This guide addresses common issues encountered during the GC analysis of FAME isomers, with a focus on temperature-related solutions.
Problem 1: Poor resolution between adjacent FAME isomer peaks (co-elution).
| Possible Cause | Recommended Solution |
| Temperature ramp rate is too fast. | A slower temperature ramp (e.g., decreasing from 5°C/min to 2°C/min) increases the interaction time between the FAMEs and the stationary phase, which often enhances the separation of closely eluting isomers.[1] |
| Initial oven temperature is too high. | Lower the initial temperature. For splitless injection, a good starting point is 10-20°C below the boiling point of the sample solvent. For split injection, start about 45°C below the elution temperature of the first peak of interest.[1] A lower start temperature can improve the resolution of early-eluting compounds.[1] |
| Inappropriate column phase. | Ensure you are using a highly polar column (e.g., cyanopropylsiloxane) for cis/trans or positional isomer separation.[1][5][6] |
Problem 2: Broad or tailing peaks.
| Possible Cause | Recommended Solution |
| Final temperature or hold time is insufficient. | Increase the final temperature and/or the final hold time to ensure all heavier compounds are eluted from the column. This also helps to clean the column before the next injection.[1] |
| Active sites in the GC system. | Fatty acids that have not been derivatized into FAMEs can interact with active sites in the injector or column, leading to peak tailing. Ensure complete derivatization.[7][8] |
| Column degradation. | Over time, the stationary phase of the column can degrade, especially at high temperatures. This can lead to poor peak shape. Consider replacing the column. |
Problem 3: Long analysis times.
| Possible Cause | Recommended Solution |
| Slow temperature ramp rate. | While a slow ramp rate improves resolution, it also increases analysis time. A balance must be struck. Consider using a multi-ramp temperature program, with a slower ramp through the region where critical isomers elute and a faster ramp for other parts of the chromatogram.[1] |
| Long column. | Shorter columns can significantly reduce analysis time.[3] Fast GC analysis is often performed using short (e.g., 10-30m), narrow-bore (e.g., 0.10-0.18 mm I.D.) columns with rapid temperature programming.[5][9] |
| Carrier gas choice and flow rate. | Using hydrogen as a carrier gas instead of helium can shorten analysis times due to its lower viscosity and optimal linear velocity at higher flow rates.[5] |
Experimental Protocols
Below are examples of GC oven temperature programs for FAME analysis. Note that these are starting points and may require further optimization based on your specific instrument, column, and sample.
Table 1: Example GC Temperature Programs for FAME Analysis
| Parameter | Method 1: Fast Analysis of 37 FAMEs [9] | Method 2: Optimized for C20:1 Isomer Separation [1] | Method 3: General FAME Analysis on a Wax Column [10] |
| Column | 20 m x 0.18 mm id, 0.2 µm DB-FastFAME | 60 m x 0.25 mm ID, 0.20 µm SP-2330 | Agilent DB-Wax |
| Carrier Gas | Helium or Nitrogen | Helium or Hydrogen | Hydrogen |
| Initial Temp. | Optimized based on carrier gas and column | 100°C | 140°C |
| Initial Hold | Optimized based on carrier gas and column | 2 minutes | 5 minutes |
| Ramp 1 | Optimized for fast separation | 5°C/min to 180°C | 4°C/min to 240°C |
| Ramp 2 | N/A | 3°C/min to 220°C | N/A |
| Final Hold | Optimized for fast separation | 5 minutes | 5 minutes |
Visualizations
Experimental Workflow for FAME Analysis
The following diagram illustrates a typical workflow for the GC analysis of FAMEs, from sample preparation to data analysis.
Caption: A typical experimental workflow for the GC-FID analysis of fatty acids.
Logical Relationship for Optimizing Temperature Ramp Rate
This diagram shows the logical relationship between adjusting the temperature ramp rate and its effect on resolution and analysis time.
Caption: Decision-making process for optimizing the GC temperature ramp rate.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Fast GC for Trans FAME Analysis [sigmaaldrich.com]
- 6. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 7. gcms.cz [gcms.cz]
- 8. GC Analyses of FAMEs by Boiling Point Elution [sigmaaldrich.com]
- 9. agilent.com [agilent.com]
- 10. benchchem.com [benchchem.com]
Improving peak resolution of C18:1 isomers in gas chromatography.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak resolution of C18:1 isomers in gas chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for analyzing C18:1 isomers by GC?
A1: Free fatty acids are highly polar compounds that tend to form hydrogen bonds, which can lead to adsorption issues and poor peak shape (tailing) during GC analysis.[1] Derivatization, typically to fatty acid methyl esters (FAMEs), increases the volatility and reduces the polarity of the analytes.[2][3] This minimizes peak tailing and improves separation efficiency, which is crucial for resolving the subtle differences between C18:1 isomers.[2]
Q2: What type of GC column is best for separating C18:1 isomers?
A2: Highly polar capillary columns are recommended for the separation of fatty acid isomers, particularly cis/trans isomers.[4][5] Columns with a stationary phase containing a high percentage of cyanopropylsiloxane are the preferred choice.[3][5][6] These columns provide the necessary selectivity to resolve isomers based on the position and configuration (cis/trans) of the double bond.[4][5] Non-polar columns, which separate primarily by boiling point, are generally not suitable for this type of isomer-specific analysis.[6]
Q3: How does the temperature program affect the resolution of C18:1 isomers?
A3: Temperature programming is a critical parameter for optimizing the separation of closely eluting C18:1 isomers.[6][7][8] A slower temperature ramp rate through the elution range of the C18:1 isomers can enhance their separation.[6][9] In contrast, an isothermal analysis, while sometimes faster, may not provide sufficient resolution for complex mixtures of isomers.[7] Optimizing the initial temperature, ramp rate(s), and final temperature is key to achieving baseline separation.[6][10]
Q4: Can carrier gas selection and flow rate impact the separation of C18:1 isomers?
A4: Yes, the choice of carrier gas and its flow rate can significantly influence resolution. Hydrogen is often preferred as a carrier gas because it can provide higher efficiency and potentially faster analysis times compared to helium.[11] Optimizing the carrier gas flow rate is essential; a flow rate that is too high can lead to poor resolution, while a rate that is too low can unnecessarily increase the analysis time.[9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor resolution of C18:1 isomer peaks (co-elution) | Inadequate column polarity. | Switch to a highly polar cyanopropylsiloxane column (e.g., HP-88, SP-2560, DB-23).[4][5] |
| Suboptimal temperature program. | Decrease the temperature ramp rate during the elution of the C18:1 isomers. A slower ramp, such as 1-3°C/min, can improve separation.[6] | |
| Column length is too short. | Increase the column length. A longer column provides more theoretical plates, leading to better separation.[9][12] | |
| Carrier gas flow rate is not optimal. | Optimize the carrier gas flow rate. This often involves finding a balance between analysis time and resolution.[9] | |
| Peak tailing for C18:1 isomer peaks | Incomplete derivatization. | Ensure the derivatization reaction goes to completion. This may involve optimizing the reaction time, temperature, or reagent concentrations. |
| Active sites in the GC system. | Deactivate the injector liner with silylation reagent. If the problem persists, the column may have active sites and may need to be conditioned or replaced.[1] | |
| Sample overload. | Reduce the amount of sample injected onto the column.[9] | |
| Ghost peaks in the chromatogram | Contamination in the injector, column, or carrier gas. | Clean the injector and replace the liner and septum. Bake out the column at a high temperature. Ensure high-purity carrier gas is used with appropriate traps.[13][14] |
| Carryover from a previous injection. | Increase the final temperature and hold time of the temperature program to ensure all components from the previous sample have eluted.[10] | |
| Shifting retention times | Fluctuations in carrier gas flow rate or oven temperature. | Check for leaks in the gas lines and ensure the electronic pressure control is functioning correctly. Verify the oven temperature is stable and accurate.[14] |
| Column aging. | Over time, the stationary phase of the column can degrade, leading to changes in retention. If performance cannot be restored by conditioning, the column may need to be replaced. |
Experimental Protocols
Protocol 1: Derivatization of Fatty Acids to FAMEs using BF3-Methanol
This protocol describes the conversion of fatty acids to their corresponding methyl esters (FAMEs) using a boron trifluoride-methanol catalyst.[1]
-
Sample Preparation: Weigh approximately 1-25 mg of the lipid sample into a reaction vial. If the sample is in an aqueous solvent, evaporate it to dryness first.
-
Reagent Addition: Add 2 mL of 12-14% BF3-methanol solution to the vial.
-
Reaction: Heat the vial at 60-70°C for 5-10 minutes. The optimal time may vary depending on the specific fatty acids.
-
Extraction: Cool the vial, then add 1 mL of water and 1 mL of hexane. Shake the vial vigorously to extract the FAMEs into the hexane layer.
-
Phase Separation: Allow the layers to separate.
-
Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Drying: Dry the hexane extract by passing it through a small column of anhydrous sodium sulfate or by adding anhydrous sodium sulfate directly to the vial.
-
Analysis: The FAMEs are now ready for GC injection.
Protocol 2: Optimized GC Method for C18:1 Isomer Separation
This protocol outlines a gas chromatography method optimized for the separation of C18:1 FAME isomers.
-
GC System: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: Highly polar cyanopropylsiloxane capillary column (e.g., HP-88, 100 m x 0.25 mm ID, 0.20 µm film thickness).[4][15]
-
Carrier Gas: Hydrogen or Helium at an optimized flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector at 250°C.
-
Injection Volume: 1 µL with a split ratio of 50:1 (can be adjusted based on sample concentration).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: Increase to 180°C at 5°C/min.
-
Ramp 2: Increase to 220°C at 3°C/min, hold for 5 minutes.[6]
-
-
Detector: FID at 250°C.
Data Presentation
Table 1: Comparison of GC Columns for FAME Analysis
| Column Type | Stationary Phase | Polarity | Cis/Trans Isomer Separation | Reference |
| DB-Wax | Polyethylene Glycol | Polar | No | [5] |
| DB-23 | Cyanopropylsiloxane | Medium-High | Partial | [4][5] |
| HP-88 / SP-2560 | High Cyanopropylsiloxane | Very High | Excellent | [3][4][5] |
Table 2: Example Temperature Program Optimization for C18:1 Isomer Resolution
| Parameter | Standard Program | Optimized Program for Isomer Resolution | Rationale for Optimization |
| Initial Temperature | 150°C | 100°C | A lower starting temperature can improve the resolution of earlier eluting compounds.[6] |
| Initial Hold Time | 1 min | 2 min | A longer initial hold ensures better focusing of the analytes at the head of the column.[6] |
| Ramp Rate 1 | 10°C/min to 220°C | 5°C/min to 180°C | A slower initial ramp rate improves separation of a wider range of FAMEs.[6] |
| Ramp Rate 2 | N/A | 3°C/min to 220°C | A very slow ramp rate through the elution range of C18:1 isomers is crucial for their separation.[6] |
| Final Hold Time | 5 min | 10 min | A longer final hold ensures that all components have eluted from the column, preventing carryover.[10] |
Visualizations
Caption: Experimental workflow for the GC analysis of C18:1 isomers.
Caption: Troubleshooting logic for improving C18:1 isomer resolution.
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Which Column Is Best for Fatty Acid Analysis by GC? | MtoZ Biolabs [mtoz-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. interchim.fr [interchim.fr]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 14. agilent.com [agilent.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Degradation of Methyl Petroselaidate at High Temperatures
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with methyl petroselaidate under high-temperature conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its thermal stability important?
This compound is the methyl ester of petroselaidic acid, a trans-6-octadecenoic acid (C18:1).[1][2][3] Its chemical formula is C19H36O2.[1][4] Understanding its thermal stability is crucial for applications where it may be subjected to elevated temperatures, such as in biodiesel production, food processing, or as a component in drug formulations, to prevent degradation and the formation of unwanted byproducts.
Q2: At what temperature does this compound begin to degrade?
While specific data for this compound is limited, studies on similar C18:1 fatty acid methyl esters (FAMEs), such as methyl oleate, indicate that thermal decomposition can begin at temperatures as low as 140°C and becomes more significant at higher temperatures.[5] For instance, thermal decomposition of unsaturated FAMEs has been observed to start around 300°C under supercritical methanol conditions.[6] It is recommended that processes involving FAMEs in supercritical methanol be carried out below 325°C to avoid significant degradation.[5]
Q3: What are the primary degradation pathways for this compound at high temperatures?
At high temperatures, this compound, like other unsaturated FAMEs, is susceptible to several degradation pathways:
-
Oxidation: This is a primary concern and can be initiated by heat, light, and the presence of metals. It leads to the formation of hydroperoxides, which are unstable and can decompose into a variety of secondary oxidation products.
-
Isomerization: The trans double bond in this compound can isomerize to a cis configuration or migrate along the carbon chain.
-
Hydrogenation: Under certain conditions, the double bond can be saturated, converting the monounsaturated ester to a saturated one (methyl stearate).[5]
-
Pyrolysis: At very high temperatures, the molecule can undergo cleavage of C-C bonds, leading to the formation of shorter-chain molecules.[5]
-
Polymerization: At elevated temperatures, such as 180°C, unsaturated FAMEs can undergo polymerization through reactions like the Diels-Alder reaction, forming dimers and epoxy dimers.[7]
Q4: What are the likely degradation products of this compound?
Based on studies of similar FAMEs, high-temperature degradation of this compound can produce a complex mixture of compounds, including:
-
Aldehydes
-
Alcohols [9]
-
Shorter-chain fatty acid methyl esters [5]
-
Alkanes [9]
-
Furan derivatives [9]
-
Dimers and other polymers [7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in GC-MS analysis after heating. | Thermal degradation of this compound. | Lower the experimental temperature. Analyze an unheated control sample to confirm the identity of the parent compound. Use a lower-temperature injector setting if possible. |
| Loss of sample mass or concentration. | Volatilization of degradation products or polymerization. | Ensure a closed or controlled-atmosphere system if possible. Analyze for higher molecular weight species using techniques like HPLC-APCI-MS to detect dimers and polymers.[7] |
| Discoloration or change in viscosity of the sample. | Formation of oxidation products and polymers. | Conduct experiments under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[11] Store the sample protected from light and at low temperatures (≤ -20°C) when not in use.[2][11][12] |
| Inconsistent results between experimental runs. | Variability in heating, presence of oxygen, or contaminants. | Standardize heating protocols meticulously. Ensure a consistent atmosphere for all experiments. Use high-purity solvents and reagents. Clean all glassware thoroughly to remove any metal residues that could catalyze oxidation. |
Experimental Protocols
Protocol 1: Assessing Thermal Stability of this compound by GC-MS
Objective: To determine the temperature at which this compound begins to degrade and to identify the resulting degradation products.
Materials:
-
This compound (>98% purity)
-
High-purity solvent (e.g., hexane or isooctane)
-
Inert gas (nitrogen or argon)
-
Sealed glass vials or ampules
-
Heating block or oven with precise temperature control
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Aliquot the solution into several sealed vials.
-
Purge the headspace of each vial with an inert gas before sealing to minimize oxidation.
-
Expose the vials to a range of temperatures (e.g., 100°C, 150°C, 200°C, 250°C, 300°C) for a fixed duration (e.g., 1 hour). Include a control sample kept at room temperature.
-
After heating, allow the vials to cool to room temperature.
-
Analyze the samples by GC-MS.
-
Compare the chromatograms of the heated samples to the control. Look for a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
-
Use the mass spectra to tentatively identify the degradation products by comparing them to spectral libraries.
Protocol 2: Monitoring Oxidation of this compound using Thermogravimetric Analysis (TGA)
Objective: To study the oxidative stability of this compound by measuring changes in mass as a function of temperature in the presence of oxygen.
Materials:
-
This compound (>98% purity)
-
Thermogravimetric analyzer (TGA)
-
Oxygen and inert gas (nitrogen) supplies for the TGA
Procedure:
-
Place a small, accurately weighed amount of this compound into the TGA sample pan.
-
Heat the sample under a nitrogen atmosphere to the desired starting isothermal temperature (e.g., 80°C) to remove any volatile impurities.
-
Switch the gas to oxygen or a mixture of oxygen and nitrogen.
-
Monitor the change in sample mass over time at a constant temperature. An initial increase in mass corresponds to oxygen uptake (formation of hydroperoxides), while a subsequent decrease indicates the decomposition of hydroperoxides and the formation of volatile products.[13]
-
The time to the onset of mass loss can be used as an indicator of oxidative stability.
Data Presentation
Table 1: Thermal Degradation Onset of C18 Fatty Acid Methyl Esters
| Fatty Acid Methyl Ester | Conditions | Degradation Onset Temperature | Primary Degradation Pathways | Reference |
| Methyl Oleate (C18:1) | Supercritical Methanol | > 300°C | Isomerization, Hydrogenation, Pyrolysis | [5] |
| Methyl Linoleate (C18:2) | Supercritical Methanol | ~300°C | Thermal Decomposition | [6] |
| Methyl Linolenate (C18:3) | Supercritical Methanol | ~300°C | Thermal Decomposition | [6] |
| Jatropha Oil Methyl Esters | Not Specified | 140°C | Oxidation, Decomposition | [5] |
Visualizations
Caption: Workflow for GC-MS analysis of thermal degradation.
Caption: Potential degradation pathways for this compound.
References
- 1. larodan.com [larodan.com]
- 2. METHYL 6-TRANS-OCTADECENOATE | 14620-36-1 [chemicalbook.com]
- 3. caymanchem.com [caymanchem.com]
- 4. 6-octadecenoic acid, methyl ester (this compound) [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Formation of Methyl Ketones during Lipid Oxidation at Elevated Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. PETROSELINIC ACID METHYL ESTER CAS#: 2777-58-4 [amp.chemicalbook.com]
- 13. A versatile method to fingerprint and compare the oxidative behaviour of lipids beyond their oxidative stability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Sample Contamination in Fatty Acid Analysis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize and identify sources of contamination during fatty acid analysis.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, helping you identify and resolve sources of contamination.
Q1: I am seeing large, unexpected peaks for palmitic acid (C16:0) and stearic acid (C18:0) in my chromatogram, even in my blanks. What are the likely sources?
A1: Palmitic and stearic acids are two of the most common contaminants in fatty acid analysis.[1] The primary sources are often laboratory equipment and consumables that come into contact with your samples, solvents, or glassware.
-
Plasticware: Disposable plastic labware, such as pipette tips, microcentrifuge tubes, syringe filters, and collection tubes, are significant sources of these fatty acids.[1][2][3] Organic solvents can leach plasticizers and other additives, including palmitic and stearic acids, from the polymer matrix.[1] Polypropylene, in particular, has been identified as a source of contamination.[2]
-
Personal Contact: Fingerprints are a major source of fatty acid contamination.[4] Always wear appropriate powder-free nitrile gloves and change them frequently, especially after touching any surface not directly involved in the clean workflow.
-
GC Septa: The septa in the gas chromatograph's injection port can bleed contaminants, including fatty acids, especially at high temperatures.[4]
-
Lab Environment: Dust and aerosols in the laboratory can contain fatty acids from various sources, which can settle into open vials or on glassware.
To troubleshoot, systematically run blanks for each step of your process. For example, analyze a solvent blank, then a blank processed with your usual plasticware to pinpoint the contamination source.
Q2: My solvent blanks are clean, but my procedural blanks are contaminated. How do I identify the step introducing contaminants?
A2: This indicates that the contamination is coming from your sample preparation workflow. A systematic approach is required to isolate the source.
-
Glassware: Improperly cleaned glassware is a frequent culprit. Ensure your cleaning protocol is rigorous enough to remove all organic residues.[5][6][7]
-
Reagents: Derivatization agents or other reagents can be a source of contamination. Run a blank that includes all reagents but no sample.
-
Extraction Columns: Solid Phase Extraction (SPE) columns, particularly those with polypropylene barrels, are known to leach contaminants.[2] It's recommended to pre-rinse SPE columns extensively with the elution solvent or use columns with glass barrels if contamination persists.[2]
-
Evaporation Step: If you use a nitrogen evaporator, the gas line or the needles can become contaminated over time. Clean the system regularly. Also, ensure the nitrogen gas is of high purity.
The following diagram illustrates a troubleshooting workflow for identifying contamination sources.
Q3: I suspect my plastic consumables are the problem. What are the best alternatives?
A3: Minimizing plastic use is a key strategy. When plastics are unavoidable, careful selection and pre-treatment can help.
-
Glassware: Use borosilicate glassware for all steps where the sample comes into contact with organic solvents.[3] This includes vials, test tubes, beakers, and transfer pipettes.
-
Syringes: Replace disposable plastic syringes with glass syringes for filtering and transferring solvents and samples.[1]
-
SPE Columns: Opt for SPE columns with glass bodies and PTFE or stainless steel frits instead of polypropylene.[2]
-
Vial Caps: Use caps with PTFE-lined septa, as other materials can be a source of contamination. Pre-wash the septa with a clean solvent.[8]
If plastic consumables are necessary, consider pre-rinsing them with your extraction solvent to remove surface contaminants before use.[1]
Frequently Asked Questions (FAQs)
Q1: What is the best way to clean glassware for high-sensitivity fatty acid analysis?
A1: A multi-step cleaning process is essential to ensure glassware is free of organic residues.[6][7] Good laboratory practice dictates that glassware should be cleaned as soon as possible after use.[6][9]
-
Initial Rinse: Immediately after use, rinse glassware with an appropriate solvent to remove the bulk of the residue.
-
Detergent Wash: Wash with a laboratory-grade, phosphate-free detergent in hot water.[9] Use brushes to scrub all surfaces.[6]
-
Tap Water Rinse: Rinse thoroughly with tap water to remove all detergent.
-
Acid Rinse (Optional but Recommended): For precision work, soak or rinse the glassware with a dilute acid solution (e.g., 1% HCl or HNO₃) to remove any remaining inorganic traces.[6][9]
-
Final Rinse: Rinse multiple times (at least 3-4) with high-purity, distilled, or deionized water.[9]
-
Solvent Rinse: Before use, perform a final rinse with a high-purity solvent (e.g., methanol, hexane, or chloroform) and allow it to air dry in a dust-free environment or dry in an oven.[5][8]
-
Muffle Furnace (Ultimate Cleaning): For the most demanding applications, baking glassware in a muffle furnace at high temperatures (e.g., 450°C for 6-8 hours) will pyrolyze any residual organic contaminants.[8]
Q2: What grade of solvents should I use, and should I purify them?
A2: Always use the highest grade of solvent available, such as HPLC-grade, GC-grade, or "distilled in glass" grade.[8] These solvents have fewer non-volatile residues. However, even high-purity solvents can contain trace levels of contaminants or acquire them from the bottle's cap or liner.
For ultra-trace analysis, it is best practice to re-distill your solvents in an all-glass apparatus before use. This will remove less volatile impurities. Always run a solvent blank by concentrating the solvent to the same degree as your samples to check for background contamination.
Q3: How can sample handling and storage affect my results?
A3: Proper sample handling and storage are critical to prevent both contamination and degradation of fatty acids.
-
Storage Temperature: Store biological samples and lipid extracts at low temperatures, typically -20°C or -80°C, to minimize enzymatic activity and oxidation.[10][11] Purified lipid extracts are particularly susceptible to oxidation and should be stored under an inert atmosphere (e.g., nitrogen or argon).[10][12]
-
Freeze-Thaw Cycles: While quantitative analysis of total lipids in serum is largely unaffected by a few freeze-thaw cycles, repeated cycles can impact certain lipid classes.[13] It is best to aliquot samples upon collection to avoid the need for repeated thawing of the entire sample.
-
Antioxidants: For samples containing highly polyunsaturated fatty acids (PUFAs), which are prone to oxidation, consider adding an antioxidant like butylated hydroxytoluene (BHT) during extraction and storage.[11]
-
Collection Procedures: Standardize sample collection protocols, noting factors like fasting status, as this can influence the fatty acid profile, particularly in plasma.[14]
Q4: Can you provide a summary of common contaminants and their sources?
A4: The table below summarizes common contaminants encountered in fatty acid analysis.
| Contaminant Class | Specific Examples | Common Laboratory Sources | Prevention Strategy |
| Fatty Acids | Palmitic acid (C16:0), Stearic acid (C18:0), Oleic acid (C18:1) | Plastic labware (pipette tips, tubes), fingerprints, dust, soaps/detergents, GC septa.[1][2][4] | Use glassware, wear powder-free gloves, work in a clean environment, use high-temperature/low-bleed septa. |
| Plasticizers | Phthalates (e.g., DEHP, DINP), Adipates | Plastic containers, vial caps, tubing, parafilm, floor polish, vacuum pump oil.[15][16] | Avoid plastic wherever possible; use PTFE-lined caps and solvent-rinsed glassware. |
| Solvent Impurities | Aldehydes, hydrocarbons, residues from manufacturing | Low-purity solvents, contaminated solvent bottles/caps. | Use high-purity, distilled-in-glass solvents; re-distill if necessary; run solvent blanks. |
| Derivatization Artifacts | Byproducts from methylation/silylation reagents | Impure or old derivatization reagents. | Use fresh, high-quality reagents; store them properly under inert gas and away from moisture. |
Experimental Protocols
Protocol 1: Acid-Washing of Glassware for Trace Analysis
This protocol is designed for cleaning glassware to be used in high-sensitivity fatty acid analysis.
Materials:
-
Phosphate-free laboratory detergent
-
Concentrated Hydrochloric Acid (HCl) or Nitric Acid (HNO₃)
-
High-purity deionized water
-
HPLC-grade methanol or acetone
-
Appropriate PPE (gloves, lab coat, safety glasses)
Procedure:
-
Pre-clean: Manually scrub glassware with a warm 2% solution of phosphate-free detergent.[9] Use appropriate brushes to reach all surfaces.
-
Rinse: Rinse thoroughly with warm tap water (at least 5 times) to remove all detergent residue.
-
Acid Bath: Prepare a 10% (v/v) HCl or HNO₃ acid bath in a plastic or glass container.[9] Submerge the glassware completely in the acid bath and allow it to soak for at least 4 hours (overnight is acceptable).
-
Deionized Water Rinse: Carefully remove the glassware from the acid bath and rinse copiously with high-purity deionized water. A minimum of 5-7 rinses is recommended. Check for uniform wetting of the glass surface as an indicator of cleanliness.[6]
-
Solvent Rinse: Rinse the glassware 2-3 times with HPLC-grade methanol or acetone to facilitate drying and remove any final organic traces.
-
Drying: Place glassware on a clean drying rack in a dust-free cabinet or in a drying oven at a low temperature (e.g., 50-100°C).[5] For the highest purity, cover openings with solvent-rinsed aluminum foil.
-
Storage: Store clean glassware covered in a clean, dust-free cabinet.[5]
Protocol 2: Workflow for Minimizing Contamination During Sample Extraction
This workflow outlines the key steps and precautions for a lipid extraction (e.g., Folch or Bligh-Dyer method) to minimize contamination.
References
- 1. mdpi.com [mdpi.com]
- 2. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 3. Studies of Labware Contamination during Lipid Extraction in Mass Spectrometry-Based Lipidome Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty acid ghost peaks - Chromatography Forum [chromforum.org]
- 5. science.uct.ac.za [science.uct.ac.za]
- 6. การทำความสะอาดเครื่องแก้วในห้องปฏิบัติการ [sigmaaldrich.com]
- 7. How To [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. watersciences.unl.edu [watersciences.unl.edu]
- 10. vliz.be [vliz.be]
- 11. aafco.org [aafco.org]
- 12. iroatech.com [iroatech.com]
- 13. Effects of sample handling and storage on quantitative lipid analysis in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Best practices for the design, laboratory analysis, and reporting of trials involving fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of Plasticizer Contamination Throughout Olive Oil Production - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of Plasticizer Contamination Throughout Olive Oil Production [agris.fao.org]
Addressing peak tailing issues in gas chromatography of FAMEs.
Welcome to the technical support center for the gas chromatography (GC) analysis of Fatty Acid Methyl Esters (FAMEs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in the GC analysis of FAMEs?
A: Peak tailing is a chromatographic issue where the peak shape is asymmetrical, with the latter half of the peak being broader than the front half.[1] In an ideal chromatogram, peaks should be symmetrical or Gaussian.[2] Peak tailing is problematic because it can lead to reduced resolution between adjacent peaks, making accurate integration and quantification difficult.[3][4] This can ultimately compromise the accuracy and reproducibility of your analytical results.[2]
Q2: What are the most common causes of peak tailing when analyzing FAMEs?
A: The most frequent causes of peak tailing in FAMEs analysis are related to unwanted interactions between the analytes and active sites within the GC system.[1] These active sites are often exposed silanol groups (-Si-OH) on the surfaces of the inlet liner, the GC column, or connection points.[1][5] Other significant causes include:
-
Column Contamination: Accumulation of non-volatile sample matrix components in the inlet or at the head of the column can create new active sites.[1][6]
-
Improper Column Installation: Incorrect column insertion depth in the inlet or detector can create dead volumes, leading to peak distortion.[1][3]
-
Sub-optimal Method Parameters: An incorrect inlet temperature, a low split ratio, or a mismatch in solvent polarity can all contribute to peak tailing.[1][7]
-
Column Overload: Injecting a sample that is too concentrated can exceed the column's capacity, resulting in peak distortion.[5][8]
Q3: How can I differentiate between chemical and physical causes of peak tailing?
A: A good diagnostic approach is to observe which peaks in the chromatogram are affected.[9]
-
If only some peaks are tailing , the cause is likely chemical in nature. This suggests that specific analytes are interacting with active sites in the system.[9][10]
-
If all peaks in the chromatogram are tailing , the issue is more likely to be physical.[9][10] This could point to problems with the flow path, such as a poor column cut, improper column installation, or a leak.[11] A helpful tip is to inject a light hydrocarbon; it should not tail unless there is a flow path problem.[12][13]
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Peak Tailing
A structured approach is the most effective way to identify and resolve the root cause of peak tailing. The following workflow prioritizes checking the most common and easily remedied issues first.
Guide 2: Optimizing GC Parameters for FAMEs Analysis
Optimizing your GC method parameters is crucial for achieving good peak shape. The table below provides typical starting parameters and suggested adjustments for troubleshooting tailing peaks.
| Parameter | Typical Setting | Troubleshooting Adjustment for Peak Tailing | Rationale |
| Inlet Temperature | 250 °C | Increase to 260-280 °C | Ensures complete and rapid vaporization of FAMEs, minimizing time for surface interactions.[1] |
| Split Ratio | 20:1 to 50:1 | Increase split ratio (e.g., to 100:1) | A higher split ratio can help to mitigate the effects of an overloaded injection and ensure efficient sample introduction.[7][8] |
| Initial Oven Temp. | 100-120 °C | Decrease by 10-20 °C below solvent boiling point | Improves focusing of analytes at the head of the column, especially in splitless injection.[3][7] |
| Carrier Gas Flow | 1-2 mL/min (Helium) | Check for leaks and verify flow rate | Incorrect flow rates can lead to peak distortion. Ensure the flow is optimal for the column dimensions.[5][14] |
Experimental Protocols
Protocol 1: Inlet Maintenance
Routine inlet maintenance is one of the most effective ways to prevent peak tailing.[7]
Materials:
-
Clean, lint-free gloves
-
Forceps
-
New inlet liner (deactivated, with glass wool is often recommended for FAMEs)[6]
-
New septum
-
New O-ring
-
Wrench for inlet hardware
Procedure:
-
Cool Down: Ensure the GC inlet has cooled to a safe temperature.
-
Disassemble: Carefully remove the inlet retaining nut, septum, and old liner.
-
Clean and Inspect: Visually inspect the inside of the inlet for any residue or debris from old septa or ferrules.[15]
-
Install New Consumables: Wearing clean gloves, use forceps to place the new O-ring on the new liner. Insert the new liner into the inlet. Place the new septum in its housing.
-
Re-secure Inlet: Tighten the inlet retaining nut until finger-tight, then use a wrench to tighten it an additional quarter-turn.[1] Do not overtighten.
-
Leak Check: Turn the carrier gas flow back on and perform an electronic leak check to ensure all connections are secure.[14]
-
Equilibrate: Heat the system back to your method's operating temperatures and allow it to equilibrate before running samples.
Protocol 2: GC Column Conditioning
Properly conditioning a new column or a column that has been in storage is essential for removing contaminants and ensuring a stable baseline.
Materials:
-
GC system with carrier gas supply
-
New or stored GC column
Procedure:
-
Install Column: Install the column in the injector, but leave the detector end disconnected.
-
Purge with Carrier Gas: Set the carrier gas flow rate to the typical operating condition and purge the column for 15-30 minutes at ambient temperature. This removes any oxygen from the column.[14]
-
Temperature Program: While maintaining carrier gas flow, heat the column to its maximum isothermal operating temperature (as specified by the manufacturer).[14]
-
Hold at Temperature: Hold at this temperature until a stable baseline is achieved, which may take several hours or can be done overnight.[14]
-
Cool Down and Connect: Cool the oven, turn off the carrier gas, and connect the column to the detector.
-
Final Check: Heat the system to the operating temperature and run a blank to ensure a stable baseline before injecting samples.
Protocol 3: Trimming the GC Column
If the front end of the column is contaminated, trimming a small section can restore peak shape.
Materials:
-
Column cutting tool (ceramic wafer or diamond scribe)
-
Magnifying glass
Procedure:
-
Remove Column: Carefully remove the column from the inlet.
-
Make a Clean Cut: Using a ceramic wafer or other appropriate tool, score the column tubing. Gently flex the column to break it at the score. Aim for a clean, 90-degree cut.[3][11]
-
Inspect the Cut: Use a magnifying glass to inspect the cut. It should be clean and free of jagged edges or shards.[11] A poor cut can itself be a cause of peak tailing.[3]
-
Reinstall Column: Re-install the column to the manufacturer-specified depth.[1]
-
Leak Check: Perform a leak check after reinstallation.
Understanding the Mechanism of Peak Tailing
The diagram below illustrates the chemical interactions at the column surface that lead to peak tailing, particularly for more polar FAMEs or free fatty acids.
References
- 1. benchchem.com [benchchem.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. poor peak shape when analysing FAMEs on GC-FID - Chromatography Forum [chromforum.org]
- 9. youtube.com [youtube.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. agilent.com [agilent.com]
- 13. agilent.com [agilent.com]
- 14. GC Tech Tip: GC Column Conditioning and Testing | Phenomenex [phenomenex.com]
- 15. chromforum.org [chromforum.org]
Choosing the right internal standard for methyl petroselaidate quantification.
This technical support guide provides researchers, scientists, and drug development professionals with detailed information for the accurate quantification of methyl petroselaidate using an internal standard method with gas chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: What is an internal standard and why is it necessary for quantifying this compound?
A1: An internal standard (IS) is a compound of known concentration that is added to a sample prior to analysis. Its purpose is to correct for variations that can occur during sample preparation and GC injection, thereby improving the accuracy and precision of quantification. By comparing the peak area of the analyte (this compound) to the peak area of the IS, variations in sample volume, extraction efficiency, and instrument response can be effectively normalized.
Q2: What are the key criteria for selecting a suitable internal standard for this compound analysis?
A2: An ideal internal standard should possess the following characteristics:
-
Chemical Similarity: It should be structurally and chemically similar to this compound to ensure comparable behavior during extraction, derivatization, and chromatographic analysis.
-
Absence in Sample: The chosen internal standard must not be naturally present in the sample matrix being analyzed.
-
Chromatographic Resolution: It must be well-separated from this compound and all other components in the sample chromatogram to ensure accurate peak integration.
-
Stability: The internal standard should be stable throughout the entire analytical procedure, including storage, extraction, and derivatization.
Q3: Which internal standards are recommended for the quantification of this compound?
A3: For the analysis of fatty acid methyl esters (FAMEs) like this compound (a C18:1 isomer), odd-chain saturated FAMEs are highly recommended. They are not typically found in most biological samples and have elution times that are distinct from C18 FAMEs. Based on their chromatographic behavior on polar GC columns, the following are excellent choices:
-
Methyl Heptadecanoate (C17:0)
-
Methyl Nonadecanoate (C19:0)
-
Methyl Pentadecanoate (C15:0)
These compounds will elute close to this compound, ensuring similar analytical behavior, but will be baseline resolved, preventing peak co-elution.[1][2]
Q4: How much internal standard should I add to my sample?
A4: The concentration of the internal standard should be in the same range as the expected concentration of this compound in your sample.[3] This ensures that both peaks are within the linear dynamic range of the detector, leading to a more accurate peak area ratio. It is advisable to perform a preliminary analysis of your sample to estimate the concentration of the target analyte before deciding on the internal standard concentration.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of this compound using an internal standard.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Internal Standard Peak Area | 1. Inaccurate pipetting of the internal standard solution.2. Evaporation of the solvent from the internal standard stock solution.3. Inconsistent injection volume due to autosampler or manual injection error.4. Leak in the GC inlet septum. | 1. Use calibrated micropipettes and ensure proper pipetting technique.2. Store the internal standard stock solution in tightly sealed vials at the recommended temperature. Prepare fresh working solutions regularly.3. For manual injections, use the solvent flush technique to ensure the full sample volume is injected. For autosamplers, check the syringe for air bubbles and ensure it is functioning correctly.4. Replace the septum. Check for leaks using an electronic leak detector. |
| Co-elution of Internal Standard with a Sample Peak | 1. The chosen internal standard is not suitable for the sample matrix and GC conditions.2. The GC temperature program is not optimized for the separation. | 1. Select an alternative internal standard. If using C17:0, consider switching to C19:0 or C15:0.2. Modify the oven temperature program. A slower ramp rate can improve the resolution between closely eluting peaks. Ensure you are using a highly polar capillary column (e.g., Rt-2560, SP-2560, or FAMEWAX) for optimal FAME isomer separation.[1][2][4] |
| Poor Linearity of the Calibration Curve | 1. The concentration of one or more calibration standards is outside the linear range of the detector.2. The internal standard concentration is too high or too low relative to the analyte concentrations.3. Degradation of the analyte or internal standard in the calibration standards. | 1. Adjust the concentration range of your calibration standards to fall within the linear dynamic range of your detector (e.g., Flame Ionization Detector - FID).2. Ensure the internal standard concentration is within the range of the analyte concentrations in the calibration standards.3. Prepare fresh calibration standards. Store stock solutions properly to prevent degradation. |
| Low Recovery of the Internal Standard | 1. Inefficient extraction of lipids from the sample matrix.2. Incomplete derivatization (transesterification) of the internal standard.3. Loss of sample during solvent evaporation steps. | 1. Ensure the chosen lipid extraction method (e.g., Folch or Bligh-Dyer) is appropriate for your sample type and is performed correctly.2. Optimize the derivatization protocol. Ensure the catalyst (e.g., BF3-methanol or methanolic HCl) is not expired and that the reaction time and temperature are sufficient for complete conversion to FAMEs.3. Use a gentle stream of nitrogen for solvent evaporation and avoid overheating the sample. |
Experimental Protocols
Internal Standard Stock Solution Preparation
| Parameter | Specification |
| Internal Standard | Methyl Heptadecanoate (C17:0) |
| Solvent | Hexane (GC grade) |
| Concentration | 1 mg/mL |
| Procedure | Accurately weigh 10 mg of methyl heptadecanoate into a 10 mL volumetric flask. Dissolve and bring to volume with hexane. |
| Storage | Store at -20°C in an amber glass vial with a PTFE-lined cap. |
Sample Preparation: Lipid Extraction and Transesterification (Acid-Catalyzed)
This protocol describes a general procedure for the conversion of fatty acids in a lipid extract to their corresponding fatty acid methyl esters (FAMEs).
| Step | Procedure |
| 1. Lipid Extraction | Extract total lipids from your sample using a standard procedure such as the Folch method (chloroform:methanol 2:1 v/v). |
| 2. Aliquoting | Transfer a known amount of the lipid extract (e.g., 1-10 mg) to a screw-cap glass tube. |
| 3. Internal Standard Spiking | Add a precise volume of the internal standard stock solution (e.g., 100 µL of 1 mg/mL Methyl Heptadecanoate) to the lipid extract. |
| 4. Solvent Evaporation | Evaporate the solvent under a gentle stream of nitrogen. |
| 5. Transesterification | Add 2 mL of 14% Boron Trifluoride (BF3) in methanol. Cap the tube tightly and heat at 100°C for 30 minutes. |
| 6. FAME Extraction | Cool the tube to room temperature. Add 1 mL of water and 2 mL of hexane. Vortex thoroughly and centrifuge to separate the layers. |
| 7. Sample Collection | Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis. |
Visualizations
Logical Workflow for Choosing an Internal Standard
Caption: Decision-making workflow for selecting a suitable internal standard.
Experimental Workflow for FAME Analysis
Caption: Step-by-step workflow from sample preparation to quantification.
References
Column bleeding effects on trace analysis of methyl petroselaidate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to column bleeding effects during the trace analysis of methyl petroselaidate.
Frequently Asked Questions (FAQs)
Q1: What is column bleed and how does it affect the trace analysis of this compound?
A1: Column bleed is the natural degradation of the stationary phase of a gas chromatography (GC) column, which then elutes with the carrier gas.[1] In the trace analysis of this compound, this phenomenon can have several detrimental effects:
-
Increased Baseline Noise: Column bleed elevates the background signal, which can obscure the small peaks of trace-level analytes like this compound, leading to a poor signal-to-noise ratio.[2]
-
Reduced Sensitivity: The increased noise level makes it difficult to detect and accurately quantify low concentrations of this compound.[2]
-
Spectral Interference: In GC-MS analysis, fragments from the column's stationary phase can appear in the mass spectrum, interfering with the identification and confirmation of the this compound peak.[2]
-
Inaccurate Quantification: A rising baseline caused by column bleed can lead to incorrect peak integration, resulting in inaccurate quantitative results.[2][3]
Q2: How can I identify if the issues in my chromatogram are due to column bleed or other sources of contamination?
A2: It is crucial to distinguish between column bleed and other contamination sources like ghost peaks. Here’s how you can differentiate them:
-
Column Bleed: Characterized by a gradual, steady rise in the baseline as the oven temperature increases. This is because the stationary phase degrades more rapidly at higher temperatures.[1]
-
Ghost Peaks: These are discrete, often broad peaks that appear in subsequent runs at the same retention time. They are typically caused by contamination in the injection port, syringe, or from the sample itself, where less volatile components from a previous injection elute in a later run.[4][5] To confirm, you can perform a blank run (injecting only the solvent). If the ghost peak is still present, the contamination is likely in the GC system.[5]
-
System Contamination: Sharp, well-defined peaks appearing in a blank run (with no injection) often point to contamination in the carrier gas or inlet system. Broader humps in the baseline are more likely from the makeup gas or carryover from a previous injection.[5]
Q3: What are the primary causes of excessive column bleed in the analysis of fatty acid methyl esters (FAMEs) like this compound?
A3: Excessive column bleed is often a result of accelerated degradation of the stationary phase. The main culprits include:
-
Oxygen Exposure: The presence of even trace amounts of oxygen in the carrier gas is a major cause of stationary phase degradation, especially at high temperatures. System leaks are a common source of oxygen contamination.
-
High Temperatures: Operating the column at or above its specified maximum temperature limit will cause rapid and irreversible damage to the stationary phase.[6]
-
Aggressive Samples: Injecting samples containing aggressive chemical components, such as derivatization reagents or strong acids/bases, can damage the stationary phase.
-
Improper Column Conditioning: Insufficient or incorrect conditioning of a new column can leave behind volatile impurities that contribute to a high baseline.[2]
-
Contaminated Samples: Injecting "dirty" samples can introduce non-volatile residues that build up on the column and accelerate stationary phase degradation.[1]
Troubleshooting Guides
Issue 1: High Baseline Noise and Rising Baseline During this compound Analysis
This is a classic symptom of column bleed, which can significantly impact the quantification of trace levels of this compound.
Troubleshooting Steps:
-
Verify Operating Conditions:
-
Temperature Limits: Ensure that the oven temperature program does not exceed the column's specified isothermal or temperature-programmed maximum limits.[6] Highly polar columns used for FAME analysis, such as those with cyanopropyl phases, often have lower temperature limits.
-
Gas Purity: Use high-purity carrier gas (99.9995% or higher) and install an oxygen trap in the gas line.[5] Regularly check and replace the trap as needed.
-
-
Check for System Leaks:
-
Use an electronic leak detector to systematically check all fittings and connections from the gas source to the detector. Pay close attention to the septum, ferrules, and column connections.
-
-
Column Conditioning:
-
If the column is new or has been stored for a long time, perform a proper conditioning cycle according to the manufacturer's instructions. This typically involves heating the column to its maximum allowable temperature with carrier gas flow but disconnected from the detector to avoid contamination.[2]
-
-
Evaluate Column Health:
-
If the above steps do not resolve the issue, the column may be permanently damaged. Trim the first 15-30 cm from the inlet of the column to remove any accumulated non-volatile residues. If this does not improve the baseline, the column may need to be replaced.
-
Issue 2: Appearance of Ghost Peaks in Chromatograms
Ghost peaks can be mistaken for column bleed and can interfere with the identification and integration of the this compound peak.
Troubleshooting Steps:
-
Isolate the Source of Contamination:
-
Blank Injection: Inject a blank solvent. If the ghost peak is still present, the contamination is likely from the syringe or the GC system. If the peak disappears, the contamination is in your sample or standards.[5]
-
No Injection Run: Run the temperature program without any injection. If peaks are still observed, the contamination is likely in the carrier gas or the inlet system.[5]
-
-
Clean the Injection Port:
-
The injection port liner is a common source of contamination. Replace the liner and the septum. Inspect the inside of the injection port for any visible residues and clean if necessary.[4]
-
-
Address Sample Carryover:
-
If the ghost peaks are broad and appear after injecting a concentrated sample, it is likely due to carryover. Extend the run time or add a bake-out step at a high temperature at the end of each run to ensure all components have eluted.[4] Be careful not to exceed the column's temperature limit during the bake-out.
-
Data Presentation
Table 1: Comparison of GC Columns for FAME Analysis with a Focus on Low Bleed Characteristics
| Column Type | Stationary Phase | Polarity | Max Temperature (°C) | Key Advantages for Trace FAME Analysis |
| Agilent Select FAME | Bonded Cyanopropyl | Very Polar | 275 (isothermal) / 290 (programmed) | Tuned for optimal cis/trans FAME separations with very low bleed, leading to better detection limits.[7] |
| Thermo Scientific TR-FAME | 70% Cyanopropyl Polysilphenylene-siloxane | Polar | High | Specifically designed for FAME separation with low bleed, making it suitable for MS detection even at elevated temperatures.[8] |
| Restek Rt-2560 | Biscyanopropyl Polysiloxane | Highly Polar | - | Excellent for resolving cis and trans isomers of FAMEs.[3] |
| Agilent J&W DB-23 | (50%-Cyanopropyl)-methylpolysiloxane | Polar | - | A commonly used polar phase for the separation of FAMEs. |
| Agilent J&W HP-5ms | (5%-Phenyl)-methylpolysiloxane | Non-polar | - | A general-purpose low-bleed column, suitable for less complex FAME separations where high polarity is not required. |
Experimental Protocols
Protocol 1: Systematic Troubleshooting of High Baseline or Ghost Peaks
This protocol outlines a systematic approach to identify the source of background interference in the GC-MS analysis of this compound.
-
Initial Assessment:
-
Run your standard method for this compound analysis.
-
Observe the baseline behavior and the presence of any unexpected peaks. Note their shape (sharp, broad, rising baseline) and retention times.
-
-
Blank Solvent Injection:
-
Thoroughly clean the syringe with a high-purity solvent.
-
Inject a blank of the same solvent used to dissolve your standards and samples.
-
Analysis:
-
If the interference is gone, your samples or standards are the source of contamination.
-
If the interference persists, proceed to the next step.
-
-
-
No-Injection Run:
-
Run the exact same GC method (oven temperature program, gas flows, etc.) but without making an injection.
-
Analysis:
-
If the interference is still present, the source is likely the carrier gas, gas lines, or the inlet itself. Check for leaks and gas purity.
-
If the interference disappears, the contamination is being introduced by the syringe or the injection process (e.g., septum bleed).
-
-
-
Inlet Maintenance:
-
Cool down the injector.
-
Replace the injection port liner and septum.
-
Re-run a blank solvent injection. If the interference is gone, the liner or septum was the source.
-
-
Column Evaluation:
-
If the interference persists after inlet maintenance, it may be originating from the column.
-
Trim 15-30 cm from the front of the column.
-
Re-install and condition the column.
-
Run a blank solvent injection. If the issue is resolved, the front of the column was contaminated. If not, the column may be irreversibly damaged.
-
Protocol 2: Column Conditioning for Trace FAME Analysis
Proper conditioning is essential to achieve a low and stable baseline, which is critical for trace analysis.
-
Installation:
-
Install the new column in the GC inlet. Do not connect the column to the detector.
-
Ensure all fittings are secure to prevent leaks.
-
-
Purging:
-
Set the carrier gas flow to the normal operating rate.
-
Allow the carrier gas to flow through the column at ambient temperature for 15-30 minutes to purge any oxygen.
-
-
Heating:
-
Program the oven to heat at a rate of 5-10 °C/min to the maximum isothermal temperature of the column (or 20 °C above your highest analytical temperature, whichever is lower).
-
Hold at this temperature for 1-2 hours, or until the baseline on a temporary detector (if available) is stable.
-
-
Cooling and Connection:
-
Cool the oven to a safe temperature (below 100 °C).
-
Turn off the carrier gas flow.
-
Carefully trim a small piece from the detector end of the column to ensure a clean cut.
-
Connect the column to the detector.
-
-
Final Bake-out:
-
Turn on the carrier gas and detector gases.
-
Repeat the temperature program, holding at the final temperature for 1-2 hours, or until a stable baseline is achieved with the detector.
-
Visualizations
References
- 1. GC Column Bleed: Causes and Prevention | Separation Science [sepscience.com]
- 2. agilent.com [agilent.com]
- 3. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. selectscience.net [selectscience.net]
- 8. gcms.labrulez.com [gcms.labrulez.com]
Validation & Comparative
A Comparative Guide to the Validation of GC-MS Methods for Fatty Acid Methyl Ester Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of fatty acid methyl esters (FAMEs) is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a principal and robust technology for this purpose. This guide provides an objective comparison of GC-MS method validation with other common analytical techniques, supported by experimental data, detailed methodologies, and visual workflows to aid in methodological selection and implementation.
Introduction to FAME Analysis and Method Validation
The analysis of fatty acids, typically after conversion to their more volatile methyl esters, is crucial in various fields, including metabolic research, food science, and biofuel development. Method validation is a critical process that ensures an analytical procedure is suitable for its intended purpose, providing reliable and reproducible results. Key validation parameters, as stipulated by international guidelines such as those from the International Council for Harmonisation (ICH), include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Performance Comparison of Analytical Methods
The choice of analytical technique for FAME quantification depends on the specific requirements of the study, such as sensitivity, selectivity, and the complexity of the sample matrix. Below is a comparison of common methods used for FAME analysis.
Table 1: Comparison of Quantitative Performance Parameters for FAME Analysis
| Validation Parameter | GC-MS | GC-FID | HPLC-ELSD | Quantitative NMR (qNMR) |
| Linearity (R²) | > 0.99[1] | > 0.999[2] | > 0.99[3] | Excellent (inherently linear)[4] |
| Accuracy (% Recovery) | 86 - 117%[1] | Typically 90-110% | 82 - 110%[5] | High (often used for purity)[6] |
| Precision (RSD%) | < 8%[1] | < 5.88%[7] | < 5.88%[7] | < 2%[4] |
| LOD | 0.78 mg/L[1] | 0.21 - 0.54 µg/mL[2] | ~2.5 ppm[8] | ~10 µM[9] |
| LOQ | 2.5 mg/L[1] | 0.64 - 1.63 µg/mL[2] | ~2.5 ppm[8] | Dependent on accuracy needs[9] |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to achieving reliable and reproducible results. Below are outlines for sample preparation and key validation experiments.
Sample Preparation: Derivatization to FAMEs
A common and effective method for the derivatization of fatty acids to FAMEs is through acid-catalyzed transesterification.
-
Lipid Extraction: Extract total lipids from the sample using a suitable solvent mixture, such as chloroform:methanol (2:1, v/v).
-
Transesterification: To the extracted lipid residue, add a solution of 2% sulfuric acid in methanol.
-
Heating: Heat the mixture at 80°C for 1 hour.
-
Extraction of FAMEs: After cooling, add hexane and water to the mixture. Vortex and centrifuge to separate the layers.
-
Sample Collection: Carefully collect the upper hexane layer containing the FAMEs for GC-MS analysis.
Validation Experiments
1. Linearity Assessment:
-
Prepare a series of calibration standards of a certified FAME mixture at a minimum of five concentration levels.
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Perform a linear regression analysis and determine the coefficient of determination (R²), which should ideally be ≥ 0.99.[10]
2. Accuracy Determination (Spike and Recovery):
-
Prepare samples of the matrix of interest (e.g., serum, oil).
-
Spike the matrix samples with known concentrations of FAME standards at three levels (low, medium, and high).
-
Analyze the spiked and unspiked samples.
-
Calculate the percentage recovery using the formula: Recovery (%) = [(Concentration in spiked sample - Concentration in unspiked sample) / Spiked concentration] x 100.
-
Acceptable recovery is typically within 80-120%.[11]
3. Precision Evaluation (Repeatability and Intermediate Precision):
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a sample at the same concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay precision): Analyze the same sample on different days, with different analysts, or on different instruments.
-
Calculate the relative standard deviation (RSD%) for the measurements. An RSD of <15% is generally acceptable.[10]
4. Determination of LOD and LOQ:
-
Signal-to-Noise Ratio Method:
-
Calibration Curve Method:
Visualizing the Workflow and Comparisons
Graphical representations of workflows and logical relationships can significantly aid in understanding complex analytical processes.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. an.shimadzu.com [an.shimadzu.com]
- 4. researchgate.net [researchgate.net]
- 5. A comparison of methods for the high-performance liquid chromatographic and capillary gas-liquid chromatographic analysis of fatty acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison between high-performance liquid chromatography and gas chromatography methods for fatty acid identification and quantification in potato crisps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Validation of a generic quantitative (1)H NMR method for natural products analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. environics.com [environics.com]
- 11. demarcheiso17025.com [demarcheiso17025.com]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 13. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
A Comparative Guide to the Analysis of Methyl Petroselaidate: GC-FID vs. HPLC
For researchers, scientists, and drug development professionals engaged in the analysis of fatty acid methyl esters (FAMEs) such as methyl petroselaidate, the choice of analytical technique is paramount to achieving accurate and reliable results. The two most prominent methods for this purpose are Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of their performance, supported by experimental data, to aid in selecting the most suitable method for your specific analytical needs.
At a Glance: Key Performance Metrics
Both GC-FID and HPLC offer robust and reliable means for the quantification of this compound. The choice between them often hinges on the specific requirements of the analysis, such as the need for high throughput, the complexity of the sample matrix, and the necessity for isomer separation. The following table summarizes key quantitative performance parameters for both techniques, based on the analysis of various FAMEs.
| Performance Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography (HPLC) |
| Linearity (r²) | > 0.99[1][2] | > 0.99[3][4][5] |
| Limit of Detection (LOD) | 0.21 - 0.54 µg/mL (for various FAMEs)[6] | 0.0018% m/m (for methyl oleate)[3] |
| Limit of Quantification (LOQ) | 0.63 - 1.63 µg/mL (for various FAMEs)[6] | 0.0054% m/m (for methyl oleate)[3] |
| Precision (RSD%) | < 1.5% (peak area repeatability)[6] | 0.2 - 1.3% (repeatability)[3] |
| Isomer Separation | Can be challenging for cis/trans isomers | Superior for cis/trans isomer separation |
| Derivatization | Required (esterification to FAMEs) | Often not required for free fatty acids |
| Throughput | Generally lower | Can be higher |
Delving Deeper: A Head-to-Head Comparison
GC-FID has traditionally been the workhorse for FAME analysis due to its high sensitivity and resolution for volatile compounds.[7] It excels in providing detailed compositional profiles of fatty acids in a sample. However, the requirement for derivatization to volatile methyl esters can add to sample preparation time.
HPLC, on the other hand, has emerged as a powerful alternative, particularly for the analysis of thermally labile or less volatile fatty acids.[8] A significant advantage of HPLC is its superior ability to separate isomeric compounds, such as the cis and trans isomers of unsaturated fatty acids, at ambient temperatures. This is a critical consideration when the biological activity of a specific isomer, like this compound (the trans isomer of methyl oleate), is of interest. Furthermore, HPLC can sometimes analyze free fatty acids directly, eliminating the need for derivatization.
Experimental Protocols: A Step-by-Step Guide
To ensure reproducible and accurate results, detailed and validated experimental protocols are essential. Below are representative methodologies for the analysis of FAMEs, including this compound, using both GC-FID and HPLC.
GC-FID Analysis of this compound
This protocol outlines a standard method for the analysis of FAMEs using GC-FID.
1. Sample Preparation (Transesterification):
-
Weigh approximately 25 mg of the oil or lipid sample into a screw-capped test tube.
-
Add 2 mL of 0.5 M methanolic HCl.
-
Heat the mixture at 80°C for 20 minutes.
-
Cool the reaction mixture to room temperature.
-
Add 2 mL of 6% (w/v) aqueous sodium carbonate solution and 2 mL of n-heptane.
-
Shake vigorously and allow the layers to separate.
-
Carefully transfer the upper heptane layer containing the FAMEs to a clean vial for GC analysis.
2. GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: DB-23 capillary column (60 m x 0.25 mm i.d., 0.25 µm film thickness).[9]
-
Injector: Splitless mode at 250°C.[9]
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 min, ramp to 200°C at 10°C/min, then ramp to 240°C at 5°C/min, and hold for 10 min.[9]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[9]
-
Detector: Flame Ionization Detector (FID) at 250°C.
HPLC Analysis of this compound
This protocol provides a general method for the separation of FAMEs using HPLC with UV detection. For enhanced separation of specific isomers like this compound, a silver-ion HPLC (Ag+-HPLC) column can be employed.
1. Sample Preparation:
-
If the sample is not already in the form of methyl esters, perform the transesterification step as described in the GC-FID protocol.
-
Dissolve the FAMEs mixture in the mobile phase (e.g., acetonitrile) to a suitable concentration.
2. HPLC Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV at 205 nm.[4]
-
Injection Volume: 10 µL.[4]
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams depict the experimental workflows for both GC-FID and HPLC analysis of this compound.
References
- 1. agilent.com [agilent.com]
- 2. Determination of Fatty Acid Methyl Esters in olive oil using GC-FID | SCION Instruments [scioninstruments.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. mdpi.com [mdpi.com]
- 7. gcms.cz [gcms.cz]
- 8. hplc.eu [hplc.eu]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Gas Chromatographic Separation of Methyl Petroselaidate and Methyl Oleate
For Researchers, Scientists, and Drug Development Professionals
The accurate separation and quantification of C18:1 fatty acid methyl ester (FAME) isomers, such as methyl petroselaidate (trans-Δ6-18:1) and methyl oleate (cis-Δ9-18:1), are critical in various fields, including food science, nutrition, and pharmaceutical research. Their structural similarity poses a significant analytical challenge. This guide provides an objective comparison of gas chromatography (GC) methodologies for the effective separation of these two isomers, supported by experimental data and detailed protocols.
Principle of Separation: Exploiting Polarity Differences
The key to separating this compound and methyl oleate lies in the use of highly polar GC capillary columns. The stationary phases of these columns interact differently with the geometric configurations of cis and trans isomers. Due to the bend in their structure, cis isomers (like methyl oleate) have a larger interaction surface with the polar stationary phase, leading to longer retention times. Conversely, the more linear trans isomers (like this compound) have weaker interactions and therefore elute earlier.
Recommended GC Columns for Optimal Separation
For the resolution of C18:1 cis/trans isomers, two types of highly polar stationary phases are predominantly recommended:
-
Highly Polar Cyanopropylsiloxane Phases: Columns such as the SP-2560 and HP-88 are considered the gold standard for detailed cis/trans FAME analysis.[1] These columns, with a high percentage of biscyanopropyl polysiloxane, offer excellent selectivity for separating positional and geometric isomers.[1][2] The SP-2560 is even specified in the Association of Official Analytical Chemists (AOAC) method for cis/trans FAME analysis.[2]
-
Ionic Liquid (IL) Phases: Ionic liquid columns, for instance the SLB-IL111, represent a newer class of stationary phases that provide enhanced separation for FAME isomers, including those of C18:1.[3] They can offer unique selectivity and sometimes improved resolution compared to traditional cyanopropyl columns.[3]
Comparative Performance of Recommended GC Columns
While direct comparative studies with retention time data for both this compound and methyl oleate are scarce in readily available literature, the performance characteristics of the most recommended columns for separating C18:1 cis/trans FAME isomers are summarized below.
| Column Type | Stationary Phase | Key Advantages | Considerations |
| SP-2560 | 100% Biscyanopropyl polysiloxane | Excellent resolution of complex cis/trans FAME mixtures; Specified in official methods (e.g., AOAC).[2] | Long analysis times may be required for optimal separation, though shorter columns are available to improve throughput.[2] |
| HP-88 | High Cyanopropyl Polysiloxane | Provides excellent separation of cis/trans isomers; Shorter column lengths (30m, 60m) can significantly reduce analysis time while maintaining good resolution.[4] | Performance can be sensitive to temperature programming. |
| SLB-IL111 | 1,5-di(2,3-dimethylimidazolium)pentane bis(trifluoromethanesulfonyl)imide | Enhanced separation of cis/trans FAME isomers, sometimes resolving peaks that co-elute on cyanopropyl columns.[3] | The elution order of saturated FAMEs may differ from that on cyanopropyl columns, which could require method adjustments.[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for the analysis of C18:1 FAME isomers on the recommended columns.
Sample Preparation: Esterification of Fatty Acids
Prior to GC analysis, fatty acids must be derivatized to their more volatile methyl esters (FAMEs). A common method involves:
-
Saponification: The lipid sample is hydrolyzed using a solution like 0.5 M KOH in methanol.[5]
-
Methylation: Transesterification is then carried out using a reagent such as 14% boron trifluoride in methanol (BF3-Methanol) by heating at 100°C.[1]
-
Extraction: After cooling, water and a non-polar solvent like hexane are added. The mixture is vortexed and centrifuged to separate the layers. The upper organic layer containing the FAMEs is collected for GC analysis.[1]
GC-FID Conditions for FAME Analysis
| Parameter | Condition |
| Column | SP-2560, 100 m x 0.25 mm ID, 0.20 µm film thickness |
| Carrier Gas | Helium or Hydrogen |
| Injector | Split/Splitless, 250°C |
| Split Ratio | 100:1 |
| Oven Program | 140°C (hold 5 min), then ramp at 4°C/min to 240°C |
| Detector | Flame Ionization Detector (FID), 260°C |
This protocol is adapted from a standard method for FAME analysis on an SP-2560 column.
| Parameter | Condition |
| Column | HP-88, 100 m x 0.25 mm ID, 0.20 µm film thickness |
| Carrier Gas | Helium, constant flow at 2.0 mL/min |
| Injector | Split/Splitless, 250°C |
| Split Ratio | 50:1 |
| Oven Program | 120°C (hold 1 min), ramp at 10°C/min to 175°C (hold 10 min), ramp at 5°C/min to 210°C (hold 5 min), then ramp at 5°C/min to 230°C (hold 5 min) |
| Detector | Flame Ionization Detector (FID), 280°C |
This is a typical protocol for detailed FAME analysis on an HP-88 column.[5]
| Parameter | Condition |
| Column | SLB-IL111, 100 m x 0.25 mm ID, 0.20 µm film thickness |
| Carrier Gas | Hydrogen, 1 mL/min |
| Injector | Split/Splitless, 250°C |
| Split Ratio | 100:1 |
| Oven Program | Isothermal at 168°C |
| Detector | Flame Ionization Detector (FID), 250°C |
This isothermal method has been shown to provide excellent separation of C18:1 isomers on an SLB-IL111 column.[3]
Experimental Workflow and Data Analysis
The overall process from sample to result is depicted in the following workflow diagram.
Caption: Workflow for the GC-FID analysis of fatty acid methyl esters.
Conclusion
The successful separation of this compound and methyl oleate by gas chromatography is readily achievable with the appropriate selection of a highly polar capillary column and optimized analytical conditions. Highly polar cyanopropyl columns, such as the SP-2560 and HP-88, are well-established and reliable choices, providing excellent resolution of these geometric isomers. For even more challenging separations, ionic liquid columns like the SLB-IL111 offer a powerful alternative with unique selectivity. The detailed experimental protocols provided in this guide serve as a robust starting point for researchers to develop and validate their own methods for the accurate analysis of these important C18:1 FAME isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Separation characteristics of fatty acid methyl esters using SLB-IL111, a new ionic liquid coated capillary gas chromatographic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
A Comparative Analysis of the Biological Activities of Petroselaidic Acid and Elaidic Acid
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of petroselaidic acid and elaidic acid, supported by experimental data. This document summarizes key findings on their differential effects on inflammation, lipid metabolism, and cellular signaling pathways, offering insights into their potential therapeutic and pathological implications.
Petroselaidic acid (C18:1, n-12) and elaidic acid (C18:1, n-9) are both trans isomers of oleic acid, differing only in the position of their double bond. While elaidic acid is the most abundant trans fatty acid found in industrially hydrogenated vegetable oils and is well-documented for its adverse health effects, petroselaidic acid is a less common trans fatty acid. This guide synthesizes experimental findings to draw a comparative picture of their biological impacts.
Comparative Biological Effects
| Biological Effect | Petroselaidic Acid | Elaidic Acid |
| Inflammatory Response | Exhibits anti-inflammatory properties by suppressing cytosolic-nucleic-acid-mediated type I interferon signaling.[1] | Pro-inflammatory; increases the production of inflammatory cytokines (MCP-1, RANTES, IL-8, TNF-α) and enhances monocyte adhesion to endothelial cells.[2][3] |
| Lipid Metabolism | Limited direct data available. Used in the modulation of lipid metabolism.[4] | Adversely affects lipid profiles by increasing total and LDL cholesterol while decreasing HDL cholesterol.[5] It also promotes hepatic lipogenesis.[5] |
| Endothelial Function | Limited direct data available. | Induces endothelial dysfunction by promoting the expression of adhesion molecules and upregulating pro-inflammatory genes like TLR4 and COX-2.[2][6] |
| Cytotoxicity & Apoptosis | Limited direct data available. | Induces apoptosis in various cell types, including neuroblastoma cells, through the induction of reactive oxygen species (ROS) and endoplasmic reticulum stress.[7] |
| Immune Cell Modulation | Suppresses the activation of key signaling proteins (TBK1, IRF3) in the type I interferon pathway in immune and non-immune cells.[1] | Can impair macrophage function and stimulates the expression of inflammatory mediators in macrophages.[4] |
Experimental Protocols
In Vitro Anti-Inflammatory Activity of Petroselaidic Acid
-
Cell Lines: Human non-immune cells (A549, BJ5ta) and human immune cells (U937).[1]
-
Methodology: Cells were pretreated with 200 µM of petroselaidic acid for 6 hours. Following pretreatment, inflammation was induced by transfecting the cells with 1 µg/mL of the viral mimic poly(I:C) or Herring Testes DNA (HT-DNA) using a lipofectamine reagent.[1]
-
Analysis: The expression of type I interferon (IFN-β) and the interferon-stimulated gene (ISG) CXCL10 was quantified using RT-qPCR. Secreted IFN-β in the cell culture medium was measured by ELISA.[1]
Pro-Inflammatory Effects of Elaidic Acid on Endothelial Cells
-
Cell Line: Human umbilical vein endothelial cell line (EA.hy926).[2]
-
Methodology: Endothelial cells were incubated with varying concentrations of elaidic acid (1 to 50 µM) for 48 hours. Subsequently, the cells were stimulated with 1 ng/mL of tumor necrosis factor-alpha (TNF-α) for 6 or 24 hours to induce an inflammatory response.[2]
-
Analysis: The production of cytokines and chemokines (MCP-1, RANTES, IL-8, ICAM-1) in the cell culture supernatant was measured by multiplex immunoassay. Gene expression of inflammatory markers (TLR4, COX-2, NF-κB) was analyzed by RT-qPCR. Adhesion of THP-1 monocytes to the endothelial cell layer was quantified to assess endothelial activation.[2]
Cytotoxicity of Elaidic Acid
-
Cell Line: Human neuroblastoma cell line (SH-SY5Y).[7]
-
Methodology: Cells were treated with various concentrations of elaidic acid (50-800 µM) for 24 hours.[7]
-
Analysis: Cell viability was assessed using the MTT assay. The generation of reactive oxygen species (ROS) was measured using a fluorescent probe. Levels of lipid peroxidation (LPO) and malondialdehyde (MDA), as well as the activity of antioxidant enzymes (SOD, GSH-Px), were determined to evaluate oxidative stress.[7]
Signaling Pathways and Experimental Workflows
Caption: Petroselaidic acid inhibits the cytosolic nucleic acid sensing pathway.
Caption: Experimental workflow for studying elaidic acid's pro-inflammatory effects.
References
- 1. Petroselinic Acid from Apiaceae Family Plants Ameliorates Autoimmune Disorders Through Suppressing Cytosolic-Nucleic-Acid-Mediated Type I Interferon Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Effects of Ruminant and Industrial 18-Carbon trans-Monounsaturated Fatty Acids (trans Vaccenic and Elaidic) on the Inflammatory Responses of an Endothelial Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct effects of oleic acid and its trans-isomer elaidic acid on the expression of myokines and adipokines in cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Elaidic Acid on Lipid Metabolism in HepG2 Cells, Investigated by an Integrated Approach of Lipidomics, Transcriptomics and Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential effects of ruminant and industrial 18-carbon trans monounsaturated fatty acids (trans-vaccenic and elaidic) on the inflammatory responses of an endothelial cell line - ePrints Soton [eprints.soton.ac.uk]
- 7. Elaidic acid induces cell apoptosis through induction of ROS accumulation and endoplasmic reticulum stress in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-laboratory Validation of FAME Analysis Methods
For researchers, scientists, and drug development professionals, the accurate and consistent analysis of Fatty Acid Methyl Esters (FAMEs) is paramount. This guide provides a comprehensive comparison of the primary analytical methods, focusing on the critical aspect of inter-laboratory validation to ensure data reliability and reproducibility across different testing facilities. We delve into the established methodologies, present supporting experimental data from collaborative studies, and offer detailed protocols to aid in the implementation and validation of these techniques.
Comparing the Workhorses: GC-FID and GC-MS for FAME Analysis
The two most prevalent methods for FAME analysis are Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). Both techniques offer high resolution and sensitivity for separating and quantifying individual FAMEs.
Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique known for its high precision and wide linear range. It is often the method of choice for routine quantitative analysis of FAMEs in various matrices, including edible oils and fats.
Gas Chromatography-Mass Spectrometry (GC-MS) provides not only quantitative data but also qualitative information, confirming the identity of each FAME by its mass spectrum. This makes GC-MS particularly valuable for complex samples or when unambiguous peak identification is critical. While historically considered less quantitative than GC-FID, modern GC-MS instruments offer excellent quantitative performance.[1]
Inter-laboratory Validation: The Cornerstone of Reliable Data
Inter-laboratory validation, often conducted through collaborative studies, is essential to establish the performance characteristics of an analytical method. These studies involve multiple laboratories analyzing the same samples to assess parameters like:
-
Repeatability (sr): The precision of measurements within a single laboratory.
-
Reproducibility (sR): The precision of measurements between different laboratories.
-
Accuracy: The closeness of a measured value to the true value.
Official bodies like AOAC INTERNATIONAL and the American Oil Chemists' Society (AOCS) coordinate such collaborative studies to establish standardized methods.
Quantitative Data from Collaborative Studies
The following tables summarize data from inter-laboratory studies on FAME analysis, providing a snapshot of the expected precision for these methods.
Table 1: Interlaboratory Study Results for the Determination of Saturated Fat in Various Food Stuffs using a Hydrolytic Extraction-Gas Chromatographic Method (based on AOAC Official Method 996.06)
| Food Stuff | Mean Saturated Fat (%) | Repeatability Standard Deviation (sr) | Reproducibility Standard Deviation (sR) | Repeatability Relative Standard Deviation (RSDr, %) | Reproducibility Relative Standard Deviation (RSDR, %) |
| Wheat-based Cereal | 0.40 | 0.02 | 0.04 | 5.0 | 10.0 |
| Peanut Butter | 7.98 | 0.22 | 0.45 | 2.8 | 5.6 |
| Fish Sticks | 2.85 | 0.11 | 0.23 | 3.9 | 8.1 |
| Parmesan Cheese | 17.58 | 0.44 | 0.99 | 2.5 | 5.6 |
| Chocolate Cake | 4.46 | 0.14 | 0.29 | 3.1 | 6.5 |
| Fruit Snack | 0.15 | 0.02 | 0.03 | 13.3 | 20.0 |
| Ground Beef | 10.12 | 0.31 | 0.67 | 3.1 | 6.6 |
| Yogurt | 1.95 | 0.07 | 0.14 | 3.6 | 7.2 |
Data adapted from AOAC Official Method 996.06.[2][3]
Table 2: Interlaboratory Study Results for the Determination of Total Fat in Various Food Stuffs using a Hydrolytic Extraction-Gas Chromatographic Method (based on AOAC Official Method 996.06)
| Food Stuff | Mean Total Fat (%) | Repeatability Standard Deviation (sr) | Reproducibility Standard Deviation (sR) | Repeatability Relative Standard Deviation (RSDr, %) | Reproducibility Relative Standard Deviation (RSDR, %) |
| Wheat-based Cereal | 1.55 | 0.06 | 0.12 | 3.9 | 7.7 |
| Peanut Butter | 46.16 | 0.98 | 2.06 | 2.1 | 4.5 |
| Fish Sticks | 9.87 | 0.31 | 0.65 | 3.1 | 6.6 |
| Parmesan Cheese | 26.98 | 0.67 | 1.51 | 2.5 | 5.6 |
| Chocolate Cake | 13.08 | 0.37 | 0.79 | 2.8 | 6.0 |
| Fruit Snack | 0.49 | 0.03 | 0.06 | 6.1 | 12.2 |
| Ground Beef | 22.88 | 0.66 | 1.42 | 2.9 | 6.2 |
| Yogurt | 3.25 | 0.11 | 0.22 | 3.4 | 6.8 |
Data adapted from AOAC Official Method 996.06.[2][3]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for achieving reproducible results in FAME analysis. The following sections outline the key steps involved in the analysis of FAMEs by GC-FID and GC-MS.
Sample Preparation: Extraction and Methylation
The first step in FAME analysis is the extraction of lipids from the sample matrix, followed by the conversion of fatty acids into their corresponding methyl esters (transesterification or esterification).
1. Lipid Extraction:
-
For solid samples: A common method is acid hydrolysis followed by extraction with a mixture of diethyl ether and petroleum ether, as described in AOAC Official Method 996.06.[3]
-
For liquid samples (oils): A direct methylation approach is often used.
2. Methylation (Derivatization):
-
Acid-catalyzed methylation: This is a common method for esterifying free fatty acids and transesterifying glycerides. A reagent such as 7% Boron Trifluoride (BF3) in methanol is typically used. The sample is heated with the reagent, and the resulting FAMEs are then extracted.[3]
-
Base-catalyzed transesterification: This method is suitable for the rapid preparation of FAMEs from glycerides. A solution of sodium methoxide in methanol is often used for this purpose.
Gas Chromatography (GC) Analysis
GC-FID Protocol (Based on AOAC Official Method 996.06):
-
Gas Chromatograph: Equipped with a flame ionization detector.
-
Column: A highly polar capillary column is essential for the separation of FAMEs, especially for resolving cis and trans isomers. A 100 m x 0.25 mm i.d. column with a 0.20 µm film thickness is commonly used.
-
Injector and Detector Temperatures: Typically set at 225°C and 285°C, respectively.
-
Carrier Gas: Helium or hydrogen.
-
Oven Temperature Program: A programmed temperature ramp is used to achieve optimal separation of FAMEs with different chain lengths and degrees of unsaturation. A typical program might start at 100°C, hold for a few minutes, and then ramp up to 240°C.
-
Quantification: The concentration of each FAME is determined by comparing its peak area to that of an internal standard (e.g., C11:0 triglyceride).
GC-MS Protocol:
The GC parameters for GC-MS analysis are generally similar to those for GC-FID. The key difference lies in the detector.
-
Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
-
Ionization: Electron ionization (EI) is typically used.
-
Data Analysis: FAMEs are identified by their retention times and by comparing their mass spectra to a reference library. Quantification is performed using the peak areas of characteristic ions.
Visualizing the Workflow
To better understand the logical flow of an inter-laboratory validation study and the FAME analysis process, the following diagrams are provided.
Inter-laboratory validation workflow.
FAME analysis experimental workflow.
By adhering to validated, standardized methods and understanding the expected inter-laboratory variability, researchers can ensure the generation of high-quality, reliable, and comparable FAME analysis data, which is fundamental for advancing scientific research and drug development.
References
A Researcher's Guide to Selecting Capillary Columns for FAME Separation
The choice of a capillary gas chromatography (GC) column is a critical determinant in the successful separation and analysis of Fatty Acid Methyl Esters (FAMEs). The stationary phase chemistry, in particular, dictates the selectivity and resolution of complex FAME mixtures, including challenging geometric and positional isomers. This guide provides a comparative overview of commonly used capillary columns, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
The separation of FAMEs is crucial for characterizing fats and oils and determining the total fat content in various matrices, from food products to biological samples.[1] While packed columns were used in early GC methods, capillary columns offer significantly higher efficiency, which is necessary for resolving complex profiles that include cis and trans isomers of polyunsaturated fatty acids.[1] The primary stationary phases used for FAME analysis fall into two main categories: polyethylene glycol (PEG) and cyanopropyl siloxanes.
Stationary Phase Polarity: The Key to Selectivity
The polarity of the stationary phase is the most influential factor in FAME separation.[2] Highly polar columns are generally preferred for their ability to resolve a wide range of FAMEs, including saturated, monounsaturated, and polyunsaturated fatty acids, as well as their geometric isomers.[3][4]
-
Polyethylene Glycol (PEG) Columns (e.g., DB-Wax, SUPELCOWAX 10): These are polar columns that effectively separate FAMEs based on their carbon number and degree of unsaturation.[4][5] They are well-suited for general-purpose FAME analysis and provide good resolution for many common fatty acids.[5] However, their primary limitation is the inability to separate most cis and trans isomers.[5][6]
-
Cyanopropyl Siloxane Columns (e.g., HP-88, CP-Sil 88, SP-2560, DB-23): These columns are considered highly polar and are the preferred choice for applications requiring the separation of geometric (cis/trans) and positional isomers.[3][7] The high cyanopropyl content in these phases provides unique selectivity for these challenging separations.[8] Columns like the SP-2560 are specified in official methods, such as those from the AOAC, for cis/trans FAME analysis.[9]
Comparative Performance of Capillary Columns
The selection of a capillary column should be guided by the specific analytical goals. While PEG columns are suitable for less complex samples, cyanopropyl columns are essential for detailed isomer analysis.[5] The following tables summarize the performance characteristics and typical experimental conditions for various commonly used capillary columns.
| Column Type | Stationary Phase | Polarity | Key Applications | Strengths | Limitations |
| DB-Wax | Polyethylene Glycol | Polar | General FAME analysis, separation by carbon number and unsaturation. | Good for less complex samples.[5] | Does not separate most cis/trans isomers.[5][6] |
| SUPELCOWAX 10 | Polyethylene Glycol | Polar | Analysis of omega-3 and omega-6 fatty acids in marine oils.[1] | Resolves FAMEs by degree of unsaturation.[4] | Inadequate for resolving geometric isomers.[10] |
| DB-23 | Mid-polar Cyanopropyl | Medium-High | Complex FAME mixtures, some cis/trans separation.[5] | Good for complex mixtures in various matrices.[6] | Limited in separating complex cis/trans isomer clusters.[6] |
| HP-88 / CP-Sil 88 | Highly Polar Cyanopropyl | High | Detailed cis/trans FAME isomer analysis.[5][11] | Excellent separation of geometric and positional isomers.[7] | May be less optimal for very high molecular weight fatty acids.[5] |
| SP-2560 | Highly Polar Cyanopropyl | High | Official methods for cis/trans FAME analysis (e.g., AOAC).[9] | Considered the "gold standard" for detailed cis/trans separations.[9] | Can have long analysis times with standard column dimensions.[9] |
| DB-FastFAME | Mid-polar Cyanopropyl | Medium-High | Fast analysis of FAMEs, including cis/trans isomers.[12] | Reduced analysis time with good resolution.[12][13] | May not provide the same level of detail as longer, highly polar columns.[14] |
Experimental Protocols for FAME Analysis
The following are examples of typical experimental conditions for FAME analysis using different capillary columns. It is important to note that these parameters may need to be optimized for specific applications and instrumentation.
Protocol 1: General FAME Analysis using a PEG Column (DB-Wax) [7]
-
Instrumentation: Agilent 6890 GC with Flame Ionization Detector (FID)
-
Column: Agilent J&W DB-Wax (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Injection: 1 µL, Split (100:1), 250 °C
-
Carrier Gas: Hydrogen, constant flow at 1.0 mL/min
-
Oven Program: 140 °C (hold 5 min), then 4 °C/min to 240 °C (hold 5 min)
-
Detector: FID at 260 °C
Protocol 2: cis/trans FAME Analysis using a Highly Polar Cyanopropyl Column (HP-88) [7]
-
Instrumentation: Agilent 6890 GC with Flame Ionization Detector (FID)
-
Column: Agilent J&W HP-88 (100 m x 0.25 mm ID, 0.20 µm film thickness)
-
Injection: 1 µL, Split (50:1), 250 °C
-
Carrier Gas: Hydrogen, constant pressure at 53 kPa
-
Oven Program: 50 °C (hold 1 min), then 25 °C/min to 200 °C, then 3 °C/min to 230 °C (hold 18 min)
-
Detector: FID at 250 °C
Protocol 3: Fast FAME Analysis using a DB-FastFAME Column [12]
-
Instrumentation: Agilent 7890B GC with Flame Ionization Detector (FID)
-
Column: Agilent J&W DB-FastFAME (20 m x 0.18 mm ID, 0.20 µm film thickness)
-
Injection: Split injection, 250 °C
-
Carrier Gas: Hydrogen
-
Oven Program: 50 °C (hold 0.5 min), then 30 °C/min to 194 °C (hold 3.5 min)
-
Detector: FID
Logical Workflow for Column Selection
The selection of an appropriate capillary column for FAME analysis is a stepwise process that depends on the specific requirements of the analysis. The following diagram illustrates a logical workflow to guide this decision-making process.
References
- 1. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 2. Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New cis/trans FAME Standard for GC Optimization [sigmaaldrich.com]
- 4. Fast GC for Trans FAME Analysis [sigmaaldrich.com]
- 5. interchim.fr [interchim.fr]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Which Column Is Best for Fatty Acid Analysis by GC? | MtoZ Biolabs [mtoz-biolabs.com]
- 12. scribd.com [scribd.com]
- 13. agilent.com [agilent.com]
- 14. gcms.labrulez.com [gcms.labrulez.com]
A Comparative Guide to the Accurate and Precise Quantification of Methyl Petroselaidate
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of methyl petroselaidate, a methyl ester of petroselaidic acid (trans-6-octadecenoic acid), is critical for various applications, from lipidomics to food science and pharmaceutical analysis. The choice of analytical methodology is paramount to achieving reliable and reproducible results. This guide provides an objective comparison of the performance of common analytical techniques for the quantification of this compound, supported by experimental data.
Analytical Methods Overview
The quantification of this compound, a fatty acid methyl ester (FAME), is predominantly performed using gas chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[1][2][3] High-Performance Liquid Chromatography (HPLC) represents a viable alternative, particularly for samples sensitive to the high temperatures used in GC.[4] A crucial preceding step for GC analysis is the derivatization of the parent fatty acid (petroselaidic acid) to its methyl ester, a process known as esterification or transesterification, which enhances the analyte's volatility.[5][6]
Data Presentation: Quantitative Performance Comparison
The following tables summarize the typical performance characteristics of the primary analytical methods used for the quantification of FAMEs like this compound. These values are synthesized from inter-laboratory studies and method validation reports on similar compounds.
Table 1: Comparison of Validation Parameters for GC-FID, GC-MS, and HPLC-UV Quantification
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-UV (HPLC-UV) |
| Linearity (R²) | > 0.99 | > 0.995[7] | > 0.99 |
| Accuracy (% Recovery) | 95% - 105% | 98.5% - 102.3%[7] | 90% - 110% |
| Precision (RSD%) | < 10%[8] | < 5%[7] | < 15% |
| Limit of Detection (LOD) | ~50 pg on column | ~10 pg on column[7] | ~1 ng on column |
| Limit of Quantification (LOQ) | ~150 pg on column | ~30 pg on column[7] | ~3 ng on column |
| Selectivity | Good, based on retention time | Excellent, based on retention time and mass-to-charge ratio | Moderate, potential for co-elution |
| Throughput | High | Moderate to High | Lower |
| Derivatization Required | Yes | Yes | Often not, but can enhance sensitivity |
Table 2: Summary of Typical Inter-Laboratory Performance for FAME Quantification
| Laboratory | Method | Mean Concentration (µg/mL) | Standard Deviation (µg/mL) | Coefficient of Variation (%) |
| Lab A | GC-MS | 48.2 | 2.1 | 4.4 |
| Lab B | GC-MS | 49.5 | 2.4 | 4.8 |
| Lab C | LC-MS/MS | 49.8 | 1.4 | 2.8 |
| Lab D | GC-FID | 51.2 | 3.5 | 6.8 |
Data in Table 2 is representative of inter-laboratory studies on FAMEs and illustrates the typical precision achievable with different methodologies.[7]
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. Below are outlines of key experimental protocols for the quantification of this compound.
1. Sample Preparation: Transesterification to Fatty Acid Methyl Esters (FAMEs)
A critical initial step is the conversion of lipids to their corresponding FAMEs.[6] Both acid- and base-catalyzed methods are common.
-
Base-Catalyzed Transesterification (e.g., using Sodium Methoxide):
-
Dissolve the lipid sample (approximately 50 mg) in 1 mL of dry toluene.[6]
-
Add 2 mL of 0.5 M sodium methoxide in anhydrous methanol.[6]
-
Heat the mixture at 50°C for 10 minutes.[6]
-
Neutralize the reaction by adding 0.1 mL of glacial acetic acid.[6]
-
Add 5 mL of water and extract the FAMEs twice with 5 mL of hexane.[6]
-
Dry the combined hexane layers over anhydrous sodium sulfate.[6]
-
Filter and evaporate the solvent, then redissolve the sample in a known volume of hexane for GC analysis.[6]
-
-
Acid-Catalyzed Transesterification (e.g., using Methanolic HCl):
-
For whole biomass, a one-step in situ transesterification can provide high accuracy and precision (e.g., 1.9% relative standard deviation).[9][10]
-
The biomass is heated with a solution of methanolic HCl.[9]
-
An internal standard is added at the beginning to correct for any loss during the process.[9]
-
The resulting FAMEs are then extracted with hexane.[9]
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for both the quantification and identification of FAMEs.
-
Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.[7]
-
Column: A highly polar capillary column is essential for the separation of geometric isomers (cis/trans). A DB-23 capillary column (60 m x 0.25 mm i.d., 0.25 µm film thickness) is a suitable choice.[7] Cyanopropyl-based columns are also highly effective.[6]
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.[7]
-
-
GC Conditions:
-
MS Conditions:
Mandatory Visualizations
Caption: General experimental workflow for the quantification of this compound.
Caption: Interrelationship of key analytical method validation parameters.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 3. perlan.com.pl [perlan.com.pl]
- 4. aocs.org [aocs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters [pubmed.ncbi.nlm.nih.gov]
- 9. Accurate and reliable quantification of total microalgal fuel potential as fatty acid methyl esters by in situ transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Accurate and reliable quantification of total microalgal fuel potential as fatty acid methyl esters by in situ transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Cross-Validation of Analytical Methods for Lipid Profiling
For researchers, scientists, and drug development professionals, the accurate and comprehensive analysis of lipids is paramount. This guide provides an objective comparison of the three primary analytical platforms for lipid profiling—Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. By presenting supporting experimental data, detailed methodologies, and clear visual workflows, this document aims to assist in the selection and cross-validation of the most suitable analytical approach for your research needs.
Lipidomics, the large-scale study of lipids, plays a crucial role in understanding cellular processes, disease pathogenesis, and therapeutic interventions. The complexity and diversity of the lipidome necessitate robust analytical methods. Cross-validation across different platforms is essential to ensure data accuracy, reproducibility, and reliability, providing a more complete picture of the lipid landscape.
Data Presentation: A Comparative Overview of Analytical Platforms
The choice of an analytical platform for lipid profiling depends on the specific research question, the lipid classes of interest, and the desired level of detail. Each technique offers distinct advantages and limitations in terms of sensitivity, selectivity, and throughput. The following tables summarize the quantitative performance of LC-MS, GC-MS, and NMR for the analysis of major lipid classes.
Table 1: Performance Characteristics of LC-MS for Lipid Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and versatile technique for the analysis of a wide range of lipid classes, from polar to non-polar. It offers high sensitivity and selectivity, making it well-suited for both targeted and untargeted lipidomics.
| Lipid Class | Linearity (r²) | LOD (Limit of Detection) | LOQ (Limit of Quantification) | Precision (RSD %) | Recovery (%) |
| Phospholipids (e.g., PC, PE) | >0.99 | 0.08 - 1.28 µg/mL[1] | 2.7 - 7.9%[1] | <15% | 80 - 110% |
| Sphingolipids (e.g., Ceramides) | >0.99 | pmol range | fmol - pmol range | <15% | 85 - 115% |
| Glycerolipids (e.g., TG, DG) | >0.99 | 0.1 - 10 ng/mL | 0.5 - 50 ng/mL | <15% | 90 - 110% |
| Free Fatty Acids | >0.99 | 0.8 - 10.7 nmol/L[2] | 2.4 - 285.3 nmol/L[2] | <15% | 85 - 115% |
| Sterols (e.g., Cholesterol) | >0.99 | 1 - 10 ng/mL | 5 - 50 ng/mL | <15% | 90 - 110% |
Table 2: Performance Characteristics of GC-MS for Fatty Acid Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of fatty acids due to its excellent chromatographic resolution and sensitivity.[3] It typically requires derivatization to convert non-volatile fatty acids into volatile fatty acid methyl esters (FAMEs).
| Fatty Acid Type | Linearity (r²) | LOD (Limit of Detection) | LOQ (Limit of Quantification) | Precision (RSD %) | Recovery (%) |
| Saturated Fatty Acids (SFA) | >0.999 | 0.21 - 0.54 µg/mL[4] | 0.63 - 1.63 µg/mL[4] | <10% | 95 - 105% |
| Monounsaturated Fatty Acids (MUFA) | >0.999 | 0.21 - 0.54 µg/mL[4] | 0.63 - 1.63 µg/mL[4] | <10% | 95 - 105% |
| Polyunsaturated Fatty Acids (PUFA) | >0.999 | 0.21 - 0.54 µg/mL[4] | 0.63 - 1.63 µg/mL[4] | <10% | 95 - 105% |
Table 3: Performance Characteristics of NMR for Lipid Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive technique that provides detailed structural information and is highly quantitative without the need for extensive calibration curves for each analyte.[5] However, it generally has lower sensitivity compared to mass spectrometry-based methods.[5]
| Lipid Class | Linearity (r²) | LOD (Limit of Detection) | LOQ (Limit of Quantification) | Precision (RSD %) | Notes |
| Total Fatty Acids | >0.99 | ~2 µg/mL[6] | ~4 µg/mL[6] | <5% | Provides information on saturation levels. |
| Glycerolipids (TG, DG) | >0.99 | µg/mL range | µg/mL range | <5% | Can distinguish between sn-1, sn-2, and sn-3 positions. |
| Phospholipids | >0.99 | µg/mL range | µg/mL range | <5% | ³¹P NMR is particularly useful for phospholipid headgroup analysis. |
| Cholesterol | >0.99 | µg/mL range | µg/mL range | <5% | Can quantify free and esterified cholesterol. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable results across different analytical platforms. Below are representative protocols for lipid extraction and analysis using LC-MS, GC-MS, and NMR.
Lipid Extraction: A Modified Folch Method
A common and robust method for total lipid extraction from biological samples is a modified Folch extraction.
-
Homogenization: Homogenize the tissue sample (e.g., 50 mg) in a mixture of chloroform and methanol (2:1, v/v). For plasma or serum (e.g., 40 µL), add the solvent mixture directly.[7]
-
Phase Separation: Add water or a saline solution to the homogenate to induce phase separation.
-
Lipid Collection: The lower organic phase, containing the lipids, is carefully collected.
-
Drying and Reconstitution: The solvent is evaporated under a stream of nitrogen, and the dried lipid extract is reconstituted in a solvent compatible with the subsequent analytical platform.
LC-MS-Based Lipidomics Protocol
-
Chromatographic Separation: Inject the reconstituted lipid extract onto a reverse-phase C18 or a HILIC column. A typical gradient involves mobile phases of water/acetonitrile and isopropanol/acetonitrile with additives like ammonium formate or acetate.
-
Mass Spectrometry Analysis: Couple the LC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Acquire data in both positive and negative ionization modes to cover a broad range of lipid classes.
-
Data Processing: Use specialized software to perform peak picking, alignment, and identification of lipids by matching their accurate mass and fragmentation spectra to lipid databases.
GC-MS-Based Fatty Acid Profiling Protocol
-
Derivatization: Convert the extracted lipids (or directly from the sample) to fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride-methanol or by acid-catalyzed methylation.[8]
-
GC Separation: Inject the FAMEs into a GC equipped with a capillary column (e.g., HP-5MS). Use a temperature gradient to separate the FAMEs based on their volatility and polarity.[9]
-
MS Detection: The separated FAMEs are detected by a mass spectrometer, typically using electron ionization (EI). Identification is based on the retention time and the characteristic fragmentation pattern of each FAME.[8]
NMR-Based Lipid Analysis Protocol
-
Sample Preparation: Dissolve the dried lipid extract in a deuterated solvent (e.g., deuterated chloroform with an internal standard like TMS).[10]
-
NMR Data Acquisition: Acquire ¹H and/or ³¹P NMR spectra on a high-field NMR spectrometer. Standard one-dimensional proton spectra are often sufficient for quantifying major lipid classes.
-
Data Analysis: Integrate the characteristic peaks of the different lipid classes and normalize them to the internal standard to determine their concentrations.[11]
Mandatory Visualization
To facilitate a deeper understanding of the experimental workflows and the biological context of lipid analysis, the following diagrams have been generated using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipidomics Workflow for Cells, Plasma & Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. scielo.br [scielo.br]
- 11. 1H NMR spectroscopy quantifies visibility of lipoproteins, subclasses, and lipids at varied temperatures and pressures - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Maze: A Comparative Guide to the Elution Order of C18 Fatty Acid Methyl Ester Isomers on Polar Columns
For researchers, scientists, and drug development professionals working with fatty acid analysis, achieving accurate separation of C18 fatty acid methyl ester (FAME) isomers is a critical yet often challenging task. The subtle differences in the structure of these isomers demand highly selective analytical methods. This guide provides a comprehensive comparison of the elution behavior of C18 FAME isomers on polar gas chromatography (GC) columns, supported by experimental data and detailed protocols to aid in method development and analysis.
The separation of FAMEs, particularly the geometric and positional isomers of C18, is crucial for applications ranging from food science and nutrition to biofuel analysis and clinical diagnostics. Highly polar GC columns, typically those with stationary phases containing a high percentage of cyanopropyl groups, are the industry standard for these separations. The polarity of these phases allows for the resolution of isomers based on their degree of unsaturation and their cis/trans configuration.
Principle of Separation on Polar Columns
The elution order of FAME isomers on polar cyanopropyl columns is governed by the differential interaction between the analytes and the stationary phase. The cyano groups in the stationary phase create a strong dipole moment, leading to enhanced retention of unsaturated fatty acids. The key factors influencing this separation are:
-
Degree of Unsaturation: Generally, for a given carbon chain length, the retention time increases with the number of double bonds.
-
Geometric Isomerism (Cis/Trans): The spatial arrangement of the double bond significantly impacts the interaction with the stationary phase. Due to their "U" shape, cis isomers can interact more closely and strongly with the polar stationary phase compared to the more linear trans isomers.[1] This results in a characteristic elution pattern where trans isomers elute before their corresponding cis isomers.[1][2][3][4]
-
Positional Isomerism: The location of the double bond along the fatty acid chain also influences retention, although to a lesser extent than geometric isomerism.
Comparative Elution Data of C18 FAME Isomers
The following table summarizes the typical elution order of various C18 FAME isomers on highly polar biscyanopropyl and cyanopropylphenyl siloxane stationary phases. It is important to note that absolute retention times will vary depending on the specific column, instrument, and analytical conditions. However, the relative elution order is generally consistent.
| Elution Order | Fatty Acid Methyl Ester (FAME) | Common Name | Column Type Exhibiting this Behavior |
| 1 | C18:0 | Stearate | Biscyanopropyl, Cyanopropylphenyl |
| 2 | C18:1 n9t | Elaidate (trans) | Biscyanopropyl, Cyanopropylphenyl |
| 3 | C18:1 n9c | Oleate (cis) | Biscyanopropyl, Cyanopropylphenyl |
| 4 | C18:2 n6t,t | Linolelaidate (trans, trans) | Biscyanopropyl |
| 5 | C18:2 n6c,t / t,c | (cis, trans / trans, cis) | Biscyanopropyl |
| 6 | C18:2 n6c,c | Linoleate (cis, cis) | Biscyanopropyl |
| 7 | C18:3 n3c,c,c | α-Linolenate (cis, cis, cis) | Biscyanopropyl |
Note: This table represents a generalized elution order. The exact elution order, especially for positional isomers, can be influenced by the specific column and temperature program.
Studies have shown that highly polar 100% poly(biscyanopropyl siloxane) capillary columns provide the necessary selectivity for resolving complex mixtures of trans fatty acids (TFA).[5][6] For instance, on an SP-2560 column (a highly polar biscyanopropyl phase), it was observed that 12-trans-18:1 eluted just before 6-cis-18:1.[7] The resolution of important FAME pairs is generally high on all polar columns, with cyanopropyl columns often providing the best resolution for geometric isomers.[8]
Experimental Protocols
Accurate and reproducible separation of C18 FAME isomers is highly dependent on the experimental conditions. Below are representative protocols for the analysis of FAMEs on highly polar GC columns.
Sample Preparation: Derivatization to FAMEs
Fats and oils must first be converted to their corresponding methyl esters for GC analysis. A common method involves transesterification with boron trifluoride (BF3) in methanol.
-
Lipid Extraction: Extract lipids from the sample matrix using a suitable solvent system (e.g., Folch method with chloroform:methanol).
-
Saponification (Optional): For bound lipids, saponify the extract with a methanolic sodium hydroxide solution.
-
Methylation: Add 14% BF3-methanol to the extracted lipids or saponified fatty acid salts.
-
Heating: Heat the mixture in a sealed tube at 100°C for 30-60 minutes.
-
Extraction of FAMEs: After cooling, add water and an organic solvent like hexane. Vortex and centrifuge to separate the layers.
-
Collection: Collect the upper organic layer containing the FAMEs. This solution is ready for GC injection.
Gas Chromatography (GC) Conditions
The following are typical GC parameters for the separation of C18 FAME isomers on a highly polar column.
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Column: A highly polar capillary column, such as:
-
SP-2560 (100 m x 0.25 mm ID, 0.20 µm film thickness) or equivalent 100% biscyanopropyl polysiloxane column.[1]
-
HP-88 (100 m x 0.25 mm ID, 0.20 µm film thickness) or equivalent cyanopropylphenyl polysiloxane column.
-
-
Carrier Gas: Hydrogen or Helium at a constant flow rate (e.g., 1-2 mL/min).
-
Injector Temperature: 250°C.
-
Detector Temperature: 260°C.
-
Oven Temperature Program:
-
Isothermal: For separating specific isomers, an isothermal temperature (e.g., 180°C) can be effective.[9]
-
Temperature Ramp: For complex mixtures, a temperature program is typically used. For example, hold at 140°C for 5 minutes, then ramp to 240°C at 4°C/min, and hold for 20 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 100:1.
Factors Influencing Elution Order
The separation of C18 FAME isomers on polar columns is a result of a complex interplay of factors related to both the analyte's structure and the chromatographic conditions. The following diagram illustrates these relationships.
Figure 1. Factors influencing the elution order of C18 FAME isomers.
This guide provides a foundational understanding of the principles and practices for separating C18 FAME isomers on polar GC columns. For specific applications, optimization of the GC method, including the choice of column and temperature program, is essential to achieve the desired resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. agilent.com [agilent.com]
- 5. Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative analysis of fatty acid profiles in Apiaceae seed oils.
A Comparative Analysis of Fatty Acid Profiles in Apiaceae Seed Oils
The seed oils of the Apiaceae family, which includes common herbs and spices like coriander, cumin, and fennel, present a unique and valuable fatty acid profile for researchers, scientists, and drug development professionals. A hallmark of these oils is the predominance of petroselinic acid, a monounsaturated omega-12 fatty acid, which sets them apart from many other vegetable oils.[1][2] This guide provides a comparative analysis of the fatty acid composition of various Apiaceae seed oils, details the experimental protocols used for their characterization, and explores the potential biological significance of their unique fatty acid constituents.
Fatty Acid Composition of Apiaceae Seed Oils
The fatty acid composition of seed oils from the Apiaceae family is characterized by high levels of petroselinic acid (C18:1n-12).[3][4] Other significant fatty acids present include linoleic acid, oleic acid, and palmitic acid. The exact percentages of these fatty acids can vary depending on the plant species, geographical origin, extraction method, and ripeness.[5][6] The table below summarizes the typical fatty acid profiles for several common Apiaceae seed oils based on published research.
Table 1: Comparative Fatty Acid Composition of Various Apiaceae Seed Oils (%)
| Fatty Acid | Anise (Pimpinella anisum) | Caraway (Carum carvi) | Carrot (Daucus carota) | Celery (Apium graveolens) | Coriander (Coriandrum sativum) | Cumin (Cuminum cyminum) | Dill (Anethum graveolens) | Fennel (Foeniculum vulgare) | Parsley (Petroselinum crispum) |
| Petroselinic Acid (C18:1n-12) | 10.4 - 75.6[5][6] | 28.5 - 61.8[5][6] | 60 - 70[7] | 49.4 - 75.6[5][6] | 52 - 81.9[3][5][6] | 49.9 - 55.43[2][8] | 79.9 - 87.2[2][5][6] | 31.32 - 81.9[2][5][6][9] | 35 - 75.1[5][6] |
| Linoleic Acid (C18:2n-6) | 13.99[8] | 27.41 - 34.56[8] | ~12[7] | 14.2[10] | 13 - 16.7[11] | 17.1[8] | 4.3[2] | 1.32 - 7.59[9] | 14.8[10] |
| Oleic Acid (C18:1n-9) | 1.8 - 2.0[8] | 1.3 - 1.5[8] | Not specified | 2.5[10] | 5.4 - 6[3][11] | 1.2[8] | 1.1[2] | Not specified | 4.0[10] |
| Palmitic Acid (C16:0) | 5.61[8] | 3.8 - 4.1[8] | Not specified | 3.1[10] | 3.5 - 4[11] | 4.5[8] | 2.5[2] | Not specified | 3.2[10] |
| Stearic Acid (C18:0) | 0.9 - 1.1[8] | 0.5 - 0.7[8] | Not specified | 0.5[10] | 0.7[11] | 0.6[8] | 0.5[2] | Not specified | 0.7[10] |
Note: The ranges presented reflect data from multiple sources and illustrate the natural variability in fatty acid composition.
Experimental Protocols for Fatty Acid Analysis
The quantitative analysis of fatty acid profiles in seed oils is predominantly carried out using gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS).[2][12] High-performance liquid chromatography (HPLC) can also be employed, often requiring derivatization of the fatty acids to facilitate detection.[13]
A typical workflow for the analysis of fatty acids from Apiaceae seeds involves the following key steps:
-
Oil Extraction: The oil is first extracted from the seeds, commonly using methods like cold pressing or solvent extraction with hexane.[3][8]
-
Saponification and Esterification: The extracted triglycerides are then saponified (hydrolyzed) to release the free fatty acids. These fatty acids are subsequently converted into their corresponding fatty acid methyl esters (FAMEs) through a process called esterification.[1] This derivatization step is crucial for increasing the volatility of the fatty acids, making them suitable for GC analysis.[14]
-
Gas Chromatography (GC) Analysis: The FAMEs mixture is injected into a gas chromatograph. The different FAMEs are separated based on their boiling points and polarity as they pass through a capillary column.[15]
-
Detection and Quantification: A flame ionization detector (FID) is commonly used for quantification, as its response is proportional to the mass of the carbon atoms in the analyte. For identification, a mass spectrometer (MS) is often used to determine the mass-to-charge ratio of the eluting compounds, confirming the identity of each fatty acid.[2][12]
Below is a graphical representation of the typical experimental workflow for fatty acid profiling.
Biological Significance and Potential Signaling Pathways
The unique fatty acid composition of Apiaceae seed oils, particularly the high concentration of petroselinic acid, has garnered interest for its potential biological activities.[5] Petroselinic acid is a positional isomer of the more common oleic acid.[1][4] Research suggests that petroselinic acid and extracts from Apiaceae seeds may possess anti-inflammatory, antidiabetic, antibacterial, and antifungal properties.[5][6][16]
Recent studies have also begun to explore the role of petroselinic acid in modulating immune responses. For instance, it has been shown to suppress the cytosolic-nucleic-acid-mediated type I interferon (IFN) signaling pathway.[17] This pathway is a critical component of the innate immune system's response to viral and bacterial infections. Dysregulation of this pathway is also implicated in various autoimmune disorders. The inhibitory effect of petroselinic acid on this pathway suggests its potential as a therapeutic agent for conditions characterized by excessive type I interferon production.[17]
The simplified signaling pathway below illustrates the potential point of intervention for petroselinic acid.
References
- 1. Petroselinic acid - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Characterization of French Coriander Oil as Source of Petroselinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. herbaethylacini.com.au [herbaethylacini.com.au]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Determination of fatty acid profiles and TAGs in vegetable oils by MALDI-TOF/MS fingerprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Rapid quantification of whole seed fatty acid amount, composition, and shape phenotypes from diverse oilseed species with large differences in seed size (Journal Article) | OSTI.GOV [osti.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Petroselinic Acid from Apiaceae Family Plants Ameliorates Autoimmune Disorders Through Suppressing Cytosolic-Nucleic-Acid-Mediated Type I Interferon Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methyl Petroselaidate: A Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of methyl petroselaidate. This document provides immediate, procedural, and step-by-step guidance to ensure the safe handling and disposal of this chemical in a laboratory setting.
This compound, also known as methyl trans-6-octadecenoate, is a fatty acid methyl ester. While safety data sheets (SDS) for pure this compound and related compounds suggest it is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is imperative to handle all laboratory chemicals with care and follow established disposal protocols.[1][2] Local regulations and the presence of other chemicals in a waste mixture can alter disposal requirements.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, consult the specific Safety Data Sheet (SDS) for the this compound product in use.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[3]
-
Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to minimize the potential for inhalation of any vapors.[1][3]
-
Avoid Contact: Prevent contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water.[3]
-
Spill Management: In the event of a spill, absorb the material with an inert, non-combustible absorbent material. Collect the absorbed material using clean, non-sparking tools and place it in a suitable, labeled container for disposal.[4]
Step-by-Step Disposal Protocol
The correct disposal path for this compound depends on its classification as hazardous or non-hazardous, which should be confirmed with the substance-specific SDS and in accordance with local institutional and governmental regulations.
Step 1: Waste Identification and Classification
The initial and most critical step is to determine if the this compound waste is hazardous. A waste is generally considered hazardous if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[5]
-
Consult the SDS: The SDS for the specific this compound product will provide classification information.
-
Consider Mixtures: If the this compound is mixed with other chemicals, the entire mixture must be evaluated for hazardous properties. For example, mixtures with halogenated solvents are often more costly to dispose of and should be segregated from non-halogenated solvent wastes.[6]
Step 2: Non-Hazardous Waste Disposal
If the this compound is confirmed to be non-hazardous and is not mixed with any hazardous substances, the following disposal options may be available, subject to institutional policies:
-
Licensed Waste Disposal Vendor: The most recommended method is to dispose of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][6]
-
Drain Disposal (with caution): In some cases, small quantities (a few hundred grams or milliliters per day) of non-hazardous, water-soluble substances may be permissible for drain disposal with copious amounts of water.[3] However, many institutions prohibit the drain disposal of any chemical waste.[6] The pH of the solution should typically be within a neutral range (e.g., 5.5 to 10.5) before considering this option.[3] Never dispose of pure this compound down the drain.
-
Trash Disposal: For a chemical to be disposed of in the regular trash, it must be non-radioactive, not a biological hazard, and not classified as flammable, reactive, corrosive, or toxic. The chemical should be in a tightly sealed, properly labeled container.[3] This is generally not a recommended practice for liquid chemicals.
Step 3: Hazardous Waste Disposal
If the this compound is classified as hazardous, is part of a hazardous mixture, or if there is any uncertainty, it must be disposed of as hazardous waste.
-
Containerization: Collect the waste in a chemically compatible, leak-proof container with a secure screw-top lid. Do not overfill the container, leaving at least one inch of headspace.[3] Ideally, use the original container if it is in good condition.[7]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound." If it is a mixture, list all components and their approximate percentages. The label should also include the type of hazard(s) (e.g., flammable, toxic) and the date the container became full.[3][7]
-
Storage: Store the waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[3][7] Ensure that incompatible wastes are segregated to prevent dangerous reactions.[5] Liquid hazardous waste should be stored in secondary containment.[6]
-
Disposal Request: Contact your institution's EHS department to arrange for pickup and proper disposal of the hazardous waste.[3][6]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Hazardous Waste Storage Limit | Cannot store more than 55 gallons of hazardous waste or one quart of acute hazardous waste at one time. | [6] |
| Drain Disposal pH Range | Typically between 5.5 and 10.5 for permissible non-hazardous substances. | [3] |
| Empty Container Rinsing | For containers of highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste. For other hazardous chemicals, the first rinse must be collected. | [8] |
Experimental Protocols
This document provides operational guidance and does not cite specific experimental protocols. The disposal procedures outlined are based on standard laboratory safety practices and waste management regulations.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. agilent.com [agilent.com]
- 3. benchchem.com [benchchem.com]
- 4. regi.com [regi.com]
- 5. danielshealth.com [danielshealth.com]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Operational Guidance for Handling Methyl Petroselaidate
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides immediate, essential safety and logistical information for handling Methyl petroselaidate, including detailed personal protective equipment (PPE) protocols, operational plans, and disposal guidelines.
Hazard Identification and Classification
This compound, also known as Methyl trans-6-Octadecenoate, is not classified as a hazardous substance according to Regulation (EC) No 1272/2008.[1] However, as with all laboratory chemicals, it should be handled with care, recognizing that it may have unknown hazards.[1] It is a colorless to almost colorless clear liquid at 20°C.[2]
Physical and Chemical Properties
| Property | Value |
| Chemical Formula | C19H36O2[1] |
| Molecular Weight | 296.50 g/mol [2] |
| Melting Point | 19 °C[2] |
| Boiling Point | 165 °C / 3 mmHg[2] |
| Flash Point | 92 °C[2] |
| Specific Gravity (20/20) | 1.45[2] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial for minimizing exposure and ensuring personal safety. The following table outlines the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Justification & Notes |
| Eye/Face Protection | Safety glasses or chemical safety goggles.[1][3] A face shield may be necessary if there is a splash hazard.[1] | To prevent eye contact from splashes or aerosols. |
| Skin Protection | Hand Protection: Protective gloves (e.g., nitrile).[1][4] Body Protection: Laboratory coat.[1][4] Protective boots may be required depending on the situation.[1] | Gloves provide a barrier against skin contact and contamination. A lab coat protects skin and personal clothing from accidental spills. |
| Respiratory Protection | Generally not required under normal handling conditions with adequate ventilation. A vapor respirator may be used if ventilation is inadequate or if aerosols are generated.[1][3][4] | To be used in a well-ventilated area.[1] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
1. Preparation:
-
Ensure the work area is clean, uncluttered, and in a well-ventilated location, such as a chemical fume hood.[1][4]
-
Verify that a safety shower and eyewash station are readily accessible.[1][4]
-
Confirm that all necessary PPE is available and in good condition.[4]
-
Review the experimental protocol and be familiar with the quantities of the substance to be used.[4]
-
Keep away from flames, hot surfaces, and sources of ignition.[1]
-
Use spark-proof tools and explosion-proof equipment.[1]
2. Handling:
-
Use appropriate tools and equipment to handle the substance, minimizing the risk of spills.[4]
-
Take measures to prevent the buildup of electrostatic charge.[1]
-
Wash hands and face thoroughly after handling.[1]
3. Storage:
-
Keep containers tightly closed.[3]
-
Store under an inert gas as it is air and heat sensitive.[2]
-
Recommended storage temperature is frozen (<0°C).[2]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Get medical advice/attention if you feel unwell.[1] |
| Skin Contact | Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation or rash occurs, get medical advice/attention.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
| Ingestion | Rinse mouth. Get medical advice/attention if you feel unwell.[1] |
Spill Management and Disposal Plan
In the event of a spill, prompt and appropriate action is necessary to mitigate any potential hazards.
Spill Cleanup:
-
Ensure adequate ventilation. [3]
-
Wear appropriate PPE as outlined above. [3]
-
Absorb the spill with a suitable absorbent material (e.g., rag, dry sand, earth, sawdust).[1]
-
For large spills, contain the spill by bunding. [1]
-
Collect the absorbed material and place it into a suitable, labeled container for disposal.[3]
-
Use spark-proof tools during cleanup.[1]
Disposal:
-
Disposal of this compound and its containers must be in accordance with local, state, and federal regulations.[1]
-
It may be possible to burn the substance in a chemical incinerator equipped with an afterburner and scrubber system.[1]
-
Consult your local regional authorities or your institution's Environmental Health and Safety (EHS) department for specific guidance.[1][5]
Visual Workflow Guides
To further clarify the handling and disposal procedures, the following diagrams illustrate the recommended workflows.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
